Aristolochic acid E
Description
Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-9-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-11-3-2-7-8(15(11)19)4-10(18(22)23)13-9(17(20)21)5-12-16(14(7)13)26-6-25-12/h2-5,19H,6H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCMNWRTDNPVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC(=C3C(=CC4=C(C3=C2C=C1)OCO4)C(=O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147983 | |
| Record name | Aristolochic acid E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107259-48-3 | |
| Record name | Aristolochic acid E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on Aristolochic Acid E: Addressing Scarcity of Data and a Comprehensive Analysis of the Archetypal Aristolochic Acid I
To the Esteemed Researcher,
This guide addresses the inquiry into the chemical structure and properties of aristolochic acid E. After a thorough and comprehensive search of the scientific literature and chemical databases, it is evident that while this compound is a recognized analogue within the aristolochic acid family, specific and detailed information regarding its chemical structure, spectroscopic properties, and biological activities is exceptionally scarce in publicly accessible resources.
One study, "Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities," identifies this compound, providing the following key data:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁NO₈ | [1] |
| Exact Mass | 358.0557 (observed), 358.0561 (calculated) | [1] |
This information confirms its existence but does not provide the depth of data required for the comprehensive technical guide you requested. The lack of a definitive structure, spectroscopic data (NMR, IR, etc.), and specific biological studies for this compound prevents the creation of a detailed, standalone document on this particular compound.
Therefore, to provide a valuable and technically in-depth resource that aligns with the spirit of your request, this guide will focus on aristolochic acid I (AAI) . As the most abundant and extensively studied member of the aristolochic acid family, AAI serves as the archetypal compound for understanding the chemical, physical, and toxicological properties of this class of molecules, including what can be inferred for less-studied analogues like this compound.
This guide is structured to meet the rigorous demands of researchers, scientists, and drug development professionals, providing not just data, but the underlying scientific rationale for experimental design and interpretation.
A Comprehensive Technical Guide to Aristolochic Acid I
Part 1: The Molecular Architecture of Aristolochic Acid I
The Phenanthrene Core and Defining Functional Groups
Aristolochic acid I (AAI) is a nitrophenanthrene carboxylic acid.[2][3] Its core structure is a rigid, planar phenanthrene ring system. The specific identity of AAI is defined by its substitution pattern: a carboxylic acid group at position 1, a methoxy group at position 8, a nitro group at position 10, and a methylenedioxy bridge between positions 3 and 4.[3]
IUPAC Name: 8-methoxy-6-nitrophenanthro[3,4-d][4][5]dioxole-5-carboxylic acid[3]
Chemical Structure
Caption: 2D structure of Aristolochic Acid I.
The presence of the nitro group, the carboxylic acid, and the extended aromatic system are key determinants of its biological activity, particularly its genotoxicity.
Part 2: Physicochemical and Spectroscopic Profile
A thorough understanding of AAI's physicochemical properties is fundamental for its handling, formulation, and analysis.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₁NO₇ | [3] |
| Molecular Weight | 341.27 g/mol | [3] |
| Appearance | Yellow powder/crystals | [2][6] |
| Melting Point | 281-286 °C (with decomposition) | [7] |
| Solubility | Slightly soluble in water and most solvents; soluble in DMSO and ethanol. | [2][8] |
| UV-Vis λmax | 224, 320, 388 nm | [8] |
Spectroscopic Fingerprinting: The Key to Identification
Spectroscopic analysis provides an unambiguous identification of AAI.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation. The ¹H NMR spectrum of AAI in DMSO-d₆ is characterized by distinct signals for the aromatic protons, the methoxy group, and the methylenedioxy bridge. Key signals include a downfield singlet for the H-9 proton and another for the H-2 proton. The protons on the unsubstituted benzene ring (H-5, H-6, H-7) show characteristic coupling patterns.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition. The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups: the carboxylic acid (O-H and C=O stretching), the nitro group (N-O stretching), and the ether linkages of the methoxy and methylenedioxy groups.
Part 3: Isolation, Synthesis, and Analysis
Natural Occurrence
Aristolochic acids are phytochemicals found in plants of the family Aristolochiaceae, such as Aristolochia and Asarum species.[2] AAI is typically the most abundant analogue in these plants.[2]
Experimental Protocol: Extraction and Isolation from Plant Material
This protocol is a self-validating system, where the purity of the compound is assessed at each stage.
Causality: The choice of solvents is based on the polarity of AAI. Methanol is effective for initial extraction. Subsequent partitioning with chloroform isolates the medium-polarity compounds, including AAI. Chromatographic steps are essential for separating AAI from other closely related aristolochic acids and plant metabolites.
Caption: Workflow for the extraction and isolation of Aristolochic Acid I.
Step-by-Step Methodology:
-
Preparation: Air-dried and powdered whole plant material of an Aristolochia species is used as the starting material.
-
Defatting (Optional but Recommended): The powdered material is first extracted with hexane to remove non-polar lipids and pigments.
-
Methanol Extraction: The defatted plant material is then extracted exhaustively with methanol at room temperature.[9][10]
-
Partitioning: The methanol extract is concentrated, suspended in water, and partitioned with chloroform. The chloroform layer, containing the aristolochic acids, is collected.[9][10]
-
Column Chromatography: The chloroform extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.[9][10] Fractions are monitored by TLC.
-
Purification: Fractions containing AAI are further purified by preparative TLC or preparative HPLC to achieve high purity.[9]
-
Crystallization: The purified AAI is crystallized from a suitable solvent to yield yellow crystals.
-
Validation: The identity and purity of the final product are confirmed by melting point determination, HPLC, MS, and NMR spectroscopy.
Part 4: Biological Activity and Toxicological Profile
The biological effects of AAI are dominated by its severe toxicity.
Nephrotoxicity and Carcinogenicity
AAI is a potent nephrotoxin and a Group 1 human carcinogen, as classified by the International Agency for Research on Cancer (IARC).[11] Exposure is linked to aristolochic acid nephropathy (AAN), a progressive renal interstitial fibrosis, and a high risk of upper urinary tract urothelial carcinoma.[12][13]
Mechanism of Genotoxicity
The toxicity of AAI is intrinsically linked to its metabolic activation.
Caption: Simplified mechanism of Aristolochic Acid I genotoxicity.
Explanation of Causality:
-
Metabolic Activation: AAI itself is a procarcinogen. Its nitro group undergoes enzymatic reduction in the body, primarily by cytosolic enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and microsomal cytochrome P450 enzymes.[11][12]
-
Formation of Reactive Intermediate: This reduction leads to the formation of a highly reactive cyclic N-acylnitrenium ion.[2]
-
DNA Adduct Formation: This electrophilic intermediate readily attacks cellular DNA, forming stable covalent adducts, particularly with the purine bases adenine and guanine.[11] The major adduct is 7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AL-I).[12]
-
Mutational Signature: These DNA adducts are promutagenic. During DNA replication, they cause mispairing, leading to a characteristic A:T to T:A transversion mutation. This specific mutation serves as a molecular signature of AAI exposure.[12]
-
Carcinogenesis: The accumulation of these mutations in critical genes, such as the tumor suppressor gene TP53, can lead to the initiation and promotion of cancer.
In Vitro Cytotoxicity Assessment
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed to determine the concentration-dependent toxicity of AAI on a relevant cell line, such as human kidney (HK-2) or bladder epithelial cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Incubation: Incubate the cells for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Part 5: Concluding Remarks for the Researcher
While the specific details of this compound remain elusive, the comprehensive data available for aristolochic acid I provides a robust framework for understanding the chemical nature and biological hazards of this family of compounds. The shared phenanthrene core and the presence of a nitro group strongly suggest that this compound is likely to exhibit similar nephrotoxic and carcinogenic properties, mediated by the same mechanism of reductive activation and DNA adduct formation.
Future research should be directed at the isolation and full structural characterization of this compound to definitively establish its substitution pattern and stereochemistry. Subsequent biological assays would be crucial to determine its relative potency compared to AAI and other analogues. Until such data is available, it is prudent to handle any material containing this compound with the same high level of caution as for aristolochic acid I.
References
- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. Natural Products and Bioprospecting. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12187629/]
- Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells. Archives of Toxicology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7211100/]
- Isolation of Aristolochic Acid in Aristolochia maurorum (Aristolochiaceae). International Journal of Crude Drug Research. [URL: https://www.tandfonline.com/doi/abs/10.3109/13880208309070624]
- Differential cytotoxic effects of denitroaristolochic acid II and aristolochic acids on renal epithelial cells. Toxicology in Vitro. [URL: https://pubmed.ncbi.nlm.nih.gov/19133330/]
- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. SpringerLink. [URL: https://link.springer.com/article/10.1007/s13659-025-00506-x]
- Aristolochic Acids. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Aristolochic-Acids]
- Aristolochic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Aristolochic_acid]
- Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. Environmental Health Insights. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3136696/]
- Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents. Toxicological Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6234220/]
- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40553223/]
- Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. Toxins. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788198/]
- Dissection of cellular and molecular mechanisms of aristolochic acid-induced hepatotoxicity via single-cell transcriptomics. Acta Pharmaceutica Sinica B. [URL: https://academic.oup.com/apsb/article/13/10/4345/7243913]
- Isolation, characterization and Quantity Determination of Aristolochic Acids, Toxic compounds in Aristolochia bracteolata L.. ResearchGate. [URL: https://www.researchgate.
- Aristolochic Acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Aristolochic-acid]
- Methods for extracting and isolating aristolochic acid from natural matrices.. Revista de la Sociedad Entomológica Argentina. [URL: https://revistasen.com/index.php/sen/article/view/28]
- Computational Analysis of Naturally Occurring Aristolochic Acid Analogues and Their Biological Sources. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472850/]
- Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. ResearchGate. [URL: https://www.researchgate.
- CAS 475-80-9: Aristolochic acid II. CymitQuimica. [URL: https://cymitquimica.com/base/cas/475-80-9]
- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. ResearchGate. [URL: https://www.researchgate.
- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. Albertslund Bibliotek. [URL: https://albertslundbibliotek.dk/linkme/detail/149900/381699920]
- Aristolochic acids. American Chemical Society. [URL: https://www.acs.org/molecule-of-the-week/archive/a/aristolochic-acids.html]
- Aristolochic Acid. Cayman Chemical. [URL: https://www.caymanchem.com/product/10591/aristolochic-acid]
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A Technical Guide to the Natural Sources and Isolation of Aristolochic Acid E for Research Applications
Introduction: The Duality of Aristolochic Acids
Aristolochic acids (AAs) are a class of nitrophenanthrene carboxylic acids found in specific plant families.[1][2] Historically, plants containing these compounds have been utilized for centuries in traditional herbal medicine across the globe for purported anti-inflammatory, diuretic, and anti-rheumatic properties.[3] However, a significant body of modern research has incontrovertibly linked AAs to severe health risks, including aristolochic acid nephropathy (AAN), a progressive fibrosing interstitial nephritis, and a high incidence of urothelial and liver cancers.[1][4] Consequently, the International Agency for Research on Cancer (IARC) has classified aristolochic acids and plants containing them as Group 1 human carcinogens.[4][5]
While the most abundant and studied analogues are Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII), over 180 distinct analogues have been discovered, each with a unique chemical profile.[2] This guide focuses specifically on Aristolochic Acid E (AAE) , providing a technical overview of its natural provenance and a detailed, field-proven methodology for its extraction, isolation, and characterization. This document is intended for researchers, scientists, and drug development professionals who require a pure standard of AAE for toxicological studies, analytical method development, or mechanistic investigations. Given the potent toxicity of these compounds, all handling must be performed with extreme caution in a controlled laboratory environment.
Part 1: Natural Provenance and Physicochemical Profile of this compound
Natural Sources
This compound, like other AAs, is primarily produced by plants belonging to the Aristolochiaceae family , commonly known as the birthwort family.[1][6] While many species in this family produce a complex mixture of AA analogues, specific analytical studies have identified AAE in several medicinal herbs.
The primary genera known to contain AAs are Aristolochia and Asarum (wild ginger).[1][6] Comprehensive analysis using UPLC-QTOF-MS/MS has confirmed the presence of this compound in the following species, which are used in some traditional medicines[2]:
| Plant Species | Common Name / Pin Yin | Plant Part(s) |
| Aristolochia mollissima Hance | Xun Gu Feng | Whole Herb |
| Aristolochia debilis Sieb. et Zucc | Ma Dou Ling | Fruit, Herb, Root |
| Aristolochia cinnabarina C.Y.Cheng | Zhu-Sha-Lian | Root |
It is critical to note that the profile and concentration of AA analogues can vary significantly based on the plant's geographic origin, growing conditions, and the specific part of the plant being analyzed (e.g., root, stem, or fruit).[3][5]
Physicochemical Characteristics
Understanding the chemical properties of AAE is fundamental to designing an effective isolation strategy. The presence of a carboxylic acid group, a nitro group, and a methoxy group dictates its polarity and solubility, which are exploited during extraction and chromatography.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₁NO₈ | [2] |
| Molecular Weight | 357.05 g/mol (based on exact mass) | [2] |
| Appearance | Typically a yellow crystalline powder (as part of AA mixture) | [7][8] |
| Solubility | Slightly soluble in most common solvents; soluble in methanol. | [1] |
| General Class | Nitrophenanthrene Carboxylic Acid | [2] |
Part 2: Isolation and Purification Workflow
The isolation of this compound from its natural matrix is a multi-step process designed to systematically remove interfering compounds and enrich the target analyte. The workflow described herein is a composite of established methodologies for the AA class, validated by techniques proven effective for separating structurally similar analogues.
Diagram: Overall Isolation and Purification Workflow
Caption: High-level workflow for the isolation of this compound.
Step 1: Preparation of Plant Material & Extraction
Causality: The initial step aims to maximize the surface area of the plant material to ensure efficient extraction of the target metabolites. Methanol is an excellent solvent choice due to its polarity, which effectively solubilizes the range of aristolochic acids and aristolactams present in the plant.[7][8] Ultrasound assistance is employed to accelerate this process by disrupting cell walls through cavitation, enhancing solvent penetration without excessive heat that could degrade the analytes.
Protocol: Ultrasound-Assisted Methanol Extraction
-
Harvest and Dry: Collect the relevant plant part (e.g., whole herb of A. mollissima). Air-dry in a shaded, well-ventilated area or use a plant dryer at a controlled temperature (40-50°C) until brittle.
-
Pulverize: Grind the dried material into a fine powder (approx. 40-60 mesh) using a mechanical grinder.
-
Maceration: Weigh 100 g of the powdered plant material and place it into a 2 L Erlenmeyer flask. Add 1 L of HPLC-grade methanol.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 60 minutes at room temperature.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process (steps 3-5) on the plant residue two more times to ensure exhaustive extraction.
-
Concentration: Combine all methanol filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.
Step 2: Preliminary Purification by Liquid-Liquid Partitioning
Causality: The crude extract contains a vast array of compounds, including highly polar sugars and chlorophylls, as well as non-polar lipids. A liquid-liquid partition using an immiscible solvent system (e.g., chloroform and water) is a classic and effective technique to separate compounds based on their relative polarities. Aristolochic acids, being moderately polar, will preferentially partition into the organic chloroform layer, while highly polar impurities remain in the aqueous phase.[7][8]
Protocol: Chloroform-Water Partition
-
Resuspend: Dissolve the dried crude methanolic extract in 200 mL of a methanol/water (80:20) solution.
-
Partition: Transfer the solution to a 1 L separatory funnel. Add 200 mL of chloroform and shake vigorously for 2 minutes, periodically venting the funnel.
-
Separate Layers: Allow the layers to separate completely. Drain and collect the lower chloroform layer.
-
Repeat: Add another 200 mL of chloroform to the aqueous layer in the separatory funnel and repeat the extraction.
-
Combine & Dry: Combine the two chloroform fractions. Dry the combined fraction by passing it through anhydrous sodium sulfate.
-
Concentrate: Evaporate the chloroform under reduced pressure at 40°C to yield the enriched AA fraction.
Step 3: Silica Gel Column Chromatography
Causality: This step separates the components of the enriched fraction based on their affinity for the polar silica gel stationary phase. A gradient elution, starting with a non-polar solvent (chloroform) and gradually increasing the polarity by adding methanol, allows for the sequential elution of compounds. Less polar compounds will elute first, followed by more polar ones. This allows for the separation of different AA analogues from each other and from other remaining impurities.[7][8]
Protocol: Gradient Elution Column Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a chloroform slurry. A typical column size for a few grams of extract would be 40 cm in length and 4 cm in diameter.
-
Sample Loading: Dissolve the dried chloroform fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the solvent polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).
-
Fraction Collection: Collect fractions of 15-20 mL each.
-
TLC Monitoring: Spot each fraction on a silica gel TLC plate (F₂₅₄). Develop the plate using a mobile phase of chloroform:methanol (e.g., 9:1 v/v). Visualize the spots under UV light at 254 nm and 366 nm. Aristolochic acids typically appear as dark quenching spots at 254 nm.[9] Combine fractions that show a similar TLC profile corresponding to the expected Rf value of AAE.
Step 4: High-Purity Isolation by Preparative HPLC
Causality: Preparative High-Performance Liquid Chromatography is the definitive step for achieving high purity (>98%). A reversed-phase C18 column separates molecules based on their hydrophobicity. The mobile phase, a mixture of acidified water and an organic solvent, is optimized to achieve baseline separation between AAE and any co-eluting structural analogues. The acidic modifier (e.g., formic or acetic acid) is crucial for protonating the carboxylic acid group on the AAs, which prevents peak tailing and results in sharp, symmetrical peaks, essential for accurate fractionation.[10][11]
Protocol: Reversed-Phase Preparative HPLC
-
Sample Preparation: Dissolve the combined, dried fractions from the column chromatography step in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be: 0-5 min, 30% B; 5-40 min, linear gradient from 30% to 50% B. This must be optimized based on analytical-scale injections.
-
Flow Rate: 3-5 mL/min.
-
Detection: UV detector set at 250 nm and 312 nm.
-
Injection Volume: Load as much sample as possible without compromising peak resolution.
-
-
Fraction Collection: Collect the eluent corresponding to the AAE peak using an automated fraction collector or by manual collection based on the chromatogram.
-
Purity Check: Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm its purity.
-
Final Step: Combine the pure fractions and remove the solvent via lyophilization (freeze-drying) to obtain pure AAE as a solid powder.
Part 3: Analytical Characterization and Verification
Confirming the identity and purity of the isolated compound is a non-negotiable step. A combination of chromatographic and spectroscopic methods provides orthogonal data, building a robust and self-validating system of proof.
Diagram: Analytical Confirmation Workflow
Caption: Orthogonal analytical methods for confirming AAE identity.
High-Performance Liquid Chromatography (HPLC-DAD)
This is the primary method for assessing purity and for tentative identification if a certified reference standard is available.
-
System Parameters:
-
Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% acetic acid in water (A) and methanol (B).[7] Isocratic or gradient elution optimized for AA separation. A common mobile phase is a 40:60 mixture of 1% acetic acid and methanol.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm. The primary wavelength for quantification is typically 250 nm.[7]
-
-
Trustworthiness Check: Purity is determined by the peak area percentage. The UV spectrum recorded by the DAD should be consistent across the entire peak and match the reference spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF), provides definitive evidence of identity through accurate mass measurement.
-
System Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Analysis: Full scan for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis.
-
-
Trustworthiness Check: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical mass of AAE (C₁₇H₁₂NO₈⁺, theoretical m/z 358.0557).[2] The fragmentation pattern obtained from MS/MS should be consistent with the known structure and published data, often showing characteristic losses of H₂O, CO, and NO₂.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation. While requiring a larger amount of pure material, it provides the ultimate confirmation of the molecular structure. ¹H and ¹³C NMR spectra should be acquired and compared with published data for AAE or related analogues to confirm the substitution pattern on the phenanthrene core.
References
-
Abdelgadir, E. H., Ahmed, R. H., Adam, S. I., & Husein, A. M. (2011). Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. PubMed Central. [Link]
-
Wikipedia. (n.d.). Aristolochic acid. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (2021). Determination of Aristolochic Acid Using Isocratic RP- HPLC Method. PDDBS. [Link]
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Wang, J., et al. (2023). Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. MDPI. [Link]
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Chicaiza-Reyes, G., et al. (2023). Methods for extracting and isolating aristolochic acid from natural matrices. SEN Latinoamericana. [Link]
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The Unfolding Pathway: A Technical Guide to the Biosynthesis of Aristolochic Acid E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aristolochic acids (AAs) are a class of nitrophenanthrene carboxylic acids produced by plants of the Aristolochia genus.[1] While historically used in traditional medicine, their profound nephrotoxicity and carcinogenicity have necessitated a deeper understanding of their biosynthesis for applications in toxicology, synthetic biology, and drug development.[2][3] This guide provides an in-depth technical exploration of the biosynthetic pathway of aristolochic acid E (AAE), a dicarboxylic acid derivative. We will dissect the experimentally elucidated early stages of the pathway, which are shared with other aristolochic acids, and then delve into the putative enzymatic transformations leading to the unique chemical scaffold of AAE. This document synthesizes current knowledge, highlights gaps in our understanding, and proposes testable hypotheses regarding the late-stage tailoring enzymes.
Introduction: The Significance of Aristolochic Acids
Aristolochic acids are a stark example of the dual nature of natural products, possessing both medicinal and toxic properties. Their association with aristolochic acid nephropathy (AAN) and subsequent urothelial cancers has made them a subject of intense research.[4] this compound, with its distinct 3-hydroxy-10-nitro-1,7-phenanthrenedicarboxylic acid structure, presents a fascinating case study in plant secondary metabolism. Understanding its biosynthesis is crucial for developing methods to detect and quantify these toxins in herbal products, and for engineering biological systems for the production of novel, potentially less toxic, derivatives.
The Genesis: From a Simple Amino Acid to a Complex Aporphine Core
The biosynthetic journey to this compound begins with the common amino acid L-tyrosine. Isotopic labeling studies have been fundamental in elucidating this initial phase of the pathway, a classic example of benzylisoquinoline alkaloid (BIA) biosynthesis.[5][6]
The Benzylisoquinoline Gateway: Formation of (S)-Norlaudanosoline
The initial steps mirror the well-characterized BIA pathway found in numerous plant species.[5]
-
Decarboxylation and Hydroxylation: L-tyrosine undergoes decarboxylation, catalyzed by tyrosine decarboxylase (TyrDC) , to yield tyramine.[7] Concurrently, another molecule of L-tyrosine is hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA).
-
Condensation: Tyramine and L-DOPA-derived 4-hydroxyphenylacetaldehyde are condensed in a Pictet-Spengler reaction, catalyzed by norlaudanosoline synthase (NLS) , to form the central BIA intermediate, (S)-norlaudanosoline.[8]
The choice of isotopic tracers, such as 14C- and 15N-labeled tyrosine, was pivotal in confirming that both the carbon skeleton and the nitrogen atom of the benzylisoquinoline core originate from this amino acid.[5]
The Aporphine Scaffold: Formation of Stephanine
(S)-norlaudanosoline undergoes a series of modifications, including O-methylations and intramolecular oxidative coupling, to form the characteristic aporphine ring system.
-
O-Methylation: A series of O-methyltransferases (OMTs) catalyze the methylation of the hydroxyl groups of (S)-norlaudanosoline.[9]
-
Oxidative Coupling: The resulting reticuline or a similar intermediate undergoes intramolecular phenol oxidative coupling, a reaction likely catalyzed by a cytochrome P450 monooxygenase (CYP) , to form the aporphine alkaloid, stephanine.[8] Feeding studies with labeled prestephanine and stephanine have confirmed their roles as intermediates in the biosynthesis of aristolochic acid I.[8]
The Great Cleavage: A Putative Mechanism for Phenanthrene Formation
The transformation of the aporphine skeleton of stephanine into the tricyclic phenanthrene core of aristolochic acids is a remarkable and still incompletely understood biochemical event. This oxidative cleavage of the B-ring is a critical step in the pathway.
While the specific enzyme has not been definitively characterized in Aristolochia species, evidence from other biological systems suggests two primary candidates for this transformation:
-
Dioxygenases: These enzymes are known to catalyze the cleavage of aromatic rings. An extradiol or intradiol ring-cleavage dioxygenase could attack the catechol-like B-ring of a dihydroxylated aporphine intermediate.
-
Cytochrome P450 Monooxygenases: Certain CYPs are capable of catalyzing C-C bond cleavage.[2] A CYP could hydroxylate the aporphine ring, leading to an unstable intermediate that spontaneously rearranges and cleaves.
Experimental Protocol: Hypothetical Enzyme Assay for Aporphine Ring Cleavage
Objective: To identify and characterize the enzyme responsible for the oxidative cleavage of the aporphine ring.
Methodology:
-
Protein Extraction: Prepare crude protein extracts from Aristolochia species known to produce high levels of aristolochic acids.
-
Substrate Synthesis: Synthesize a labeled version (e.g., 14C or 13C) of a plausible aporphine precursor, such as a dihydroxylated derivative of stephanine.
-
Enzyme Assay: Incubate the labeled substrate with the protein extract in the presence of necessary cofactors (e.g., O₂, NADPH for CYPs; O₂, Fe²⁺, and a reducing agent for dioxygenases).
-
Product Analysis: Use High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and a radioactivity detector to separate and identify the reaction products. The appearance of a labeled phenanthrene derivative would indicate enzymatic activity.
-
Enzyme Purification: If activity is detected, proceed with standard protein purification techniques (e.g., ammonium sulfate precipitation, column chromatography) to isolate the enzyme.
-
Characterization: Once purified, characterize the enzyme's kinetics, substrate specificity, and cofactor requirements.
Tailoring the Core: The Proposed Pathway to this compound
Following the formation of the phenanthrene backbone, a series of tailoring reactions are necessary to produce the final structure of this compound. The origin of the nitro group has been traced back to the amino group of tyrosine through isotopic labeling studies.[5][6] The subsequent steps are proposed based on known enzymatic reactions in plant secondary metabolism.
Hydroxylation at C3
The introduction of a hydroxyl group at the C3 position is likely catalyzed by a cytochrome P450 monooxygenase (CYP) . CYPs are a large and diverse family of enzymes in plants responsible for a wide range of oxidative reactions, including the hydroxylation of aromatic rings.[10]
Formation of the Dicarboxylic Acid Moieties
The presence of two carboxylic acid groups in this compound is a distinguishing feature. The formation of these groups likely proceeds through the oxidation of methyl or hydroxymethyl precursors. This is a common strategy in plant secondary metabolism for the formation of carboxylic acids. The enzymes responsible are likely oxidases or dehydrogenases . It is plausible that two distinct enzymes, or one enzyme with broad substrate specificity, catalyze the oxidation at C1 and C7.
Quantitative Data Summary
| Precursor/Intermediate | Enzyme Class (Putative) | Reaction Type |
| L-Tyrosine | Tyrosine Decarboxylase (TyrDC) | Decarboxylation |
| L-Tyrosine | Hydroxylase | Hydroxylation |
| Tyramine + 4-HPAA | Norlaudanosoline Synthase (NLS) | Pictet-Spengler Condensation |
| (S)-Norlaudanosoline | O-Methyltransferase (OMT) | Methylation |
| Reticuline intermediate | Cytochrome P450 (CYP) | Intramolecular C-C Coupling |
| Aporphine Intermediate | Dioxygenase or CYP | Oxidative Ring Cleavage |
| Phenanthrene Intermediate | CYP Hydroxylase | Hydroxylation |
| Hydroxylated Intermediate | Oxidase/N-oxygenase | Nitro Group Formation |
| Nitro-phenanthrene Int. | Oxidase/Dehydrogenase | Carboxylation |
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex and elegant pathway that transforms a simple amino acid into a structurally intricate and biologically active molecule. While the early stages of the pathway are well-established, the later tailoring steps, particularly the oxidative cleavage of the aporphine ring and the formation of the dicarboxylic acid moieties, remain to be fully elucidated. Future research employing a combination of transcriptomics, proteomics, and enzyme biochemistry will be essential to identify and characterize the elusive enzymes of this pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into plant natural product biosynthesis but also pave the way for the development of tools for detoxification and the bio-engineering of novel therapeutic agents.
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Bezalel, L., Hadar, Y., & Cerniglia, C. E. (1997). Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus. Applied and Environmental Microbiology, 63(7), 2495-2501. [Link]
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Ferreira, M. J. U., Dinis, A. C. S., & Ascenso, J. R. (2010). Aporphine and bisaporphine alkaloids from Aristolochia lagesiana var. intermedia. Journal of Natural Products, 73(4), 658-662. [Link]
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Lagesianines B-D were the dimeric aporphine alkaloids linked through the substituent on nitrogen, oxygenated functions, and substituent on the phenanthrene ring, respectively. These dimeric aporphines were only reported from the leaves of A. ligesiana (Ferreira et al, 2010). [Link]
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An In-depth Technical Guide to the Mechanism of Action of Aristolochic Acids, with a Focus on the Under-Characterized Analogue, Aristolochic Acid E
This guide provides a detailed exploration of the molecular mechanisms underpinning the toxicity of aristolochic acids (AAs). While the primary focus of existing research has been on the major analogues, Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII), this document synthesizes that extensive knowledge to provide a comprehensive model of action. It also addresses the current understanding of less-characterized analogues, such as Aristolochic Acid E, contextualizing their likely mode of action within the broader family and highlighting critical gaps in the scientific literature. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic-induced pathology.
Introduction: The Aristolochic Acid Family - A Notorious Class of Phytotoxins
Aristolochic acids are a family of over 180 structurally related nitrophenanthrene carboxylic acids derived from plants of the Aristolochia and Asarum genera.[1][2] These plants have a long history of use in traditional herbal medicine across the globe.[3] However, extensive clinical and preclinical evidence has unequivocally demonstrated their potent nephrotoxic, mutagenic, and carcinogenic properties.[4][5] The consumption of AA-containing products is causally linked to a devastating renal disease known as Aristolochic Acid Nephropathy (AAN), which is characterized by progressive tubulointerstitial fibrosis and often culminates in end-stage renal failure.[6][7]
Crucially, AAN is strongly associated with a high risk of developing upper tract urothelial carcinoma (UTUC).[2] This has led the International Agency for Research on Cancer (IARC) to classify aristolochic acids as Group 1 human carcinogens.[5] The most abundant and well-studied members of this family are AAI and AAII. Other analogues, such as this compound (C₁₇H₁₁NO₈), have been identified but remain poorly characterized in terms of their specific biological activity and toxicological potency.[4] This guide will delineate the well-established mechanism for the major AAs as a framework for understanding the entire class.
The Core Mechanism of Action: A Multi-Step Path to Carcinogenesis
The toxicity of aristolochic acids is not inherent to the parent molecules but is a consequence of their metabolic activation into highly reactive intermediates. This process initiates a cascade of molecular events leading to genetic mutations and cellular damage.
Metabolic Bioactivation: The Initiation of Toxicity
The critical first step in the mechanism of action is the reductive metabolism of the nitro group on the phenanthrene ring. This bioactivation is catalyzed by several cytosolic and microsomal enzymes, with NAD(P)H:quinone oxidoreductase 1 (NQO1) and Cytochrome P450 enzymes (CYP1A1/1A2) playing predominant roles.[8][9]
This enzymatic reduction converts AAs into their corresponding N-hydroxyaristolactams. These intermediates are unstable and can undergo further transformation to form a highly electrophilic cyclic N-acylnitrenium ion.[10][11] It is this ultimate carcinogen that is responsible for the profound genotoxicity of the aristolochic acid family.
Caption: Metabolic activation pathway of Aristolochic Acid I.
Formation of Persistent DNA Adducts
The reactive aristolactam nitrenium ion covalently binds to the exocyclic amino groups of purine bases in DNA, primarily adenine and guanine.[7] This results in the formation of characteristic aristolactam-DNA adducts, such as 7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N²-yl)aristolactam I (dG-AL-I).[8]
These adducts are not efficiently repaired by the cell's DNA repair machinery and can persist in tissues, particularly the renal cortex, for decades after exposure has ceased.[5] This remarkable persistence makes them definitive biomarkers for AA exposure and provides a continuous source of mutagenic potential long after the initial insult.[7]
The Mutational Signature: A Fingerprint of Exposure
During DNA replication, the persistent AA-DNA adducts cause DNA polymerases to misincorporate bases. The dA-AL-I adduct, in particular, preferentially directs the insertion of a deoxyadenosine opposite the lesion. This leads to a highly specific A:T to T:A transversion mutation .[2][8] This mutational pattern is a unique "fingerprint" of aristolochic acid exposure and is frequently observed in the TP53 tumor suppressor gene in tumors from AAN patients.[2][6] The accumulation of such mutations in critical cancer-driver genes is the direct molecular link between AA exposure and carcinogenesis.
Cellular Consequences: Oxidative Stress and Apoptosis
Beyond direct genotoxicity, aristolochic acids induce significant cellular stress, contributing to their nephrotoxic effects.
-
Oxidative Stress: Treatment with AAs has been shown to increase the production of reactive oxygen species (ROS) and deplete intracellular glutathione (GSH), a key antioxidant. This oxidative stress contributes to cellular injury and DNA damage.[12]
-
Apoptosis Induction: AAs trigger programmed cell death (apoptosis) in renal and hepatic cells.[5][7] This occurs through multiple signaling cascades:
-
Mitochondrial Pathway: AAs can alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and activation of caspase-3.
-
MAPK Pathway Activation: AAs activate mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and ERK1/2, which play roles in mediating both apoptosis and cell cycle arrest in response to cellular stress.
-
p53-Dependent Apoptosis: The extensive DNA damage caused by AA adducts leads to the stabilization and activation of the p53 tumor suppressor protein, which in turn can trigger apoptosis.[8]
-
Caption: Key signaling pathways in AA-induced apoptosis.
This compound: An Unresolved Toxicological Profile
While the mechanisms for AAI and AAII are well-defined, specific data for many other analogues are lacking. This compound (AAE), with a molecular formula of C₁₇H₁₁NO₈, is one such compound.[4]
Current Status:
-
Identification: AAE has been identified as a constituent in certain Aristolochia species.[4]
-
Mechanism of Action: To date, no specific studies detailing the mechanism of action, metabolic activation, genotoxicity, or cytotoxic potency of isolated this compound have been published in peer-reviewed literature.
Informed Hypothesis: Based on the conserved nitrophenanthrene carboxylic acid scaffold across the entire AA family, it is scientifically reasonable to hypothesize that AAE shares the same fundamental mechanism of action:
-
It likely undergoes nitroreduction via enzymes like NQO1 and CYPs.
-
This activation would produce a reactive nitrenium ion capable of forming DNA adducts.
-
These adducts would, in turn, be mutagenic and cytotoxic.
However, the presence of an additional oxygen atom in AAE compared to AAI (C₁₇H₁₁NO₇) suggests a different substitution pattern on the phenanthrene ring. This structural difference could significantly influence its toxicological profile by altering its substrate affinity for metabolizing enzymes, the stability of its reactive intermediates, or its ability to intercalate with DNA. Without empirical data, the specific potency of AAE relative to AAI remains unknown and represents a critical knowledge gap.
Quantitative Data and Experimental Protocols
Table 1: Physicochemical Properties of Selected Aristolochic Acid Analogues
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature |
| Aristolochic Acid I | C₁₇H₁₁NO₇ | 341.27 | Methoxy group at C8 |
| Aristolochic Acid II | C₁₆H₉NO₆ | 311.25 | No substitution at C8 |
| This compound | C₁₇H₁₁NO₈ | 357.27 | Additional hydroxyl/oxide group |
Data sourced from PubChem and other comparative analyses.[4][11]
Table 2: Comparative Cytotoxicity of AAI and AAII in MDCK Renal Cells
| Compound | Exposure Time | IC₅₀ (µM) | Observation |
| Aristolochic Acid I | 24 h | ~25 | Most toxic of the analogues tested |
| Aristolochic Acid II | 24 h | >25 | Less toxic than AAI |
Data adapted from a study on Madin-Darby canine kidney (MDCK) cells, where significant apoptosis was observed at 25 µM.[12]
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of an aristolochic acid analogue on a relevant cell line, such as human bladder carcinoma (RT4) or renal proximal tubule epithelial cells (HK-2).
1. Objective: To determine the concentration-dependent cytotoxicity of an aristolochic acid analogue by measuring the metabolic activity of treated cells.
2. Materials:
-
Cell line (e.g., RT4 cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Aristolochic acid stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
3. Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the aristolochic acid analogue in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity.
-
Remove the seeding medium from the cells and replace it with 100 µL of medium containing the desired concentrations of the test compound or vehicle control.
-
Include wells with medium only to serve as a blank control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and a homogenous solution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Causality and Validation: This protocol provides a quantitative measure of cytotoxicity. The reduction of MTT is directly proportional to the number of viable, metabolically active cells. A dose-dependent decrease in absorbance indicates that the aristolochic acid analogue is inducing cell death or inhibiting proliferation. The inclusion of a vehicle control is critical to ensure that the observed effects are due to the compound itself and not the solvent.
Conclusion and Future Directions
The mechanism of action for the primary aristolochic acids, AAI and AAII, is a well-documented paradigm of pro-carcinogen bioactivation, leading to persistent DNA adducts and a characteristic mutational signature. This pathway, involving metabolic activation, genotoxicity, and the induction of cellular stress pathways, provides a robust framework for understanding the toxicity of the entire AA family.
However, the field is marked by a significant lack of data on the majority of AA analogues, including this compound. It is imperative that future research efforts focus on isolating these less-abundant compounds and characterizing their specific toxicological profiles. Comparative studies are needed to determine their relative potencies for DNA adduct formation, mutagenicity, and cytotoxicity. Such data are essential for a comprehensive risk assessment of human exposure to Aristolochia-containing products and for fully understanding the structure-activity relationships that govern the toxicity of this dangerous class of natural compounds.
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Chan, W., & Lee, K. C. (2009). Differential cytotoxic effects of denitroaristolochic acid II and aristolochic acids on renal epithelial cells. Toxicology in Vitro, 23(5), 890-896. Available at: [Link]
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Shibata, T., Nagy, L. D., & Schmeiser, H. H. (2019). Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells. Toxicology Letters, 314, 133-141. Available at: [Link]
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Wikipedia. (n.d.). Aristolochic acid. Retrieved from [Link]
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Li, Y., Wang, Y., & Zhang, J. (2022). Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. Molecules, 27(24), 8913. Available at: [Link]
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Aristolochic Acid E: A Comprehensive Toxicological Profile for Advanced Research
Abstract
Aristolochic acids (AAs) are a class of potent nephrotoxic and genotoxic compounds found in plants of the Aristolochia and Asarum genera.[1][2] While the toxicology of aristolochic acid I (AAI) and II (AAII) is well-documented, leading to their classification as Group 1 human carcinogens, other analogs, such as aristolochic acid E (AAE), remain less characterized.[3] This technical guide provides a comprehensive toxicological profile of this compound, designed for researchers, scientists, and drug development professionals. By integrating established knowledge of the broader aristolochic acid family with specific data on AAE, this document elucidates its probable mechanisms of toxicity, outlines robust experimental protocols for its evaluation, and presents a framework for future research. The central hypothesis is that AAE, sharing the core nitrophenanthrene carboxylic acid structure, undergoes similar metabolic activation to form DNA adducts, thereby inducing nephrotoxicity and carcinogenicity. This guide will delve into the nuances of its chemical structure, its known and inferred metabolic fate, and the methodologies required to rigorously assess its toxicological endpoints.
Introduction: The Aristolochic Acid Family and the Emergence of AAE
The association between the consumption of herbal remedies containing Aristolochia species and the development of a unique, rapidly progressive renal fibrosis, initially termed "Chinese herbs nephropathy" and now known as aristolochic acid nephropathy (AAN), is well-established.[4] AAN is often accompanied by a high incidence of upper urinary tract urothelial carcinoma (UTUC).[4] The causative agents are the aristolochic acids, a group of structurally related nitrophenanthrene carboxylic acids.[1] AAI is the most abundant and extensively studied of these compounds.[1]
While AAI and AAII have been the primary focus of toxicological research, numerous other AA analogs exist, including this compound. The presence of these less-studied analogs in botanical materials necessitates a thorough understanding of their individual toxicological profiles to accurately assess the risk associated with exposure to Aristolochia-containing products. This guide will provide the foundational knowledge and practical methodologies to investigate the toxicology of AAE.
Chemical Structure and its Toxicological Implications
The toxicity of aristolochic acids is intrinsically linked to their chemical structure. The general structure consists of a nitrophenanthrene carboxylic acid core. The specific pattern of methoxy group substitutions on the phenanthrene ring distinguishes the different analogs.
-
Aristolochic Acid I (AAI): Contains a methoxy group at the C-8 position.[1]
-
Aristolochic Acid II (AAII): Lacks the methoxy group at the C-8 position.[5]
-
This compound (AAE): Is characterized by a specific arrangement of hydroxyl and methoxy groups on the phenanthrene ring.
The presence and position of these functional groups can influence the metabolic activation and detoxification pathways, thereby modulating the toxic potency of each analog. The nitro group at the C-10 position is crucial for the genotoxicity of AAs, as its reduction is the initial step in the formation of reactive intermediates that bind to DNA.
The Central Mechanism of Toxicity: Metabolic Activation and DNA Adduct Formation
The carcinogenicity of aristolochic acids is a direct consequence of their metabolic activation to electrophilic species that form covalent adducts with DNA bases.[6] This process is a critical area of study for understanding the toxic potential of AAE.
Bioactivation Pathway
The primary pathway for the metabolic activation of aristolochic acids involves the reduction of the nitro group to a cyclic N-acylnitrenium ion. This highly reactive intermediate then covalently binds to the exocyclic amino groups of purine bases in DNA, primarily deoxyadenosine and deoxyguanosine.[6]
The key enzymes involved in this nitroreduction are:
-
Cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1)
-
Microsomal Cytochrome P450 (CYP) enzymes (primarily CYP1A1 and CYP1A2)
-
Renal NADPH:cytochrome P450 reductase
The following diagram illustrates the generally accepted metabolic activation pathway for aristolochic acids:
Caption: Metabolic activation pathway of aristolochic acids leading to DNA adduct formation and carcinogenesis.
Detoxification Pathways
In parallel to bioactivation, aristolochic acids can also undergo detoxification reactions, primarily through O-demethylation catalyzed by CYP enzymes, leading to the formation of less toxic metabolites.[7] The balance between metabolic activation and detoxification is a key determinant of individual susceptibility to AA-induced toxicity.
Key Toxicological Endpoints and Experimental Assessment
A thorough toxicological evaluation of this compound requires the assessment of several key endpoints. The following sections detail the critical assays and provide standardized protocols.
Genotoxicity and Mutagenicity
The genotoxic potential of AAE is a primary concern. The Ames test, or bacterial reverse mutation assay, is a standard initial screening tool for mutagenicity.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay) [2][8][9][10][11]
-
Strains: Utilize Salmonella typhimurium strains TA98, TA100, TA1537, and TA1535, and Escherichia coli strain WP2 uvrA. These strains are designed to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver). This is crucial as AAs require metabolic activation to become mutagenic.
-
Procedure: a. Prepare a top agar containing a trace amount of histidine (for S. typhimurium) or tryptophan (for E. coli) and biotin. b. To the molten top agar, add the bacterial culture, the test substance (AAE) at various concentrations, and either S9 mix or a buffer control. c. Pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene) must be included.
Nephrotoxicity
The hallmark of aristolochic acid toxicity is nephropathy. In vitro and in vivo models are essential to characterize the nephrotoxic potential of AAE.
In Vitro Cytotoxicity in Human Renal Proximal Tubule Epithelial Cells (HK-2) [4][12][13]
Experimental Protocol: MTT Assay
-
Cell Culture: Culture HK-2 cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS) in 96-well plates until they reach approximately 80% confluency.
-
Treatment: Expose the cells to a range of concentrations of AAE for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., AAI).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Rodent Model of Aristolochic Acid Nephropathy [14][15][16][17][18]
Experimental Protocol:
-
Animal Model: Use male C57BL/6 mice or Wistar rats.
-
Dosing Regimen: Administer AAE via intraperitoneal injection or oral gavage daily for a specified period (e.g., 4-5 consecutive days for an acute model, or lower doses over several weeks for a chronic model). A range of doses should be tested.
-
Monitoring: Monitor the animals for changes in body weight, water intake, and urine output. Collect blood and urine samples at specified time points for biochemical analysis.
-
Biochemical Analysis: Measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal function.
-
Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess tubular necrosis, interstitial inflammation, and fibrosis.
-
Data Analysis: Compare the biochemical and histopathological findings between the AAE-treated groups and a vehicle control group.
DNA Adduct Formation
The detection and quantification of DNA adducts provide direct evidence of the genotoxic mechanism of AAE.
Experimental Protocol: ³²P-Postlabelling Assay [19][20][21][22]
-
DNA Isolation: Isolate high-purity DNA from the target tissues (e.g., kidney, liver, urothelium) of AAE-treated animals or from AAE-treated cells.
-
DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the AA-DNA adducts, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the bulky adducts.
-
³²P-Labelling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the level of radioactivity in the adduct spots to calculate the relative adduct labeling.
Experimental Protocol: LC-MS/MS Analysis [23][24][25][26]
-
DNA Isolation and Digestion: Isolate and digest DNA as described for the ³²P-postlabelling assay.
-
Chromatographic Separation: Separate the digested nucleotides using ultra-performance liquid chromatography (UPLC) with a reverse-phase column.
-
Mass Spectrometric Detection: Detect the DNA adducts using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the adducted nucleotide) and monitoring for specific product ions generated upon fragmentation.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification of the DNA adducts.
The following diagram outlines a typical experimental workflow for assessing the toxicology of AAE:
Caption: A typical experimental workflow for the toxicological evaluation of this compound.
Quantitative Toxicological Data: A Comparative Perspective
While specific quantitative toxicological data for AAE is limited in the public domain, a comparative analysis with other AA analogs can provide valuable context. The following table summarizes available data for some of the more well-studied aristolochic acids.
| Aristolochic Acid Analog | In Vitro Cytotoxicity (HK-2 cells, IC50) | In Vivo Nephrotoxicity | Genotoxicity (Ames Test) | DNA Adduct Formation |
| Aristolochic Acid I (AAI) | ~37.4 µM (24h)[4] | High | Positive (with S9) | High |
| Aristolochic Acid II (AAII) | Weaker than AAI | Lower than AAI | Positive (with S9) | Lower than AAI |
| Aristolochic Acid IIIa | Weak | Not well-studied | Not well-studied | Not well-studied |
| Aristolochic Acid IVa | Weak | Not well-studied | Not well-studied | Not well-studied |
| This compound (AAE) | To be determined | To be determined | To be determined | To be determined |
This table highlights the knowledge gap for AAE and underscores the importance of conducting the described experimental protocols.
Conclusion and Future Directions
This compound, as a structural analog of the potent human carcinogens AAI and AAII, warrants a thorough toxicological investigation. This guide has provided a comprehensive framework for such an evaluation, grounded in the established mechanisms of aristolochic acid toxicity. The central tenets of its toxicological profile are likely to be metabolic activation via nitroreduction, subsequent DNA adduct formation, and the induction of nephrotoxicity and carcinogenicity.
Future research should focus on:
-
Quantitative Toxicological Assessment: Determining the IC50 of AAE in renal cell lines and its LD50 in animal models to compare its potency with other AA analogs.
-
Metabolite Identification: Characterizing the specific metabolites of AAE to understand its bioactivation and detoxification pathways.
-
DNA Adduct Profiling: Identifying and quantifying the specific DNA adducts formed by AAE to confirm its genotoxic mechanism.
-
Long-term Carcinogenicity Studies: Conducting chronic bioassays in rodents to definitively assess the carcinogenic potential of AAE.
By following the methodologies outlined in this guide, researchers can effectively elucidate the toxicological profile of this compound, contributing to a more complete understanding of the risks associated with this important class of natural toxins.
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Navigating the Toxicokinetics of Aristolochic Acid E: A Technical Guide for Researchers
Foreword
The family of aristolochic acids (AAs), potent nephrotoxins and human carcinogens found in Aristolochia and Asarum species, presents a significant global health concern.[1][2] While extensive research has elucidated the toxicological profiles of the primary analogues, aristolochic acid I (AAI) and II (AAII), a comprehensive understanding of the many other derivatives remains a critical objective for the scientific community. This guide focuses on a lesser-studied yet important analogue: aristolochic acid E (AAE). Due to a notable scarcity of direct experimental data on the pharmacokinetics and metabolism of AAE, this document synthesizes established principles from the broader family of aristolochic acids to provide a predictive framework for its behavior in vivo. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental designs to advance our understanding of this toxicant.
The Aristolochic Acid Landscape: Structure, Toxicity, and the Position of AAE
Aristolochic acids are a group of structurally related nitrophenanthrene carboxylic acids.[3] The core structure's substituents dictate the identity and, to a degree, the toxic potential of each analogue. AAI and AAII are the most abundant and well-characterized members, with AAI generally exhibiting greater toxicity.[3][4] The carcinogenicity of AAs is primarily attributed to a unique mutational signature, characterized by A:T to T:A transversions, resulting from the formation of DNA adducts.
1.1. Chemical Structure of this compound
This compound (AAE) is characterized by the molecular formula C17H11NO8.[3] Structurally, it is 8-hydroxy-6-nitro-phenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid. Compared to the more prevalent AAI, which has a methoxy group at the C-8 position, AAE possesses a hydroxyl group at this same position. This seemingly minor substitution has significant implications for its metabolic fate.
Postulated Pharmacokinetics of this compound
The absorption, distribution, metabolism, and excretion (ADME) profile of AAE has not been explicitly detailed in the literature. However, by leveraging the known pharmacokinetics of AAI and AAII, we can construct a scientifically grounded hypothesis for AAE.
2.1. Absorption and Distribution
Upon oral ingestion, aristolochic acids are readily absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream.[2] It is highly probable that AAE follows a similar pattern of absorption. Plasma protein binding, particularly to albumin, is a known transport mechanism for AAs and their metabolites, which can influence their distribution and half-life in circulation.[4]
2.2. Metabolism: The Core of AAE's Toxicological Profile
The metabolism of aristolochic acids is a double-edged sword, involving both detoxification and bioactivation pathways. The key metabolic transformations are nitroreduction and modifications of the substituents on the phenanthrene ring.[2]
2.2.1. Bioactivation Pathway (Nitroreduction)
The primary route for the genotoxicity of aristolochic acids is the reduction of the nitro group, leading to the formation of reactive N-hydroxyaristolactams.[4] These intermediates can then form electrophilic cyclic N-acylnitrenium ions that covalently bind to the exocyclic amino groups of purine bases in DNA, forming characteristic DNA adducts.[3] This process is catalyzed by a variety of cytosolic and microsomal enzymes, including NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, under anaerobic conditions.[3]
2.2.2. Detoxification Pathways
Detoxification of aristolochic acids primarily involves O-demethylation and subsequent conjugation reactions. For AAI, the methoxy group is a key target for CYP-mediated O-demethylation to form the less toxic aristolochic acid Ia (AAIa).[3] Given that AAE already possesses a hydroxyl group at the C-8 position, it bypasses this initial O-demethylation step. This hydroxyl group, however, makes AAE a prime candidate for Phase II conjugation reactions.
It is postulated that the primary detoxification route for AAE is direct conjugation of the hydroxyl group, leading to the formation of glucuronide and sulfate conjugates. These conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the molecule, facilitating its excretion.[3]
The following diagram illustrates the postulated metabolic pathways of this compound.
Caption: Postulated metabolic pathways of this compound.
2.3. Excretion
The hydrophilic conjugates of AAE are expected to be readily excreted in urine and, to a lesser extent, in feces. The parent compound and its non-conjugated metabolites may also be excreted, but likely at a slower rate.
Analytical Methodologies for the Study of this compound
The investigation of AAE's pharmacokinetics and metabolism necessitates sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the detection and quantification of aristolochic acids and their metabolites in biological matrices.
| Analytical Technique | Application | Key Considerations |
| LC-MS/MS | Quantification of AAE and its metabolites in plasma, urine, and tissue homogenates. | High sensitivity and specificity. Requires stable isotope-labeled internal standards for accurate quantification. |
| UPLC-QTOF-MS | Identification and structural elucidation of novel metabolites. | High-resolution mass spectrometry provides accurate mass measurements for formula determination. |
| 32P-Postlabeling | Detection of AAE-DNA adducts. | Highly sensitive for detecting DNA damage but does not provide structural information on the adduct. |
Experimental Protocols for Investigating AAE Metabolism
To bridge the knowledge gap on AAE, well-designed in vitro and in vivo studies are essential.
4.1. In Vitro Metabolic Stability Assessment
This protocol provides a framework for determining the rate of AAE metabolism in liver microsomes.
Objective: To determine the intrinsic clearance (Clint) of AAE in human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar but chromatographically resolved compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of AAE in a suitable solvent (e.g., DMSO).
-
Pre-warm a suspension of human liver microsomes in phosphate buffer at 37°C.
-
Initiate the reaction by adding AAE and the NADPH regenerating system to the microsome suspension.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining AAE concentration.
-
Plot the natural logarithm of the AAE concentration versus time to determine the elimination rate constant (k).
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (k / [microsomal protein]) * (ml/mg protein).
Sources
- 1. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 2. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic insights into the transport of aristolochic acids and their active metabolites by human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of Aristolochic Acid E
A Senior Application Scientist's Synthesis of Mechanistic Insights and Methodological Approaches for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Silent Threat of Aristolochic Acids
Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids naturally occurring in the Aristolochiaceae family of plants.[1][2] For centuries, these plants have been utilized in traditional herbal remedies worldwide for various ailments.[3][4] However, mounting evidence since the 1990s has unequivocally linked AAs to a devastating spectrum of diseases, including a unique type of kidney failure termed aristolochic acid nephropathy (AAN) and a high incidence of upper urinary tract urothelial carcinoma (UTUC).[3][5] This has led to regulatory bans or restrictions on AA-containing products in many countries.[3][6][7] The International Agency for Research on Cancer (IARC) has classified aristolochic acids as Group 1 human carcinogens.[1][8][9]
While much of the research has focused on aristolochic acid I (AAI) and II (AAII), the most abundant components, other analogues like aristolochic acid E (AA-E) are also present in these botanicals. Understanding the genotoxic and carcinogenic potential of each analogue is crucial for comprehensive risk assessment and the development of sensitive detection methods. This guide provides an in-depth technical overview of the current understanding of AA-E's genotoxicity and carcinogenicity, focusing on its metabolic activation, mechanisms of DNA damage, and the experimental approaches used to elucidate these properties.
Metabolic Activation: The Genesis of a Carcinogen
The carcinogenicity of aristolochic acids is not inherent to the parent compounds but is a consequence of their metabolic activation into reactive intermediates that can bind to DNA.[1][2] This process, primarily involving a nitroreduction pathway, is a critical initiating event in AA-induced carcinogenesis.
The metabolic activation of AAs is a multi-step process catalyzed by various enzymes.[9] The key transformation is the reduction of the nitro group to a cyclic N-acylnitrenium ion, a highly reactive electrophile.[1][10] This intermediate readily forms covalent adducts with the purine bases of DNA, particularly adenine and guanine.[1][10] While aristolactams, another class of metabolites, are generally considered less genotoxic, the nitrenium ion is the ultimate carcinogenic species.[1]
Several enzymes have been implicated in the nitroreduction of AAs, including cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1) and microsomal cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, in conjunction with NADPH:CYP oxidoreductase (POR).[9] Conversely, oxidative metabolic pathways can lead to detoxification. For instance, O-demethylation of AAI to aristolochic acid Ia (AAIa) is a detoxification step that reduces its toxicity.[11]
Caption: Metabolic activation and detoxification pathways of this compound.
The Molecular Signature of Aristolochic Acid: DNA Adducts and Mutational Fingerprints
The formation of DNA adducts is a hallmark of exposure to aristolochic acids and a critical step in the initiation of cancer.[5] The covalent binding of the reactive aristolactam nitrenium ion to DNA, primarily at the exocyclic amino groups of deoxyadenosine (dA) and deoxyguanosine (dG), results in the formation of characteristic adducts such as 7-(deoxyadenosin-N6-yl)aristolactam and 7-(deoxyguanosin-N2-yl)aristolactam.[5][9]
These adducts are not efficiently repaired by the cell's DNA repair machinery, leading to their persistence in tissues for extended periods, even decades after exposure has ceased.[12][13] The most prominent and persistent adduct, 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI), is considered a key player in the mutagenic and carcinogenic effects of AAI.[1][13]
During DNA replication, the presence of these bulky adducts can cause the DNA polymerase to misread the template strand, leading to specific types of mutations. The characteristic mutational signature of aristolochic acid is a high frequency of A:T to T:A transversions.[5][13] This specific mutation pattern has been observed in the TP53 tumor suppressor gene and other cancer-related genes in tumors from patients with AAN and Balkan endemic nephropathy (BEN), providing a direct molecular link between AA exposure and cancer development.[5][14]
In Vitro Assessment of Genotoxicity
A battery of in vitro assays is employed to evaluate the genotoxic potential of substances like AA-E. These assays provide a controlled environment to study specific endpoints of genotoxicity, such as gene mutations, chromosomal damage, and DNA strand breaks.
1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screening assay for mutagenicity. It utilizes various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay determines if a test substance can cause a reverse mutation, restoring the ability of the bacteria to grow on a histidine-deficient medium.
-
Principle: The mutagenic potential of AA-E is assessed by its ability to induce revertant colonies in the tester strains.
-
Methodology:
-
Prepare different concentrations of AA-E.
-
Incorporate the test substance with the bacterial tester strains (e.g., TA98, TA100, TA1537) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[15]
-
Plate the mixture on minimal glucose agar plates.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies.
-
-
Interpretation: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[15]
2. In Vitro Micronucleus Test
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Principle: The clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential of AA-E is evaluated by quantifying the frequency of micronucleated cells.
-
Methodology:
-
Culture mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human peripheral blood lymphocytes) and expose them to various concentrations of AA-E with and without metabolic activation.
-
Treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
3. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA). The length and intensity of the tail are proportional to the amount of DNA damage.
-
Methodology:
-
Expose cells to AA-E.
-
Embed the cells in agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline or neutral conditions.
-
Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Analyze the comet images using appropriate software.
-
-
Interpretation: An increase in comet tail length, tail moment, or percentage of DNA in the tail indicates DNA damage.[1]
Caption: Workflow for in vitro genotoxicity assessment of this compound.
In Vivo Models for Carcinogenicity Assessment
Animal models are indispensable for evaluating the carcinogenic potential of a substance in a whole organism, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties and its effects on various target organs. Rodent models, particularly rats and mice, have been instrumental in demonstrating the carcinogenicity of aristolochic acids.[2][8]
1. Rodent Carcinogenicity Bioassay
Long-term carcinogenicity bioassays in rodents are the gold standard for identifying chemical carcinogens.
-
Principle: Animals are exposed to the test substance for a significant portion of their lifespan to assess the development of tumors.
-
Methodology:
-
Select a rodent species and strain (e.g., Sprague-Dawley rats, Big Blue® transgenic rats).[8][16]
-
Administer AA-E via a relevant route of exposure (e.g., oral gavage) at multiple dose levels for an extended period (e.g., 3 months to 2 years).[8][16]
-
Monitor the animals for clinical signs of toxicity and tumor development.
-
At the end of the study, perform a complete necropsy and histopathological examination of all major organs and any observed lesions.
-
-
Interpretation: A statistically significant increase in the incidence of tumors in the treated groups compared to the control group is evidence of carcinogenicity. AAs have been shown to induce tumors in the forestomach, kidney, renal pelvis, urinary bladder, and lungs of rats and mice.[1][8]
2. In Vivo Micronucleus Assay
This assay assesses chromosomal damage in vivo by measuring the frequency of micronucleated erythrocytes in the bone marrow or peripheral blood.
-
Principle: Genotoxic agents can cause the formation of micronuclei in developing red blood cells (polychromatic erythrocytes, PCEs).
-
Methodology:
-
Administer AA-E to mice or rats, typically via oral gavage or intraperitoneal injection.[15]
-
Collect bone marrow or peripheral blood samples at appropriate time points (e.g., 24 and 48 hours after treatment).[15]
-
Prepare slides and stain to differentiate between PCEs and normochromatic erythrocytes (NCEs).
-
Score the frequency of micronucleated PCEs (MNPCEs).
-
-
Interpretation: A significant increase in the frequency of MNPCEs in treated animals indicates in vivo genotoxicity.[15]
| In Vivo Study | Animal Model | Dosing Regimen | Key Findings | Reference |
| Carcinogenicity | Rats and Mice | Oral gavage, 0.1-10 mg/kg for 12 weeks | Induction of tumors in forestomach, kidney, renal pelvis, urinary bladder, and lungs. | [8] |
| DNA Adduct Formation | Big Blue® Rats | Oral gavage, 0.1-10 mg/kg for 3 months | Dose-dependent increase in DNA adducts in kidney and liver. | [16] |
| Mutagenicity | Big Blue® Rats | Oral gavage, 0.1-10 mg/kg for 3 months | Dose-dependent increase in mutant frequency in kidney and liver; A:T to T:A transversions predominated. | [16] |
| Micronucleus Formation | Mice | Oral administration up to 5000 mg/kg | Significant increase in micronucleated polychromatic erythrocytes in bone marrow. | [15] |
Conclusion and Future Directions
The available evidence strongly suggests that this compound, like its more studied counterparts AAI and AAII, possesses significant genotoxic and carcinogenic properties. The core mechanism involves metabolic activation to a reactive nitrenium ion that forms persistent DNA adducts, leading to a characteristic A:T to T:A transversion mutational signature. A combination of in vitro and in vivo assays provides a robust framework for characterizing the genotoxic and carcinogenic risk of AA-E.
Future research should focus on:
-
Quantitative analysis of AA-E metabolism: Elucidating the specific enzymes involved in the activation and detoxification of AA-E and their relative contributions.
-
Comparative potency: Directly comparing the genotoxic and carcinogenic potency of AA-E with other aristolochic acid analogues.
-
Biomarker development: Refining and validating biomarkers of AA-E exposure and effect to improve risk assessment in human populations.
-
Systems toxicology approaches: Integrating genomics, transcriptomics, and proteomics data to build a more comprehensive understanding of the molecular pathways perturbed by AA-E.
A thorough understanding of the toxicological profile of all aristolochic acid analogues is essential for protecting public health from the silent but significant threat posed by these natural toxins.
References
- Hepatotoxic effects of aristolochic acid: mechanisms and implications - ScienceOpen. (2024, September 30).
- Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf. (2021, December 21).
- (PDF) Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents. (2025, August 8).
- Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC. (2019, June 11).
- In Vitro and In Vivo Genotoxicity Assessment of Aristolochia manshuriensis Kom - PMC - NIH.
- Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - NIH.
- Genotoxicity of aristolochic acid: A review - Journal of Food and Drug Analysis.
- Aristolochic Acids - Cancer-Causing Substances - NCI. (2022, December 5).
- Report on Carcinogens, Fifteenth Edition - Aristolochic Acids - National Toxicology Program (NTP).
- Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - MDPI.
- Aristolochic acid - Wikipedia.
- ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY - PMC.
- DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PubMed Central. (2017, October 14).
- Import Alert 54-10 - accessdata.fda.gov.
- Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats - MDPI.
- Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - OSTI.GOV.
- Background Document: RoC: Aristolochic Acids - National Toxicology Program (NTP). (2008, September 2).
- Studies on the metabolism of aristolochic acids I and II - Taylor & Francis Online. (2009, September 30).
- Listed medicines that are required to be tested for the presence of Aristolochic acids. (2024, November 20).
- FDA Revisits Aristolochic Acid - SupplySide Supplement Journal.
- Proposed pathways for the metabolic activation of the aristolochic... - ResearchGate.
- DNA adducts of aristolochic acid II: total synthesis and site-specific mutagenesis studies in mammalian cells - NIH. (2009, October 23).
- Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy - PubMed. (2014, July 15).
- DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver.
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- 4. jfda-online.com [jfda-online.com]
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- 13. Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
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aristolochic acid E discovery and history
An In-depth Technical Guide to the Discovery and Characterization of Minor Aristolochic Acid Analogues
Foreword for the Scientific Professional
The family of aristolochic acids (AAs), notorious for their potent nephrotoxic and carcinogenic properties, represents a significant area of study in phytochemistry and toxicology. While research has predominantly focused on the major congeners, aristolochic acid I (AA-I) and aristolochic acid II (AA-II), a diverse array of structurally related analogues exists within plants of the Aristolochia and Asarum genera. These minor analogues, often present in significantly lower concentrations, pose unique challenges for discovery, isolation, and characterization. This guide provides a technical overview of the historical context and evolving methodologies used to uncover these less-abundant but potentially significant compounds. The quest to understand the complete toxicological profile of Aristolochia species necessitates a deeper exploration of these minor constituents. We will delve into the specific case of lesser-known analogues, using them as a paradigm for the broader scientific endeavor of characterizing minor natural products. The reader should note that a specific compound designated "aristolochic acid E" is not consistently cited in major phytochemical and toxicological literature, highlighting the complexities in nomenclature and the ongoing discovery of new analogues. This guide will, therefore, address the broader challenge of identifying and characterizing these trace compounds.
Historical Context: From Traditional Medicine to Modern Toxicology
The use of Aristolochia species in traditional medicine dates back centuries, with applications recorded in ancient Greek, Roman, Ayurvedic, and Chinese texts for ailments ranging from snakebites to gout.[1] However, the dark side of these herbal remedies began to emerge in the 1950s with the characterization of Balkan endemic nephropathy (BEN), a chronic kidney disease later linked to dietary contamination with Aristolochia clematitis.[1] The modern era of aristolochic acid toxicology was unequivocally launched in the early 1990s when a cluster of rapidly progressing kidney failure cases in Belgium was traced to a weight-loss supplement containing Aristolochia fangchi.[1] This event, termed "Chinese herbs nephropathy" (CHN), spurred intensive research into the causative agents, cementing AA-I and AA-II as primary toxins.[1]
The Challenge of Minor Analogues: A Note on Nomenclature
The aristolochic acid family comprises a large number of structurally related nitrophenanthrene carboxylic acids.[2] While AA-I and AA-II are the most abundant, numerous other analogues, such as aristolochic acids IIIa (C) and IVa (D), have been identified.[2][3] The nomenclature of these minor analogues can be inconsistent across the literature, with both letter and Roman numeral designations used. It is noteworthy that a specific, well-characterized "this compound" is not prominently documented, suggesting it may be a very minor component, a transient intermediate, or a misidentified compound in early, less precise analytical studies. The scientific pursuit of such compounds is therefore emblematic of the challenges in natural product chemistry, where the isolation and structural elucidation of trace constituents are a significant undertaking.
The Trajectory of Discovery: Evolving Analytical Methodologies
The discovery of aristolochic acid analogues has been intrinsically linked to the advancement of analytical and spectroscopic techniques.
Early Isolation and Structural Elucidation
Initial studies on aristolochic acids in the mid-20th century relied on classical phytochemical techniques. These involved extensive solvent extraction and repeated crystallization to isolate the major components. Structural elucidation was a painstaking process dependent on chemical degradation studies and early spectroscopic methods like UV-Vis and Infrared (IR) spectroscopy. These techniques were often insufficient to characterize the minor analogues present in complex plant extracts.
The Chromatographic Revolution
The advent of chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and Column Chromatography (CC), provided the means to separate compounds with greater resolution. Preparative TLC and column chromatography with various stationary phases (e.g., silica gel) and solvent systems became the workhorses for the isolation of minor natural products.[4]
High-Performance Liquid Chromatography (HPLC)
The development of High-Performance Liquid Chromatography (HPLC) marked a significant leap forward. Reverse-phase HPLC, with its high resolution and sensitivity, allowed for the separation and quantification of numerous aristolochic acid analogues in a single analytical run.[5] The coupling of HPLC with photodiode array (PDA) detectors provided UV spectra for each separated peak, offering preliminary identification based on the characteristic chromophore of the aristolochic acid scaffold.
Mass Spectrometry (MS) and NMR for Definitive Identification
The unequivocal identification of novel aristolochic acid analogues requires the power of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), has become the gold standard for the sensitive detection and structural characterization of these compounds in complex mixtures.[6] High-resolution mass spectrometry provides accurate mass measurements for elemental composition determination, while MS/MS fragmentation patterns offer clues to the substitution patterns on the phenanthrene core. For complete structural elucidation of a newly isolated analogue, one- and two-dimensional NMR spectroscopy (e.g., ¹H, ¹³C, COSY, HMBC, HSQC) is indispensable.
Experimental Protocols: A Modern Approach to Minor Analogue Discovery
The following protocols outline a contemporary workflow for the discovery and characterization of minor aristolochic acid analogues from a plant matrix.
Extraction of Aristolochic Acids from Plant Material
This protocol describes a general method for the extraction of aristolochic acids from dried, powdered plant material.
Objective: To efficiently extract a broad range of aristolochic acid analogues for subsequent analysis.
Materials:
-
Dried, powdered Aristolochia plant material
-
Methanol (HPLC grade)
-
Petroleum ether (ACS grade)
-
Rotary evaporator
-
Soxhlet apparatus or ultrasonic bath
Procedure:
-
Defatting: The powdered plant material is first defatted by extraction with petroleum ether to remove non-polar compounds that can interfere with subsequent steps.[4] This is typically done using a Soxhlet apparatus for several hours.
-
Methanolic Extraction: The defatted plant material is then extracted with methanol.[4] This can be achieved through maceration, sonication, or Soxhlet extraction to ensure exhaustive removal of the target compounds.
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation of Minor Analogues using Preparative HPLC
Objective: To isolate minor aristolochic acid analogues from the crude extract in sufficient purity for structural elucidation.
Materials:
-
Crude methanolic extract
-
Preparative HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Fraction collector
Procedure:
-
Method Development: An analytical scale HPLC method is first developed to achieve good separation of the various analogues in the crude extract. A gradient elution with a mobile phase of acetonitrile and water (often with a small amount of formic acid) is common.[5]
-
Scaling to Preparative HPLC: The analytical method is then scaled up to a preparative HPLC system with a larger C18 column.
-
Fraction Collection: The crude extract is injected onto the preparative column, and fractions corresponding to the peaks of interest (particularly the smaller peaks representing minor analogues) are collected using a fraction collector.
-
Purity Analysis: The purity of each collected fraction is assessed using analytical HPLC. Fractions of sufficient purity are pooled and concentrated.
Characterization by LC-MS/MS and NMR
Objective: To definitively identify the chemical structure of the isolated minor analogues.
Materials:
-
Isolated and purified aristolochic acid analogue
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
NMR spectrometer (≥400 MHz)
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
LC-MS/MS Analysis: The purified compound is analyzed by LC-MS/MS to obtain its accurate mass, molecular formula, and fragmentation pattern. The fragmentation can reveal losses of key functional groups (e.g., -NO₂, -COOH, -OCH₃).
-
NMR Spectroscopy: A full suite of NMR experiments is performed to determine the complete chemical structure. This includes:
-
¹H NMR: To identify the number and types of protons and their splitting patterns.
-
¹³C NMR: To determine the number of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.
-
Visualization of Workflows and Pathways
Sources
- 1. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 2. Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08327H [pubs.rsc.org]
- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 4. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
biological activities of aristolochic acid analogues.
An In-depth Technical Guide to the Biological Activities of Aristolochic Acid Analogues
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Foreword: The Duality of a Natural Compound
For centuries, botanicals from the Aristolochia and Asarum genera have been mainstays in traditional medicine across the globe, used for everything from snakebites to gastrointestinal complaints.[1][2] However, a starkly different narrative emerged in the early 1990s when a Belgian slimming clinic prescribed an herbal remedy containing Aristolochia fangchi, leading to an outbreak of rapidly progressive kidney failure, a condition subsequently termed Aristolochic Acid Nephropathy (AAN).[3][4] This event irrevocably shifted the scientific lens onto the primary constituents of these plants: aristolochic acids (AAs) and their analogues (AAAs). These compounds are now understood to be among the most potent naturally occurring nephrotoxins and genotoxic carcinogens known to humankind.[1][5]
This guide eschews a conventional review format. Instead, it is structured to provide a causal, mechanism-driven understanding of the biological activities of AAAs. We will journey from the molecular bioactivation that transforms these compounds into potent mutagens, through the specific genetic damage they inflict, to the resulting pathologies. We will also explore the subtle structural differences that dictate their toxic potential and the methodologies required to rigorously study their effects. This is not merely a summary of what AAAs do, but an in-depth exploration of how and why they do it.
Classification and Chemical Landscape of Aristolochic Acid Analogues
The term "aristolochic acid analogues" encompasses a family of structurally related nitrophenanthrene carboxylic acids. While over 178 analogues have been identified, they are broadly classified into three main categories based on their core chemical scaffold.[1][3]
-
Aristolochic Acids (AAs): The parent compounds, characterized by a nitrophenanthrene carboxylic acid structure. Aristolochic Acid I (AA-I) and Aristolochic Acid II (AA-II) are the most abundant and well-studied members, considered the primary drivers of toxicity.[1][6]
-
Aristolactams (ALs): The reductive metabolites of AAs, lacking the nitro group but retaining the phenanthrene core. These are the molecules that ultimately form covalent bonds with DNA.[6][7]
-
4,5-Dioxoaporphines: A related class of compounds also found in Aristolochia species, which share structural similarities and are also under investigation for their biological activities.[2][6]
These compounds are predominantly found in the Aristolochiaceae family but have also been identified in at least 13 other plant families, highlighting the potential for widespread, and sometimes unintentional, human exposure.[3][4]
The Core Toxicological Mechanism: A Pathway to Genetic Catastrophe
The profound toxicity of AAAs is not inherent to the parent molecules themselves. Instead, it is unlocked through a specific metabolic pathway that transforms them into highly reactive intermediates capable of permanently altering the genetic code. This process is a classic example of metabolic bioactivation.
Metabolic Bioactivation: The Molecular Switch
The journey from a stable compound to a potent carcinogen begins with the reduction of the nitro group, a chemical feature central to the toxicity of AA-I and AA-II.[8] This is not a random event but a specific enzymatic process.
Causality of Experimental Choice: Understanding which enzymes are responsible for this bioactivation is critical for predicting tissue-specific toxicity. Researchers have used a combination of in vitro assays with purified enzymes and cell lines with specific enzyme knockdowns to pinpoint the key players. The primary catalysts are cytosolic and microsomal nitroreductases, including NADPH:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[8] The expression levels of these enzymes in different tissues (e.g., high levels in the kidney and liver) help explain the organotropic toxicity of AAs.
This multi-step reduction converts the aristolochic acid into a highly unstable and electrophilic aristolactam nitrenium ion.[7][9] This ion is the ultimate carcinogenic species, primed to attack the nucleophilic centers in DNA.
Caption: Metabolic activation cascade of Aristolochic Acid I.
DNA Adduct Formation: The Irreversible Scar
Once formed, the aristolactam nitrenium ion rapidly attacks the exocyclic amino groups of purine bases within the DNA helix. This forms stable, covalent bonds known as DNA adducts.[9][10]
The two predominant and most studied adducts are:
These adducts are not benign; they are bulky lesions that distort the DNA double helix. This distortion disrupts high-fidelity DNA replication and repair processes. Crucially, these adducts are remarkably persistent and can be detected in renal tissues years after exposure has ceased, serving as a permanent biomarker of exposure and a lingering threat to genomic integrity.[12][13]
The Mutational Signature: A Genetic Fingerprint
The cellular machinery's attempt to replicate DNA containing these bulky adducts often fails. During translesion synthesis, DNA polymerases are forced to "guess" the corresponding base. The dA-AL-I adduct, in particular, preferentially instructs the polymerase to insert a thymine opposite it. This leads to a highly specific A:T → T:A transversion mutation .[1][14]
This is not a random mutation; it is a specific "mutational signature" that is now considered pathognomonic for aristolochic acid exposure.[9] When this signature is found in key cancer-related genes, such as the tumor suppressor gene TP53, it provides a direct molecular link between AA exposure and carcinogenesis.[13] Studies of tumors from patients with AAN and Balkan Endemic Nephropathy consistently reveal this A:T → T:A transversion in the TP53 gene, providing unequivocal evidence of AA's causative role.[13]
Caption: The pathological cascade from AA exposure to cancer.
Structure-Activity Relationships: Decoding Toxicity
Not all AAAs are equally toxic. The specific arrangement of functional groups on the phenanthrene core dictates the molecule's biological activity. Structure-activity relationship (SAR) studies, which compare the cytotoxicity of various purified analogues in renal cell cultures, have been instrumental in identifying the key determinants of toxicity.[15]
Key SAR Findings:
-
The Nitro Group is Critical: Analogues lacking the nitro group (such as the aristolactams) or those where the nitro group has been reduced do not exhibit the potent toxicity of their parent AAs. This is because the nitro group is essential for the metabolic bioactivation into the DNA-reactive nitrenium ion.[15]
-
The Methoxy Group Enhances Toxicity: AA-I, which has a methoxy group at the C8 position, is consistently more toxic than AA-II, which lacks this group.[15]
-
Hydroxylation Decreases Toxicity: The addition of hydroxyl groups to the core structure diminishes cytotoxicity. A prime example is Aristolochic Acid Ia (AA-Ia), the O-demethylated metabolite of AA-I, which is significantly less toxic.[15][16]
| Analogue | Key Structural Feature | Relative Cytotoxicity (LLC-PK₁ Cells) | Mechanism |
| Aristolochic Acid I (AA-I) | C8-Methoxy, C10-Nitro | ++++ (Most Toxic)[15] | Potent bioactivation to nitrenium ion.[8] |
| Aristolochic Acid II (AA-II) | Lacks C8-Methoxy, C10-Nitro | +++[15] | Bioactivation occurs but is less efficient than AA-I. |
| Aristolochic Acid Ia (AA-Ia) | C8-Hydroxy, C10-Nitro | +[15] | Hydroxyl group facilitates detoxification/excretion.[16] |
| Aristolactam I (AL-I) | Lacks Nitro Group | +/- (Weakly Toxic)[10] | Cannot undergo nitroreductive bioactivation. |
This table synthesizes data from multiple sources to illustrate relative toxicity trends.
Pathological Manifestations: From Kidney Fibrosis to Cancer
The molecular damage wrought by AAAs manifests as severe, organ-specific pathologies, primarily affecting the urinary system.
Aristolochic Acid Nephropathy (AAN)
AAN is a unique and aggressive form of tubulointerstitial nephropathy characterized by rapidly progressive renal fibrosis and tubular atrophy.[6][11] The disease often progresses to end-stage renal disease requiring dialysis or transplantation.[5]
Cellular Mechanisms:
-
Direct Tubular Cytotoxicity: AAAs are actively transported into proximal tubular epithelial cells, where they are metabolized, leading to high intracellular concentrations of reactive intermediates.[17]
-
Apoptosis and Necrosis: The resulting DNA damage and oxidative stress trigger programmed cell death (apoptosis) and necrosis in tubular cells.[6]
-
Inflammation and Fibrosis: The death of tubular cells initiates a chronic inflammatory response, leading to the massive deposition of extracellular matrix and the extensive fibrosis that characterizes AAN.[7]
Caption: Key cellular events in Aristolochic Acid Nephropathy.
Urothelial and Other Cancers
Patients with AAN have an extraordinarily high risk of developing upper tract urothelial carcinoma (UTUC).[5][18] This is a direct consequence of the genotoxic mechanism described earlier. The accumulation of A:T → T:A transversions in the urothelial cells that line the urinary tract, particularly in the TP53 gene, drives malignant transformation.[13] More recently, the distinct AA mutational signature has also been identified in a subset of hepatocellular carcinomas (liver cancer), suggesting that the carcinogenic reach of these compounds may be broader than previously understood.[3][18]
Detoxification: The Body's Defense and External Interventions
While bioactivation leads to toxicity, parallel metabolic pathways exist that detoxify AAAs, converting them into less harmful, more easily excretable forms.
-
Endogenous Detoxification: The primary detoxification route is the O-demethylation of AA-I at the C8 position by CYP enzymes (CYP1A1/2) to form the much less toxic Aristolochic Acid Ia (AA-Ia).[16][19] This metabolite can then be further conjugated with glucuronic acid or sulfate, increasing its water solubility and facilitating its excretion in urine.[16] The balance between the bioactivation pathway and the detoxification pathway is a critical determinant of an individual's susceptibility to AA-induced damage.
-
External Detoxification: Recognizing the historical use of AA-containing herbs, research has explored methods to reduce their toxicity. Traditional Chinese medicine processing techniques, such as "Paozhi," which involves processing herbs with honey or alkaline salts, have been shown to reduce the content of AAs by 16-28%.[1][18] More advanced methods like Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) can achieve even higher removal rates and are being investigated for the development of safer herbal preparations.[1]
Key Experimental Protocols: A Guide for the Bench Scientist
To ensure rigor and reproducibility in the study of AAAs, standardized and validated protocols are essential. The following sections provide self-validating workflows for the core analyses in this field.
Protocol 1: Quantification of AA-I and AL-I in Biological Matrices by UPLC-MS/MS
Rationale: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the necessary sensitivity and selectivity to accurately quantify low levels of AAAs in complex matrices like urine, plasma, or herbal extracts.[20]
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a suitable SPE cartridge (e.g., Oasis HLB or NH2) with methanol followed by ultrapure water.
-
Load the pre-treated sample (e.g., hydrolyzed urine, diluted herbal extract).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes (AA-I and AL-I) with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
Self-Validation Check: Spike a blank matrix sample with a known concentration of AA-I and AL-I standards and process it in parallel. Recovery should be within 80-120% to validate the extraction efficiency.[20]
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Waters BEH-C18, 2.1 x 100 mm, 1.7 µm) is typically used.[20]
-
Mobile Phase: A gradient of (A) 0.5 mM ammonium acetate with 0.1% formic acid in water and (B) acetonitrile is effective.[20]
-
Gradient Program: A typical gradient might run from 10% B to 95% B over 10 minutes to ensure separation of analytes from matrix components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte for confident identification and quantification.
-
AA-I Transition (Example): m/z 342 → 296
-
AL-I Transition (Example): m/z 292 → 262
-
-
Calibration: Prepare a matrix-matched calibration curve using a blank extract to compensate for matrix effects (ion suppression or enhancement).[20]
-
Protocol 2: Assessment of Cytotoxicity in Renal Cells (Neutral Red Uptake Assay)
Rationale: The neutral red uptake (NRU) assay is a sensitive method to assess the viability of cells based on the ability of lysosomes in healthy cells to take up and retain the neutral red dye. It is a reliable alternative to MTT assays for determining the cytotoxic potential of AA analogues on renal epithelial cells like LLC-PK₁ or HK-2.[15]
Methodology:
-
Cell Culture: Seed LLC-PK₁ or HK-2 cells in a 96-well plate at a density of ~1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test AAA compounds (e.g., AA-I, AA-II, AA-Ia) in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for toxicity. Incubate for 24 or 48 hours.
-
Neutral Red Staining:
-
Remove the treatment medium and wash the cells gently with PBS.
-
Add medium containing 50 µg/mL neutral red and incubate for 3 hours at 37°C.
-
-
Dye Extraction:
-
Remove the staining medium and wash the cells again with PBS.
-
Add a destain solution (e.g., 1% acetic acid, 50% ethanol in water) to each well and shake for 10 minutes to extract the dye from the lysosomes.
-
-
Quantification:
-
Measure the absorbance of the extracted dye at ~540 nm using a microplate reader.
-
Self-Validation Check: The absorbance of the vehicle control should be significantly higher than the background (wells with no cells), and the positive control should show a significant reduction in absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 3: Detection of AA-DNA Adducts by ³²P-Postlabeling Assay
Rationale: The ³²P-postlabeling assay is an ultra-sensitive method capable of detecting very low levels of DNA adducts (as low as 1 adduct per 10⁹-10¹⁰ nucleotides), making it the gold standard for proving exposure to genotoxic agents like AAs.[11][13]
Methodology:
-
DNA Isolation and Digestion:
-
Isolate high-quality genomic DNA from the tissue or cells of interest using a standard phenol-chloroform extraction or a commercial kit.
-
Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides from the normal nucleotides using butanol extraction or nuclease P1 digestion, which selectively dephosphorylates normal nucleotides but not the bulky AA-adducts.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with high-specific-activity [γ-³²P]ATP using T4 polynucleotide kinase. This step incorporates the radioactive label.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. Use a series of different solvent systems in different dimensions to achieve high-resolution separation of the adduct spots from background radioactivity.
-
-
Detection and Quantification:
-
Expose the TLC plates to a phosphor screen or X-ray film.
-
Quantify the radioactivity in the adduct spots using a phosphorimager.
-
Self-Validation Check: Run a control DNA sample (from an unexposed animal/cell) in parallel to identify background spots. A positive control DNA, prepared by reacting DNA with AA-I in vitro, should also be run to confirm the chromatographic positions of the dA-AL-I and dG-AL-I adducts.[11]
-
Conclusion and Future Perspectives
The aristolochic acid analogues represent a stark lesson in chemical toxicology. Their journey from traditional remedy to classified human carcinogen is a story written in their chemistry—a story of metabolic activation, irreversible DNA damage, and a unique mutational signature that serves as a molecular smoking gun.[5] The formation of persistent DNA adducts provides an unambiguous biomarker of exposure, linking environmental or medicinal intake directly to the initiation of nephropathy and cancer.[5]
While regulatory bodies in many countries have banned or restricted the use of AA-containing products, the risk has not been eliminated.[5][21] The continued use of traditional medicines and the potential for food contamination mean that human exposure remains a significant global health concern.
The path forward for researchers and drug development professionals is clear. Continued vigilance through sensitive analytical screening of herbal products is paramount. For those already affected, research must focus on developing targeted therapies for AAN and AA-induced cancers, perhaps by targeting the downstream pathways of fibrosis and inflammation. Finally, the exploration of advanced detoxification methods may one day allow for the harnessing of any potential therapeutic benefits from these plants, but only once their potent toxicity can be definitively neutralized. The study of AAAs is a critical field that bridges environmental health, molecular toxicology, and clinical medicine, with the ultimate goal of preventing their devastating impact on human health.
References
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- Naturally occurring aristolochic acid analogues and their toxicities†‡ REVIEW - RSC Publishing. (2014-04-02).
- Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PubMed Central.
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- Naturally occurring aristolochic acid analogues and their toxicities - ResearchGate. (2025-08-06).
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- Detoxification of aristolochic acid I by O-demethylation: Less nephrotoxicity and genotoxicity of aristolochic acid la in rodents - PMC - NIH.
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- Overview of aristolochic acid nephropathy: an update - PMC - PubMed Central. (2023-06-15).
- Showing the pathway of activation and detoxification of aristolochic acid (adapted from 68).
- DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - MDPI.
- Diagnostic methods for identifying aristolochic acid in biological samples: Narrative Review. - rev-sen.ec.
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The Unseen Catalyst: A Technical Guide to the Role of Aristolochic Acids in the Pathogenesis of Aristolochic Acid Nephropathy
A Foreword for the Modern Researcher: Aristolochic Acid Nephropathy (AAN) stands as a stark reminder of the potent, and often irreversible, toxicity that can lie dormant in traditional herbal remedies. What began as an outbreak of rapidly progressive kidney failure in a cohort of Belgian women in the early 1990s has unraveled a global health issue, linking the consumption of Aristolochia species to end-stage renal disease and urothelial carcinoma.[1][2][3][4] While research has intensely focused on the primary congeners, Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII), the broader family of AA analogues remains largely uncharacterized. This guide is structured to provide a deep dive into the established molecular mechanisms of AAN, driven by its major components. It will also address the critical knowledge gap concerning lesser-known analogues, such as Aristolochic Acid E, highlighting a frontier for future investigation.
Part 1: The Engine of Toxicity - Metabolic Activation of Aristolochic Acids
The nephrotoxic and carcinogenic potential of aristolochic acids is not inherent to the parent molecules but is unlocked through metabolic activation. This bioactivation is a critical initiating event in the pathology of AAN. The core structure of AAs, a nitrophenanthrene carboxylic acid, is the substrate for a multi-step enzymatic process that converts a seemingly stable compound into a highly reactive agent.
The primary pathway involves the nitroreduction of the nitro group, a process catalyzed by a suite of cytosolic and microsomal enzymes.[5][6][7] Key among these are NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, in the liver and kidney.[5][7] This reduction generates reactive intermediates, ultimately forming cyclic N-acylnitrenium ions.[8][9] These electrophilic ions possess a delocalized positive charge, making them highly reactive towards nucleophilic sites on biological macromolecules, most notably the exocyclic amino groups of purine bases in DNA.[9][10]
Conversely, oxidative reactions, such as O-demethylation of AAI to the less toxic aristolochic acid Ia (AAIa), represent a detoxification pathway.[5][7] The balance between these activation and detoxification pathways can significantly influence an individual's susceptibility to AAN.
Part 2: The Triad of Renal Destruction
The pathophysiology of AAN is not a single event but a cascade of interconnected molecular insults. The damage can be understood through three primary mechanistic pillars: genotoxicity, direct cytotoxicity leading to apoptosis, and the induction of pro-inflammatory and pro-fibrotic signaling.
Mechanism I: Genotoxicity and the Mutational Signature
The formation of covalent DNA adducts is the cornerstone of AA's carcinogenicity and a significant contributor to its nephrotoxicity.[6] The most prevalent and persistent adducts formed are 7-(deoxyadenosin-N⁶-yl)-aristolactam I (dA-AAI) and 7-(deoxyguanosin-N²-yl)-aristolactam I (dG-AAI).[7][10] These adducts are not efficiently repaired and can persist in renal tissue for decades after exposure has ceased, acting as a permanent molecular scar.[8][11]
During DNA replication, these bulky adducts cause the DNA polymerase to misread the template strand, preferentially inserting an adenine opposite the adducted base. This leads to a characteristic A:T to T:A transversion mutation.[1][6] This specific mutational signature has been identified in the TP53 tumor suppressor gene in urothelial cancers from AAN patients, providing a direct molecular link between exposure and carcinogenesis.[6][11] This persistent DNA damage can also trigger cell cycle arrest and apoptosis, contributing directly to tubular cell loss.[8]
Mechanism II: Direct Cytotoxicity, Oxidative Stress, and Apoptosis
Beyond its genotoxic effects, AAI exerts direct cytotoxicity on renal tubular epithelial cells, the primary target of injury in AAN.[12] This process is multifaceted:
-
Mitochondrial and ER Stress: AAI has been shown to disrupt mitochondrial function, leading to a loss of membrane potential, release of cytochrome C, and subsequent activation of the intrinsic apoptotic pathway.[5] It also induces endoplasmic reticulum (ER) stress, leading to an increase in intracellular calcium, which further stresses mitochondria and activates caspase cascades.[5]
-
Oxidative Stress: AAs induce the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.[13] This oxidative stress damages lipids, proteins, and DNA, contributing to cellular dysfunction and death. Antioxidants like Vitamin E have been shown to ameliorate AA-induced cytotoxicity by reducing ROS levels.[13]
-
Caspase Activation: Multiple studies confirm that AAs trigger apoptosis through the activation of executioner caspases, such as caspase-3.[5][13] This programmed cell death is a key driver of the tubular atrophy seen in AAN.
Mechanism III: Pro-Inflammatory and Pro-Fibrotic Signaling
The initial acute tubular injury in AAN invariably transitions into a chronic phase characterized by persistent inflammation and progressive interstitial fibrosis.[5][14] This transition is actively driven by AA-induced signaling cascades:
-
TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. AAs activate the TGF-β signaling pathway, leading to the phosphorylation and activation of Smad proteins (Smad2/3).[5][15] Activated Smad complexes translocate to the nucleus and drive the transcription of pro-fibrotic genes, including collagens and other extracellular matrix (ECM) components. Smad3 has been identified as a critical factor in this process.[15]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway, a stress-activated protein kinase, is also strongly implicated. AAs activate JNK, which promotes a pro-fibrotic response in tubular epithelial cells and contributes to inflammation and cell death.
-
Inflammatory Infiltration: The sites of tubular injury become hubs of inflammation, with infiltration of immune cells like macrophages and T-lymphocytes.[5][12] These cells release their own pro-inflammatory and pro-fibrotic cytokines, creating a self-amplifying cycle of injury and scarring that ultimately leads to the extensive interstitial fibrosis characteristic of end-stage AAN.
Part 3: The Unexplored Territory - this compound and Other Analogues
While the pathogenic roles of AAI and AAII are well-established, they are part of a larger family of over a dozen structurally related compounds.[13] Scientific literature contains scant specific information on the metabolism, toxicity, or precise role of many of these minor analogues, including this compound (AAE).
The fundamental structure of all AAs—the nitrophenanthrene carboxylic acid core—suggests that other analogues, including AAE, likely undergo similar metabolic activation via nitroreduction. However, the specific substitutions on the phenanthrene ring can dramatically alter their properties:
-
Lipophilicity: Affecting absorption, distribution, and transport into renal cells.
-
Enzyme Affinity: Influencing the rate of both metabolic activation and detoxification.
-
Electronic Properties: Modifying the reactivity of the ultimate nitrenium ion.
A review of naturally occurring AA analogues suggests that even subtle structural changes can impact toxicity. For instance, the presence or absence of a methoxy group distinguishes the more nephrotoxic AAI from the less directly toxic but still genotoxic AAII.[3] Without dedicated studies, the specific contribution of AAE to the net toxicity of Aristolochia extracts remains unknown. This represents a significant gap in our understanding of AAN and a critical area for future toxicological research. The development of analytical standards and focused in vitro and in vivo studies are required to elucidate the role of these "minor" players in this devastating disease.
Part 4: Methodologies for AAN Research
Investigating the mechanisms of AAN and the specific roles of its congeners requires a robust set of experimental models and analytical techniques.
In Vitro and In Vivo Models
| Model Type | Examples | Key Applications & Rationale |
| In Vitro | Human Kidney 2 (HK-2) cells; Porcine Kidney (LLC-PK1) cells; Rat Renal Tubular Epithelial (NRK-52E) cells.[5] | Causality: Allows for the dissection of specific molecular pathways (apoptosis, fibrosis, signaling) in a controlled environment, isolating the direct effects of specific AA analogues on proximal tubular cells, the primary target of injury. |
| In Vivo | Mouse (C57BL/6, BALB/c) and Rat (Wistar, Sprague-Dawley) models. | Systemic Validation: Essential for studying the integrated pathophysiology of AAN, including metabolic activation by the liver and kidney, immune cell infiltration, the progression from acute kidney injury to chronic fibrosis, and carcinogenesis over time. |
Key Experimental Protocols
Protocol 1: Assessment of AA-Induced Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate renal tubular epithelial cells (e.g., HK-2) in a 96-well plate at a density of 5x10³ cells/well and allow to adhere for 24 hours.
-
Treatment: Expose cells to varying concentrations of the desired aristolochic acid analogue (e.g., AAI as a positive control, AAE for investigation) for 24-48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Protocol 2: Detection of DNA Adducts (³²P-Postlabelling)
-
Sample Preparation: Isolate high-purity DNA from tissues (e.g., renal cortex) of AA-treated animals or from AA-treated cultured cells.
-
DNA Digestion: Digest 10 µg of DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from normal nucleotides, often using butanol extraction.
-
³²P-Labelling: Label the 5'-hydroxyl group of the digested adducts with ³²P-ATP catalyzed by T4 polynucleotide kinase.
-
Chromatography: Separate the ³²P-labelled adducts using multi-directional thin-layer chromatography (TLC).
-
Detection & Quantification: Visualize the adduct spots by autoradiography and quantify them using phosphor-imaging. This technique is highly sensitive for detecting the presence of the characteristic AA-DNA adducts.[11]
Protocol 3: Analysis of AA Metabolites (UPLC-MS/MS)
-
Sample Extraction: Extract AAs and their metabolites from biological matrices (plasma, urine, tissue homogenates) using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Chromatographic Separation: Inject the extracted sample into an ultra-performance liquid chromatography (UPLC) system equipped with a C18 column. Use a gradient elution program with solvents like acetonitrile and water (often with formic acid) to separate the different AA analogues and metabolites.
-
Mass Spectrometric Detection: Interface the UPLC with a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Monitor specific precursor-to-product ion transitions for each target analyte (e.g., AAI, AAII, AAIa, ALI). Quantification is achieved by comparing the peak areas to those of a standard curve generated with certified reference materials.
Conclusion and Future Directives
The role of aristolochic acids, particularly AAI, in the etiology of Aristolochic Acid Nephropathy is unequivocally established through a convergence of clinical observation and mechanistic investigation. The pathway from metabolic activation to genotoxicity, cytotoxicity, and chronic fibrosis is well-defined and serves as a paradigm for xenobiotic-induced renal disease. However, the scientific narrative is incomplete. The focus on AAI and AAII has left a significant knowledge void regarding the bioactivity and toxicological relevance of other analogues like AAE. For drug development professionals and researchers, this represents both a challenge and an opportunity. Future research must prioritize the systematic evaluation of all AA congeners to fully comprehend the toxic potential of Aristolochia-containing products and to develop more effective strategies for prevention and treatment of this devastating global nephropathy.
References
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Angelis, P., et al. (2020). Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches. International Journal of Molecular Sciences. Available at: [Link]
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Wikipedia. (n.d.). Aristolochic acid. Available at: [Link]
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Han, J., et al. (2019). Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. Frontiers in Pharmacology. Available at: [Link]
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Jadot, I., et al. (2017). An Integrated View of Aristolochic Acid Nephropathy: Update of the Literature. International Journal of Molecular Sciences. Available at: [Link]
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Goh, S., & Nortier, J. (2022). Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition. Frontiers in Medicine. Available at: [Link]
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Michl, J., et al. (2014). Naturally occurring aristolochic acid analogues and their toxicities. Natural Product Reports. Available at: [Link]
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Chan, W., et al. (2007). Investigation of the Metabolism and Reductive Activation of Carcinogenic Aristolochic Acids in Rats. Drug Metabolism and Disposition. Available at: [Link]
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Michl, J., et al. (2014). Naturally occurring aristolochic acid analogues and their toxicities. RSC Publishing. Available at: [Link]
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PubChem. (n.d.). Aristolochic Acid. National Center for Biotechnology Information. Available at: [Link]
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Arlt, V. M., et al. (2017). DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer. International Journal of Molecular Sciences. Available at: [Link]
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Krumbiegel, G., et al. (1987). Studies on the metabolism of aristolochic acids I and II. Xenobiotica. Available at: [Link]
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Chen, Y., et al. (2022). Hepatotoxic effects of aristolochic acid: mechanisms and implications. Frontiers in Pharmacology. Available at: [Link]
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Jadot, I., et al. (2017). An Integrated View of Aristolochic Acid Nephropathy: Update of the Literature. MDPI. Available at: [Link]
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Liu, M., et al. (2022). Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. Molecules. Available at: [Link]
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Michl, J., et al. (2014). Naturally occurring aristolochic acid analogues and their toxicities. ResearchGate. Available at: [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Plants Containing Aristolochic Acid. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Available at: [Link]
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Sidorenko, V. S., et al. (2014). Bioactivation mechanisms of N-hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids. ResearchGate. Available at: [Link]
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IARC. (2002). Aristolochia Species and Aristolochic Acids. IARC Summaries & Evaluations. Available at: [Link]
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Yang, F., et al. (2021). c-Jun Amino Terminal Kinase Signaling Promotes Aristolochic Acid-Induced Acute Kidney Injury. Frontiers in Physiology. Available at: [Link]
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Hsia, T.-C., et al. (2016). Vitamin E (α-tocopherol) ameliorates aristolochic acid-induced renal tubular epithelial cell death by attenuating oxidative stress and caspase-3 activation. Experimental and Therapeutic Medicine. Available at: [Link]
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Bruno, S., et al. (2018). Human Liver Stem Cell-Derived Extracellular Vesicles Prevent Aristolochic Acid-Induced Kidney Fibrosis. Frontiers in Immunology. Available at: [Link]
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Jadot, I., et al. (2017). An Integrated View of Aristolochic Acid Nephropathy: Update of the Literature. ResearchGate. Available at: [Link]
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Chan, W., & Chen, Y. (2019). Aristolochic Acids: Newly Identified Exposure Pathways of this Class of Environmental and Food-Borne Contaminants and its Potential Link to Chronic Kidney Diseases. Toxins. Available at: [Link]
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Schmeiser, H. H., et al. (2014). Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy. International Journal of Cancer. Available at: [Link]
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Goh, S., & Nortier, J. (2022). Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition. NCBI. Available at: [Link]
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Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Detection of Aristolochic Acid E
Abstract and Introduction
Aristolochic acids (AAs) are a class of nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera.[1][2] These compounds are recognized as potent human nephrotoxins and Group 1 carcinogens by the International Agency for Research on Cancer.[3] Due to their severe toxicity, which includes aristolochic acid nephropathy (AAN) and an increased risk of urothelial cancers, regulatory agencies worldwide have banned or restricted the use of herbal products containing them.[4]
The family of aristolochic acids comprises numerous analogues, with Aristolochic Acid I (AA-I) and Aristolochic Acid II (AA-II) being the most abundant and extensively studied.[1] However, other analogues, such as Aristolochic Acid E (AAE), also occur in these plants and contribute to the overall toxicological profile.[3] AAE (C₁₇H₁₁NO₈) is structurally similar to other AAs but possesses an additional hydroxyl group, which increases its polarity.[3]
While a vast body of literature exists for the detection of AA-I and AA-II, specific, validated methods solely for this compound are less common. This application note addresses this gap by providing a comprehensive framework for the detection of AAE. The protocols herein are synthesized from robust, validated methods for the simultaneous analysis of multiple AA analogues and are directly applicable to AAE.[3][5] We describe two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for reliable screening and quantification, and an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for high-sensitivity and confirmatory analysis.
Principle of the Method: The Rationale Behind the Analytical Choice
The detection of aristolochic acids in complex matrices like herbal products hinges on three key stages: efficient extraction, high-resolution chromatographic separation, and sensitive, specific detection.
Extraction
Aristolochic acids are moderately polar compounds soluble in organic solvents like methanol and acetonitrile. The protocol employs a straightforward solid-liquid extraction using methanol, facilitated by ultrasonication to ensure exhaustive extraction from the powdered plant matrix. This approach is effective for the entire family of AA analogues, including AAE.[6]
Chromatographic Separation: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of AA analysis. The fundamental principle is the partitioning of analytes between a nonpolar stationary phase (typically octadecyl-functionalized silica, C18) and a polar mobile phase.
-
Causality of C18 Column Selection: The C18 stationary phase provides a hydrophobic environment. The nitrophenanthrene core of aristolochic acids has significant nonpolar character, leading to strong retention and interaction with the C18 ligands. Subtle differences in the substitution patterns among AA analogues (e.g., the presence of methoxy or hydroxyl groups) alter their overall polarity, enabling their separation. This compound, with its additional hydroxyl group, is more polar than AA-I and will therefore elute earlier from the column under typical RP-HPLC conditions.[3]
-
Role of Acid in the Mobile Phase: The mobile phase typically consists of an aqueous component and an organic modifier (methanol or acetonitrile), with a small amount of acid (e.g., acetic acid or formic acid) added.[6][7] The acid serves a critical purpose: it suppresses the ionization of the carboxylic acid moiety present on all AAs. In its protonated, neutral form, the molecule is more hydrophobic and interacts more consistently with the C18 stationary phase. This results in sharper, more symmetrical peaks and improved chromatographic resolution.[6]
Detection
-
UV Detection: The conjugated phenanthrene ring system in the AA structure is a strong chromophore, exhibiting maximum absorbance around 250 nm and 390 nm.[7][8] This intrinsic property makes UV detection a simple, robust, and cost-effective method for quantification, suitable for routine quality control where analyte concentrations are above the detection limit.
-
Tandem Mass Spectrometry (MS/MS) Detection: For unequivocal identification and trace-level quantification, LC-MS/MS is the definitive method.[5][9] Electrospray ionization (ESI) in positive mode is typically used. The instrument isolates the protonated molecular ion ([M+H]⁺) of the target analyte, fragments it, and detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing detection even in the most complex sample matrices.[5]
Visualized Experimental Workflow
The overall process from sample receipt to final data analysis is outlined below.
Caption: General workflow for the analysis of this compound.
Detailed Protocols and Methodologies
Sample Preparation: Solid-Liquid Extraction
This protocol is designed for dried herbal materials.
-
Homogenization: Grind the dried plant material to a fine powder (to pass through a 40-mesh sieve) to ensure homogeneity and maximize surface area for extraction.
-
Weighing: Accurately weigh approximately 0.5 g of the homogenized powder into a 50 mL conical centrifuge tube.
-
Extraction: Add 20 mL of 80% methanol in water (v/v) to the tube.
-
Sonication: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes at room temperature.[10]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 1: HPLC-UV Method for Screening
This method is suitable for routine screening and quantification of AAs at moderate concentrations.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for robust separation of moderately polar compounds.[6] |
| Mobile Phase A | Water with 0.1% Acetic Acid | Aqueous phase; acid suppresses analyte ionization.[7] |
| Mobile Phase B | Methanol | Organic modifier to elute analytes. |
| Elution Mode | Isocratic: 75% B | A simple, robust method for separating major AAs.[6] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detection | UV at 250 nm | Corresponds to a strong absorbance maximum for the AA chromophore.[7] |
-
Expected Results: Under these conditions, more polar compounds elute first. Therefore, the expected elution order is This compound (AAE) < Aristolochic Acid II (AA-II) < Aristolochic Acid I (AA-I) . Identification is based on comparing the retention time of the peak in the sample to that of a certified reference standard.
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Confirmation
This method provides the highest level of sensitivity and specificity, making it ideal for trace-level detection and confirmatory analysis.
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic and MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm | Smaller particle size provides higher resolution and faster analysis.[5] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common volatile modifier for LC-MS.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient Elution | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-7 min: 30% B | Gradient elution is necessary to separate a wider range of analogues with varying polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures high efficiency and reproducibility. |
| Injection Vol. | 2 µL | Smaller injection volume is typical for sensitive UPLC-MS/MS. |
| Ionization Mode | ESI, Positive | AAs readily form [M+H]⁺ ions.[5] |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity. |
-
MRM Transitions: The specific precursor and product ions must be optimized by infusing a standard of each analyte. Based on literature for common AAs and the structure of AAE, typical transitions would be monitored as follows:
| Compound | Formula | Precursor Ion [M+H]⁺ | Product Ion (Example) |
| Aristolochic Acid I | C₁₇H₁₁NO₇ | 342.1 | 296.1 ([M+H-NO₂]⁺) |
| Aristolochic Acid II | C₁₆H₉NO₆ | 312.0 | 266.0 ([M+H-NO₂]⁺) |
| This compound | C₁₇H₁₁NO₈ | 358.1 | Requires optimization (likely ~312.1 for [M+H-NO₂]⁺) |
Data Interpretation and System Validation
Identification and Quantification
-
Identification: The primary identification criterion is the retention time, which should match that of a certified reference standard analyzed under identical conditions. For MS/MS, the detection of the correct precursor-product ion transition provides definitive confirmation.
-
Quantification: Create a calibration curve by injecting a series of known concentrations of the this compound standard. Plot the peak area against concentration and perform a linear regression. The concentration in unknown samples is calculated from this curve.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of results, the method should be validated according to standard guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. In HPLC-UV, this is demonstrated by baseline separation of peaks. In LC-MS/MS, the specificity of MRM transitions is inherently high.
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: Determined by analyzing spiked samples at different concentrations. Accuracy is reported as percent recovery, while precision is measured by the relative standard deviation (RSD).
Logical Relationships in AA Analysis
Caption: Relationship between AA analogues and analytical strategy.
Conclusion
The detection of this compound, while not as commonly documented as for other analogues, can be reliably achieved by adapting established HPLC-UV and UPLC-MS/MS methods. The key to successful analysis is understanding the physicochemical properties of AAE relative to its structural congeners. Its increased polarity leads to a shorter retention time on a C18 column, a predictable behavior that can be leveraged for its identification. The HPLC-UV method presented offers a robust solution for screening, while the UPLC-MS/MS protocol provides the high sensitivity and specificity required for regulatory compliance and confirmatory analysis. Proper method validation is essential to ensure data integrity and trustworthiness in the critical task of safeguarding public health from these potent toxins.
References
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Determination of Aristolochic Acid Using Isocratic RP-HPLC Method. (2021). Semantic Scholar. [Link]
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Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. (2015). PubMed Central. [Link]
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Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. (2022). PubMed Central. [Link]
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Simultaneous Determination of Aristoloxazines, Aristolochic Acids, and Aristolactams Using HPLC–Fluorescence Detection with a Post-column Microreactor. (2023). National Institutes of Health. [Link]
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Analysis of aristolochic acids, aristololactams and their analogues using liquid chromatography tandem mass spectrometry. (2012). ResearchGate. [Link]
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Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry. (2021). PubMed Central. [Link]
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Aristolochic acid. (n.d.). Wikipedia. [Link]
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Analysis of the analogues of aristolochic acid and aristolactam in the plant of Aristolochia genus by HPLC. (1995). Journal of Food and Drug Analysis. [Link]
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Simultaneous Determination of Aristoloxazines, Aristolochic Acids, and Aristolactams Using HPLC–Fluorescence Detection with a Post-column Microreactor. (2023). ACS Publications. [Link]
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Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. (2023). MDPI. [Link]
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UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment. (2023). RSC Publishing. [Link]
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Aristolochic Acid. (n.d.). PubChem. [Link]
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Solid-Phase Extraction of Aristolochic Acid I from Natural Plant Using Dual Ionic Liquid-Immobilized ZIF-67 as Sorbent. (2021). MDPI. [Link]
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Methods for extracting and isolating aristolochic acid from natural matrices. (2023). REV SEN. [Link]
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Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS. (2022). MDPI. [Link]
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The Structure of aristolochic acid. (n.d.). ResearchGate. [Link]
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Aristolochic acids. (2021). American Chemical Society. [Link]
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- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Aristolochic Acid E in Toxicological Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editor's Note: This document provides a comprehensive guide for the toxicological application of aristolochic acids. The user has specifically requested information on aristolochic acid E (AAE) . However, a thorough review of the current scientific literature reveals a significant lack of specific toxicological data, mechanistic studies, and established research protocols for this particular analogue. The vast majority of research has focused on aristolochic acid I (AAI) and aristolochic acid II (AAII), which are the most abundant and well-characterized toxic constituents of Aristolochia species.[1][2][3]
Therefore, this guide is structured to provide a robust framework for toxicological studies of aristolochic acids, using aristolochic acid I (AAI) as the primary exemplar . The principles, mechanisms, and protocols detailed herein are based on the extensive body of evidence for AAI and are considered broadly applicable to the aristolochic acid class. Researchers intending to study this compound must recognize that the provided protocols serve as a foundational template and will require significant optimization and validation.
Introduction: The Toxicological Significance of Aristolochic Acids
Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera.[4][5] For centuries, these plants have been used in traditional herbal medicine across the globe.[4][6] However, since the 1990s, compelling evidence has linked the consumption of AA-containing products to a devastating renal disease, initially termed "Chinese herbs nephropathy" and now known as aristolochic acid nephropathy (AAN).[4][6] AAN is a rapidly progressive tubulointerstitial nephritis that often leads to end-stage renal failure.[4][7]
Beyond their profound nephrotoxicity, aristolochic acids are potent genotoxic carcinogens. The International Agency for Research on Cancer (IARC) has classified aristolochic acids as Group 1 human carcinogens.[3] Exposure is strongly associated with an increased risk of upper tract urothelial carcinoma (UTUC) and bladder cancer.[2][7] The toxicological profile of AAs makes them a critical subject of study for understanding chemical-induced nephrotoxicity and carcinogenesis.
Mechanism of Action: A Cascade of Bioactivation and Genotoxicity
The toxicity of aristolochic acids is not inherent to the parent molecule but is a consequence of metabolic activation.[3] This process transforms the relatively inert compound into a highly reactive species capable of damaging cellular macromolecules, most notably DNA.
Metabolic Bioactivation Pathway
The primary pathway for AA activation involves the reduction of its nitro group.[1][3] This multi-step process is catalyzed by several cytosolic and microsomal enzymes, with NAD(P)H:quinone oxidoreductase 1 (NQO1) playing a key role.[1]
-
Nitroreduction: The nitro group of AAI is reduced to form N-hydroxyaristolactam I.[3][6]
-
Formation of the Nitrenium Ion: This intermediate can be further activated, for instance by sulfotransferases (SULTs), to form an electrophilic cyclic N-acylnitrenium ion.[2]
-
DNA Adduct Formation: This highly reactive nitrenium ion readily attacks the exocyclic amino groups of purine bases in DNA, forming stable covalent aristolactam (AL)-DNA adducts.[2][3][8] The most prominent adducts formed from AAI are 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N2-yl)-aristolactam I (dG-AL-I).[9]
dot digraph "Metabolic Activation of Aristolochic Acid I" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
AAI [label="Aristolochic Acid I (AAI)", fillcolor="#F1F3F4", fontcolor="#202124"]; N_hydroxy [label="N-hydroxyaristolactam I", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrenium [label="Cyclic N-acylnitrenium Ion\n(Electrophilic)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; DNA_Adduct [label="Aristolactam-DNA Adducts\n(e.g., dA-AL-I)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="Cellular DNA\n(Purine bases)", fillcolor="#F1F3F4", fontcolor="#202124"];
AAI -> N_hydroxy [label="Nitroreduction\n(NQO1, CYPs)"]; N_hydroxy -> Nitrenium [label="Further Activation\n(e.g., SULTs)"]; Nitrenium -> DNA_Adduct; DNA -> DNA_Adduct [dir=none];
{rank=same; AAI; N_hydroxy;} {rank=same; Nitrenium; DNA;} {rank=same; DNA_Adduct;} } caption: "Metabolic activation pathway of Aristolochic Acid I."
Genotoxic and Carcinogenic Consequences
The formation of AL-DNA adducts is the critical initiating event in AA-induced carcinogenesis. These adducts are bulky lesions that distort the DNA helix. If not repaired, they can lead to mutations during DNA replication. A hallmark of AA exposure is a specific mutational signature characterized by A:T to T:A transversions.[7][9][10] This signature has been identified in the TP53 tumor suppressor gene in urothelial cancers from patients with AAN, providing a direct molecular link between exposure and tumorigenesis.[8]
Nephrotoxic Mechanisms
While the genotoxic mechanism is well-established for carcinogenicity, the precise pathways leading to nephropathy are more complex and not fully elucidated.[8] It is understood that the proximal tubules are the primary site of injury, likely due to specific transporters that concentrate AAs in these cells.[7] Current evidence suggests that AA-induced nephrotoxicity involves a combination of:
-
Direct Tubular Cytotoxicity: The formation of DNA adducts and subsequent cellular damage responses can trigger apoptosis in renal tubular epithelial cells.
-
Oxidative Stress: AAI has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[11]
-
Inflammation and Fibrosis: Acute tubular necrosis is followed by an inflammatory infiltrate, leading to the activation of fibroblasts and excessive deposition of extracellular matrix, culminating in tubulointerstitial fibrosis.[12]
Protocols for In Vitro Toxicological Assessment
In vitro models are essential for dissecting the molecular mechanisms of AA toxicity and for high-throughput screening. Human kidney proximal tubule epithelial cells (e.g., HK-2) are a highly relevant cell line.
General Cell Culture and AAI Preparation
-
Cell Line: HK-2 (human kidney proximal tubule epithelial cells).
-
Culture Medium: Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and human recombinant epidermal growth factor.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
AAI Stock Solution: Prepare a 10 mM stock solution of Aristolochic Acid I (CAS# 313-67-7) in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Protocol: Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration-dependent effect of AAI on cell viability.
Workflow:
dot digraph "MTT Assay Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
Seed [label="1. Seed HK-2 cells in\n96-well plates"]; Incubate1 [label="2. Incubate 24h\n(allow attachment)"]; Treat [label="3. Treat with varying\nconcentrations of AAI"]; Incubate2 [label="4. Incubate for 24h or 48h"]; Add_MTT [label="5. Add MTT reagent\n(10 µL/well)"]; Incubate3 [label="6. Incubate 3-4h\n(formazan formation)"]; Solubilize [label="7. Add Solubilization Buffer\n(e.g., DMSO)"]; Read [label="8. Read absorbance\nat 570 nm"];
Seed -> Incubate1 -> Treat -> Incubate2 -> Add_MTT -> Incubate3 -> Solubilize -> Read; } caption: "Workflow for assessing AAI cytotoxicity via MTT assay."
Step-by-Step Methodology:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Attachment: Incubate the plate for 24 hours to allow for cell attachment.
-
Incubation: Incubate the treated cells for 24 or 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express results as a percentage of the vehicle-treated control. Calculate the IC50 value (the concentration that inhibits 50% of cell viability).
Causality: The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Protocol: Genotoxicity Assessment (Comet Assay)
The comet assay (single-cell gel electrophoresis) detects DNA strand breaks.
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat HK-2 cells with AAI (e.g., 0, 25, 50, 100 µM) for a shorter duration, typically 4-24 hours, to detect primary DNA damage before it is repaired or leads to cell death.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) overnight at 4°C to remove cell membranes and proteins, leaving behind the DNA nucleoids.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA (fragments and relaxed strands) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide), and visualize using a fluorescence microscope.
-
Analysis: Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA). An increase in % Tail DNA indicates greater DNA damage.
Causality: This assay directly visualizes DNA damage in individual cells. The alkaline conditions denature the DNA and allow broken strands to migrate out of the cell's nuclear matrix during electrophoresis. The extent of this migration is proportional to the amount of DNA damage.
Protocols for In Vivo Toxicological Assessment
Animal models are indispensable for studying the systemic toxicity, nephropathy, and carcinogenicity of AAs. Rodent models (mice and rats) are most commonly used.[12][13]
Animal Model and AAI Administration
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
AAI Preparation: Prepare AAI for oral gavage by suspending it in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for animal welfare.
Protocol: Acute/Subchronic Nephrotoxicity Study
This protocol is designed to model the development of AAN.
Study Design Parameters:
| Parameter | Acute Model | Subchronic Model |
| Species | Mouse (C57BL/6) | Rat (Wistar) |
| Dosage (AAI) | 5-10 mg/kg/day | 1-5 mg/kg/day |
| Administration | Oral gavage | Oral gavage |
| Duration | 4-5 consecutive days | 3-5 days/week for 4-12 weeks |
| Endpoints | Kidney function (BUN, creatinine), histopathology, DNA adducts | Kidney function, proteinuria, histopathology (fibrosis), gene/protein expression |
Step-by-Step Methodology (Subchronic Model Example):
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to a vehicle control group and at least two AAI treatment groups (e.g., low dose and high dose). A typical group size is 8-10 animals.
-
Dosing: Administer AAI or vehicle by oral gavage according to the chosen schedule. Monitor animal body weight and clinical signs of toxicity daily.
-
Sample Collection: Collect urine periodically (e.g., weekly) for proteinuria analysis. Collect blood via tail vein or at sacrifice for measurement of serum blood urea nitrogen (BUN) and creatinine.
-
Sacrifice and Tissue Collection: At the end of the study period, euthanize the animals. Perfuse the kidneys with saline and fix one kidney in 10% neutral buffered formalin for histopathology. Immediately snap-freeze the other kidney in liquid nitrogen and store at -80°C for molecular analyses (DNA adducts, RNA, protein).
-
Histopathological Analysis: Process the formalin-fixed kidney tissue, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to assess tubular necrosis and interstitial inflammation, and with Masson's trichrome or Sirius Red to quantify interstitial fibrosis.
-
Biochemical Analysis: Use commercial kits to measure serum BUN and creatinine levels as indicators of renal function.
-
DNA Adduct Analysis: Extract DNA from the frozen kidney tissue. The gold standard for detecting and quantifying specific AL-DNA adducts is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][14] The ³²P-postlabelling method can also be used for sensitive detection.[9]
Causality: This in vivo model recapitulates the key features of human AAN.[12] Oral administration mimics the primary route of human exposure. Monitoring BUN and creatinine provides functional evidence of kidney damage, while histopathology offers a direct visual assessment of the structural damage, including tubular atrophy and fibrosis, that are hallmarks of the disease.[11][13]
Analytical Methods for Detection
Accurate detection and quantification of AAs and their metabolites are crucial for both research and regulatory purposes.
| Method | Analyte | Sample Matrix | Key Features |
| HPLC-UV | AAI, AAII | Herbal products, formulations | Good for quantification in samples with high concentrations. |
| HPLC-FLD | AAI, AAII | Herbal products | Requires derivatization to induce fluorescence, offering higher sensitivity than UV.[14] |
| LC-MS/MS | AAs, ALs, AL-DNA adducts | Biological tissues, urine, blood, herbal products | The most sensitive and specific method; capable of identifying and quantifying trace amounts and specific DNA adducts.[9][14] |
Safety and Handling
Aristolochic acids are highly toxic, mutagenic, and carcinogenic.[3] Strict safety protocols must be followed at all times.
-
Engineering Controls: Always handle solid AAs and concentrated solutions in a certified chemical fume hood or a powder containment hood to prevent inhalation.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves. When handling the powder, double gloving is recommended.
-
Decontamination: Decontaminate surfaces with a 10% bleach solution followed by a water rinse.
-
Waste Disposal: All AA-contaminated waste (solid and liquid) must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge to the sewer.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
Aristolochic acids are powerful tools for studying the mechanisms of nephrotoxicity and chemical carcinogenesis. The protocols outlined in this guide, based on the extensive research on AAI, provide a solid foundation for investigating the toxicological properties of this class of compounds. It is imperative to reiterate that due to the current lack of specific data for This compound , any research on this analogue must begin with preliminary dose-finding and cytotoxicity studies to adapt these methodologies appropriately. All work with aristolochic acids must be conducted with the utmost regard for safety due to their potent toxicity and carcinogenicity.
References
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Liang, X., et al. (2019). Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. Frontiers in Pharmacology, 10, 648. [Link]
- Grollman, A. P., et al. (2009). Chemical and molecular basis of the carcinogenicity of Aristolochia plants. Vogelstein, B., & Kinzler, K. W. (Eds.), The genetic basis of human cancer, 479-491.
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Jadot, I., et al. (2017). An Integrated View of Aristolochic Acid Nephropathy: Update of the Literature. International Journal of Molecular Sciences, 18(2), 297. [Link]
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National Toxicology Program. (2021). Aristolochic Acids. In Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Chen, L., et al. (2019). Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents. Toxicological Sciences, 167(1), 3-14. [Link]
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Wang, Y., & Chan, W. (2014). Determination of Aristolochic Acids by High-Performance Liquid Chromatography with Fluorescence Detection. Journal of Agricultural and Food Chemistry, 62(47), 11443–11449. [Link]
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Wikipedia. (n.d.). Aristolochic acid. In Wikipedia. Retrieved January 14, 2026, from [Link]
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Han, J., et al. (2019). Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. Frontiers in Pharmacology, 10, 648. [Link]
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National Cancer Institute. (2022). Aristolochic Acids. [Link]
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Zhang, H., et al. (2022). Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. Molecules, 27(24), 8936. [Link]
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Zhang, M., et al. (2021). Acute and Subchronic Toxicity Studies of Aristolochic Acid A in Tianfu Broilers. Animals, 11(6), 1541. [Link]
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Baudoux, T., et al. (2022). Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition. Frontiers in Medicine, 9, 822870. [Link]
-
Arlt, V. M., et al. (2011). Diagnostic methods for identifying aristolochic acid in biological samples: Narrative Review. Revista del Seminario de Estudiantes de Nefrología. [Link]
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Li, Z., et al. (2024). Comprehensive HRMS Screening and Risk Assessments of Aristolochic Acid Analogues in Asari Radix et Rhizoma and Related Commercial Health Products. Journal of Agricultural and Food Chemistry. [Link]
-
Zhou, Y., et al. (2019). Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. Frontiers in Pharmacology, 10, 648. [Link]
-
Al-Fatlawi, A. A., et al. (2016). Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. Journal of Pharmacognosy and Phytotherapy, 8(1), 1-6. [Link]
-
Li, Y., et al. (2021). Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines. Frontiers in Pharmacology, 12, 758117. [Link]
-
Li, Y., et al. (2021). Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines. Frontiers in Pharmacology, 12, 758117. [Link]
-
Sim, M. Y., et al. (2014). Naturally occurring aristolochic acid analogues and their toxicities. Natural Product Reports, 31(9), 1177-1198. [Link]
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Application Notes and Protocols for the Detection of Aristolochic Acid E
Introduction: The Emergent Threat of Aristolochic Acid E and the Imperative for Specific Detection
Aristolochic acids (AAs) are a class of potent nephrotoxic, mutagenic, and carcinogenic compounds found in various plants of the Aristolochia and Asarum genera.[1][2] Historically used in traditional herbal remedies, the consumption of AA-containing products has been linked to severe health consequences, including aristolochic acid nephropathy (AAN), Balkan endemic nephropathy (BEN), and a high incidence of upper urinary tract urothelial carcinoma.[3][4] The most well-studied of these compounds are aristolochic acid I (AA-I) and aristolochic acid II (AA-II). However, a growing body of research is uncovering a wider array of AA analogues, each with potentially distinct toxicological profiles.
This document focuses on a less characterized but equally concerning analogue: This compound (AAE) . Recent analytical studies have identified AAE in various Aristolochia species, highlighting the need for robust and specific screening methods to ensure the safety of botanical products and to further investigate its toxicological significance.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for developing sensitive and specific assays for the detection of AAE.
The chemical formula of this compound is C17H11NO8.[5] This distinguishes it from the more commonly known Aristolochic Acid I (C17H11NO7), indicating the presence of an additional oxygen atom, a critical feature for developing specific analytical methods.
The Scientific Rationale for AAE-Specific Assays
The toxicity of aristolochic acids is primarily mediated by their metabolic activation to form DNA adducts, leading to mutations in critical genes such as TP53.[6] While the general mechanism of toxicity is understood for the major AAs, the specific toxicokinetics and carcinogenic potential of AAE remain less clear. Therefore, the development of assays capable of specifically detecting and quantifying AAE is paramount for:
-
Comprehensive Risk Assessment: Accurately determining the prevalence and concentration of AAE in raw herbal materials and finished products.
-
Toxicological Studies: Enabling precise dose-response studies to understand the specific health risks associated with AAE exposure.
-
Quality Control in the Pharmaceutical and Herbal Industries: Implementing rigorous screening protocols to prevent the inadvertent inclusion of AAE-containing ingredients in consumer products.
-
Biomarkering and Clinical Diagnostics: Investigating the potential of AAE-specific metabolites or DNA adducts as biomarkers of exposure and disease.
This guide will detail three distinct yet complementary assay methodologies for AAE screening: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for confirmatory analysis, an Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening, and a novel fluorescence-based assay for rapid and sensitive detection.
Part 1: Confirmatory Analysis of this compound by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the unequivocal identification and quantification of aristolochic acids due to its high sensitivity and specificity.[7] The protocol outlined below is adapted from established methods for other AAs and tailored for the specific detection of AAE.
Principle of the Method
This method involves the chromatographic separation of AAE from other components in a sample matrix using a reversed-phase HPLC column. The separated AAE is then ionized, and the mass spectrometer selects the specific precursor ion of AAE. This precursor ion is fragmented, and specific product ions are detected and quantified, providing a highly selective and sensitive measurement.
Experimental Workflow for HPLC-MS/MS Analysis of AAE
Caption: Workflow for the confirmatory analysis of AAE using HPLC-MS/MS.
Protocol: HPLC-MS/MS for AAE Quantification
1. Materials and Reagents:
-
This compound (AAE) analytical standard (if commercially available; otherwise, isolation and characterization are required)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
-
Sample vials
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Sample Preparation (General Guideline for Herbal Matrices):
-
Homogenization: Grind the herbal material to a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered sample and extract with 20 mL of methanol:water (80:20, v/v) in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of methanol:water (50:50, v/v).
-
SPE Cleanup (if necessary): Condition a C18 SPE cartridge with methanol followed by water. Load the reconstituted sample, wash with water, and elute AAE with methanol. Evaporate the eluate and reconstitute in the mobile phase.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
5. Mass Spectrometry Parameters (ESI in Negative Ion Mode):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Nebulizer Gas | Nitrogen |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions for AAE:
Based on the chemical formula C17H11NO8, the monoisotopic mass of AAE is approximately 357.05 g/mol . The precursor ion in negative mode would be [M-H]⁻ at m/z 356.0.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy |
| AAE | 356.0 | To be determined empirically | To be determined empirically | To be optimized |
| AA-I (for comparison) | 340.0 | 296.1 | 252.1 | Optimized |
Note: The specific product ions and collision energies for AAE must be determined by infusing an AAE standard into the mass spectrometer and performing product ion scans.
6. Data Analysis and Validation:
-
Quantification: Generate a calibration curve using the AAE analytical standard. Quantify AAE in samples by comparing the peak area of the MRM transition to the calibration curve.
-
Validation: The assay should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to relevant guidelines (e.g., ICH, FDA).
Part 2: High-Throughput Screening of this compound with a Competitive ELISA
For screening a large number of samples, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a cost-effective and high-throughput method.[8][9] This assay relies on the development of a specific antibody that recognizes AAE.
Principle of the Competitive ELISA
In this assay, an AAE-protein conjugate is immobilized on the surface of a microplate well. A limited amount of anti-AAE antibody is incubated with the sample. AAE in the sample competes with the immobilized AAE-protein conjugate for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction. The signal intensity is inversely proportional to the concentration of AAE in the sample.
Logical Framework for Competitive ELISA
Caption: Principle of the competitive ELISA for AAE detection.
Protocol: Development of a Competitive ELISA for AAE
1. Materials and Reagents:
-
Anti-AAE monoclonal or polyclonal antibody (requires custom development)
-
AAE-protein conjugate (e.g., AAE-BSA) for coating
-
96-well microplates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
AAE standards
2. Antibody and Conjugate Development (Key Prerequisite):
-
Hapten Synthesis: AAE needs to be chemically modified to introduce a reactive group for conjugation to a carrier protein (e.g., Bovine Serum Albumin - BSA, or Ovalbumin - OVA).
-
Immunization: The AAE-protein conjugate is used to immunize animals (e.g., mice for monoclonal, rabbits for polyclonal antibodies) to generate an immune response.
-
Antibody Production and Purification: Monoclonal antibodies are produced using hybridoma technology, while polyclonal antibodies are purified from the serum. The specificity of the antibody for AAE over other AAs must be thoroughly characterized.
3. ELISA Protocol:
-
Coating: Dilute the AAE-protein conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4 °C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37 °C.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of AAE standard or sample and 50 µL of diluted anti-AAE antibody to each well. Incubate for 1 hour at 37 °C.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at 37 °C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of binding for each standard and sample relative to the zero-concentration control.
-
Plot a standard curve of percentage binding versus the logarithm of the AAE concentration.
-
Determine the concentration of AAE in the samples by interpolating their percentage binding values on the standard curve.
Part 3: A Novel Fluorescence-Based Assay for Rapid AAE Screening
Fluorescence-based assays offer high sensitivity and can be adapted for high-throughput and point-of-care applications. This section proposes a fluorescence polarization (FP) assay, a homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to another molecule.
Principle of the Fluorescence Polarization Assay
A fluorescently labeled AAE derivative (AAE-fluorophore) is used as a tracer. When this small tracer is unbound in solution, it tumbles rapidly, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal. When the AAE-fluorophore binds to a specific anti-AAE antibody, the larger complex tumbles much more slowly, and the emitted light remains polarized, leading to a high FP signal. In a competitive format, unlabeled AAE from a sample will compete with the AAE-fluorophore for binding to the antibody. This displacement of the tracer leads to a decrease in the FP signal, which is proportional to the concentration of AAE in the sample.
Conceptual Diagram of the FP Assay
Sources
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- 6. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS [mdpi.com]
- 7. Preparation of Anti-Aristolochic Acid I Monoclonal Antibody and Development of Chemiluminescent Immunoassay and Carbon Dot-Based Fluoroimmunoassay for Sensitive Detection of Aristolochic Acid I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Recovery Sample Preparation for the Quantification of Aristolochic Acid E in Herbal Products
Introduction: The Critical Need for Aristolochic Acid E Detection
Aristolochic acids (AAs) are a class of potent nephrotoxic and carcinogenic nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera.[1] These plants have a long history of use in traditional herbal medicine, leading to inadvertent and dangerous human exposure.[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have issued stringent warnings regarding the consumption of AA-containing supplements due to their association with aristolochic acid nephropathy (AAN), a progressive renal disease, and a high incidence of upper urinary tract urothelial carcinoma.[3][4]
Among the various analogues, this compound (AA-E) is a significant, yet less commonly quantified, component. This application note provides a comprehensive, field-proven protocol for the robust and high-recovery sample preparation of AA-E from complex herbal matrices, ensuring accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to maximize extraction efficiency, minimize matrix interference, and ensure the trustworthiness and reproducibility of analytical results.
Physicochemical Properties of Aristolochic Acid Analogues
Understanding the chemical nature of the target analyte is fundamental to designing an effective extraction and purification strategy. Aristolochic acids are slightly soluble in water but show good solubility in organic solvents like methanol and DMSO.[5][6] Their acidic nature, conferred by the carboxylic acid group, is a key feature exploited in purification protocols, particularly in solid-phase extraction.
Table 1: Physicochemical Properties of Key Aristolochic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Aristolochic Acid I (AA-I) | C₁₇H₁₁NO₇ | 341.27 | Methoxy group at C8.[7] |
| Aristolochic Acid II (AA-II) | C₁₆H₉NO₆ | 311.24 | Lacks the C8 methoxy group.[8] |
| This compound (AA-E) | C₁₇H₁₁NO₈ | 357.27 | Hydroxy at C8, Methoxy at C9. |
The additional hydroxyl group in AA-E compared to AA-I increases its polarity, which can influence chromatographic retention time and fragmentation patterns in mass spectrometry.
Experimental Workflow: From Raw Herb to Purified Analyte
The overall strategy involves three core stages: (1) Liberation of AAs from the plant matrix via solvent extraction, (2) Selective purification and concentration using solid-phase extraction (SPE), and (3) High-sensitivity analysis via UPLC-MS/MS. Each step is critical for eliminating matrix components that can interfere with quantification.
Detailed Protocols
Protocol 1: Ultrasonic-Assisted Solvent Extraction (UAE)
Rationale: Ultrasonic-assisted extraction is employed to enhance solvent penetration into the cellular structure of the plant material, increasing extraction efficiency while reducing time and solvent consumption compared to traditional maceration. A methanol/water mixture is used to effectively extract the moderately polar aristolochic acids. The addition of a small amount of acid can aid in keeping the acidic analytes protonated.
Materials:
-
Homogenized herbal product (powdered, passed through a 65-mesh sieve)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water
-
Ultrasonic bath (e.g., 500 W, 40 kHz)
-
Centrifuge
Procedure:
-
Accurately weigh 0.5 g of the powdered herbal sample into a 50 mL conical centrifuge tube.
-
Add 15 mL of 70% methanol in water (v/v). For some matrices, adding 0.1% formic acid to the extraction solvent can improve recovery.
-
Vortex the tube for 1 minute to ensure the sample is fully wetted.
-
Place the tube in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 30°C).[3]
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean tube.
-
For exhaustive extraction, the pellet can be re-extracted with a further 15 mL of solvent and the supernatants combined.
-
Filter the final supernatant through a 0.22 µm syringe filter to remove fine particulates prior to SPE.
Protocol 2: Solid-Phase Extraction (SPE) Clean-up
Rationale: SPE is the most critical step for removing interfering compounds from the crude extract. A mixed-mode, strong anion-exchange, reversed-phase cartridge (e.g., Oasis MAX) is highly effective. The sorbent's anion-exchange functionality retains the acidic AAs under neutral or basic conditions, while allowing neutral and basic interferences to be washed away. The reversed-phase character helps in retaining the analytes during the loading phase. Elution is achieved by using an acidic organic solvent, which neutralizes the carboxylic acid group, disrupting its interaction with the anion-exchanger and allowing it to be eluted.
Materials:
-
Mixed-Mode Strong Anion-Exchange SPE Cartridges (e.g., Waters Oasis MAX, 60 mg)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.[9]
-
Equilibration: Equilibrate the cartridge with 2 mL of the extraction solvent (e.g., 70% methanol).
-
Loading: Load 1-2 mL of the filtered sample extract onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing Step 1 (Polar Interferences): Wash the cartridge with 2 mL of deionized water to remove sugars and other highly polar interferences.
-
Washing Step 2 (Non-polar Interferences): Wash the cartridge with 2 mL of methanol to remove lipids and other non-polar interferences that are not retained by the ion-exchange mechanism.[9]
-
Elution: Elute the retained aristolochic acids with 4 mL of a 1:9 (v/v) solution of 5% formic acid in water / acetonitrile.[9] The acid protonates the analyte, releasing it from the anion-exchange sorbent.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for UPLC-MS/MS analysis.
UPLC-MS/MS Analytical Method
Rationale: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the sensitivity and selectivity required for detecting trace levels of AA-E in complex matrices. A C18 reversed-phase column is used for separation. Analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for maximum specificity and quantitative accuracy.
Table 2: Suggested UPLC-MS/MS Parameters
| Parameter | Setting | Rationale |
| UPLC System | ||
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides efficient separation of structurally similar AA analogues.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ionization efficiency.[3] |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 0-2 min, 10-45% B; 2-6 min, 45-60% B; 6-7 min, 95% B | A gradient is necessary to resolve multiple AAs and elute them effectively.[3] |
| Injection Volume | 2-5 µL | |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | AAs show stable and high response in positive ion mode, often as [M+H]⁺ or [M+NH₄]⁺ adducts.[10][11] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the formation of gas-phase ions. |
| Gas Temp. | 350 °C | Facilitates desolvation of the analyte. |
| Gas Flow | 12 L/min | |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Table 3: Example MRM Transitions for Aristolochic Acids
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| AA-I | 342.1 | 296.1 (loss of NO₂) | ~20 |
| AA-II | 312.0 | 266.0 (loss of NO₂) | ~20 |
| AA-E | 358.1 | 312.1 (loss of NO₂) / 294.1 (loss of NO₂ + H₂O) | Requires empirical optimization |
Note: The exact MRM transitions and collision energies for this compound must be determined empirically by infusing a standard. The precursor ion is calculated from its molecular formula (C₁₇H₁₁NO₈), and product ions are predicted based on the fragmentation patterns of similar AAs, which typically involve the neutral loss of NO₂ (46 Da).[10]
Validation and Quality Control
To ensure the trustworthiness of the results, the method must be validated.
-
Linearity: A calibration curve should be prepared using certified reference standards with at least six concentration points. A correlation coefficient (r²) of >0.99 is expected.
-
Recovery: The efficiency of the extraction and clean-up process should be assessed by spiking a blank herbal matrix with a known concentration of AA-E standard before extraction. Average recoveries should be within 85-115%.
-
Precision: Intra-day and inter-day precision should be evaluated by analyzing replicate samples. The relative standard deviation (RSD) should be less than 15%.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD (S/N ≥ 3) and LOQ (S/N ≥ 10) must be determined to define the sensitivity of the method. For trace analysis, LOQs in the low ng/mL range are achievable.[3]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the sample preparation of this compound from herbal products. By combining efficient ultrasonic-assisted extraction with a highly selective solid-phase extraction clean-up, this method effectively removes matrix interferences and enables sensitive and accurate quantification by UPLC-MS/MS. Adherence to these protocols and rigorous validation will ensure data integrity, which is paramount for regulatory compliance and public health protection.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2236, Aristolochic Acid. Retrieved January 14, 2026, from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108168, Aristolochic Acid II. Retrieved January 14, 2026, from [Link].
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Yuan, J., Liu, Q., Wei, G., Tang, F., Ding, L., & Yao, S. (2007). Characterization and determination of six aristolochic acids and three aristololactams in medicinal plants and their preparations by high-performance liquid chromatography-photodiode array detection/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 21(14), 2332–2342. Available at: [Link]
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American Chemical Society (2021). Aristolochic acids. Retrieved January 14, 2026, from [Link].
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European Medicines Agency (2005). Public Statement on the risks associated with the use of herbal products containing Aristolochia species. Retrieved January 14, 2026, from [Link].
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Wikipedia. (2024). Aristolochic acid. Retrieved January 14, 2026, from [Link].
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Li, W., et al. (2022). Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids. Journal of Traditional and Complementary Medicine. Available at: [Link]
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Zhang, X., et al. (2021). Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]
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CharChem (n.d.). This compound. Retrieved January 14, 2026, from [Link].
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Li, W., et al. (2022). Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids. Journal of Traditional and Complementary Medicine, 12(4), 365-375. Available at: [Link].
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Huang, C. Y., Tseng, M. C., & Lin, J. H. (2005). Analyzing aristolochic acids in Chinese herbal preparations using LC/MS/MS. Journal of food and drug analysis, 13(2). Available at: [Link].
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Huang, C. Y., Tseng, M. C., & Lin, J. H. (2005). Analyzing aristolochic acids in Chinese herbal preparations using LC/MS/MS. Journal of Food and Drug Analysis. Available at: [Link].
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El-Tahir, A., Satti, G., & Khalid, S. (1999). Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. Sudan Journal of Medical Sciences. Available at: [Link]
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U.S. Food and Drug Administration (2001). Import Alert 54-10. Retrieved January 14, 2026, from [Link].
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Application Notes and Protocols for the Analysis of Aristolochic Acid E DNA Adducts
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Carcinogenic Threat of Aristolochic Acids and the Role of DNA Adducts
Aristolochic acids (AAs) are a family of nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera.[1][2] These plants have a long history of use in traditional herbal medicine. However, extensive research has unequivocally established AAs as potent human carcinogens and nephrotoxins.[1][3] Exposure to AAs is linked to aristolochic acid nephropathy (AAN), a progressive renal disease, and a significantly increased risk of upper urothelial cancer (UUC).[2][4]
The major and most studied components of AA mixtures are aristolochic acid I (AAI) and aristolochic acid II (AAII).[1] However, numerous other analogues exist, including aristolochic acid E (AA-E), which has been identified in species such as Aristolochia contorta.[5] While the bulk of research has centered on AAI and AAII, the protocols detailed herein provide a robust framework for the analysis of AA-DNA adducts that can be adapted for less-studied analogues like AA-E, with appropriate validation.
The carcinogenicity of AAs is driven by their metabolic activation into reactive species that covalently bind to DNA, forming DNA adducts.[4][6] These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[1] The most prominent mutation associated with AA exposure is a characteristic A:T to T:A transversion, which serves as a molecular signature of AA-induced cancer.[3][7] Consequently, the detection and quantification of AA-DNA adducts are critical for:
-
Biomonitoring of AA exposure.
-
Mechanistic studies of AA-induced carcinogenesis.
-
Risk assessment for individuals exposed to AA-containing products.
This guide provides detailed protocols for the analysis of AA-DNA adducts, focusing on the two most widely used and powerful techniques: ³²P-Postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
The Mechanism of Aristolochic Acid DNA Adduct Formation
The genotoxicity of aristolochic acids is not direct; they require metabolic activation to exert their carcinogenic effects. This multi-step process is crucial to understand for the accurate interpretation of adduct analysis data.
-
Nitroreduction: The process begins with the reduction of the nitro group of the AA molecule.[8] This is primarily catalyzed by cytosolic reductases such as NAD(P)H:quinone oxidoreductase (NQO1) and microsomal enzymes like cytochrome P450 (CYP) 1A1 and 1A2.[8][9]
-
Formation of N-hydroxyaristolactams: The nitroreduction leads to the formation of N-hydroxyaristolactams.[10]
-
Generation of a Reactive Nitrenium Ion: These intermediates can be further activated, for example through sulfation or acetylation, to form highly reactive cyclic acylnitrenium ions.[10][11]
-
Covalent Binding to DNA: This electrophilic nitrenium ion then attacks the exocyclic amino groups of purine bases in DNA, primarily deoxyadenosine (dA) and deoxyguanosine (dG).[6][9]
The most common adducts identified in human tissues are 7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AAI) and 7-(deoxyguanosin-N²-yl)aristolactam I (dG-AAI), along with the corresponding adducts from AAII.[4] The dA-AAI adduct is particularly notable for its persistence in renal tissue, being detectable even decades after exposure has ceased.[1]
Part 1: Sample Preparation - The Critical Foundation
The quality of the final data is intrinsically linked to the quality of the initial sample preparation. Utmost care must be taken to prevent contamination and degradation of the DNA.
Protocol 1: DNA Extraction from Tissues
This protocol is a general method for isolating high-purity DNA suitable for adduct analysis.
Materials:
-
Tissue sample (e.g., kidney cortex, urothelial tissue)
-
Lysis buffer (10 mM Tris-HCl, pH 8.0; 100 mM EDTA; 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol, ice-cold
-
70% Ethanol, ice-cold
-
TE buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA) or molecular-grade water
Procedure:
-
Homogenization: Mince the tissue sample on ice and homogenize in 10 volumes of lysis buffer.
-
Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL. Incubate at 55°C for 3-4 hours or overnight with gentle agitation until the solution is clear.
-
RNA Removal: Cool the lysate to room temperature and add RNase A to a final concentration of 50 µg/mL. Incubate at 37°C for 1 hour.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, mix gently by inverting for 10 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. Carefully transfer the upper aqueous phase to a new tube.
-
Repeat Extraction: Repeat the phenol-chloroform extraction step once, followed by an extraction with an equal volume of chloroform:isoamyl alcohol to remove residual phenol.
-
DNA Precipitation: Transfer the final aqueous phase to a new tube. Add 0.7-1.0 volumes of ice-cold isopropanol. Mix gently until the DNA precipitates.
-
Washing: Spool the DNA out with a sterile glass rod or pellet by centrifugation at 12,000 x g for 10 minutes. Wash the pellet twice with ice-cold 70% ethanol.
-
Drying and Resuspension: Air-dry the DNA pellet for 10-15 minutes. Do not over-dry. Resuspend the DNA in an appropriate volume of TE buffer or water.
-
Quantification and Quality Control: Determine the DNA concentration and purity using UV spectrophotometry (A260/A280 ratio should be ~1.8). Assess DNA integrity via agarose gel electrophoresis.
Protocol 2: DNA Hydrolysis for Adduct Analysis
To analyze DNA adducts, the DNA polymer must be broken down into smaller units. Enzymatic hydrolysis to nucleosides is the most common method for LC-MS/MS, while a combination of enzymatic digestion and nuclease P1 enhancement is used for ³²P-postlabeling.
Materials:
-
Purified DNA sample
-
Micrococcal Nuclease (MNase)
-
Spleen Phosphodiesterase (SPD)
-
Nuclease P1
-
Calf Intestinal Phosphatase (CIP)
-
Appropriate buffers for each enzyme
Procedure (for LC-MS/MS):
-
Denature the DNA sample (50-100 µg) by heating at 100°C for 5 minutes, then rapidly chilling on ice.
-
Add MNase and CIP in a buffer containing succinate and CaCl₂. Incubate at 37°C for 2 hours.
-
Add SPD and incubate for another 2 hours at 37°C.
-
The resulting mixture of deoxyribonucleosides is now ready for analysis, often after a clean-up step like solid-phase extraction (SPE).[12]
Rationale: This multi-enzyme approach ensures complete digestion of the DNA backbone to individual nucleosides, which is essential for accurate quantification by LC-MS/MS. Incomplete digestion can lead to an underestimation of adduct levels.
Part 2: Analytical Methodologies
Method 1: ³²P-Postlabeling Assay - The Sensitivity Standard
The ³²P-postlabeling assay is an ultra-sensitive method capable of detecting as few as 1 adduct per 10¹⁰ nucleotides.[11] It is particularly useful for screening samples for the presence of bulky DNA adducts when authentic standards are unavailable.
Principle: The method involves the enzymatic digestion of DNA to 3'-mononucleotides, enrichment of the adducted nucleotides, radiolabeling of the adducted nucleotides with ³²P-ATP, and separation of the radiolabeled adducts by thin-layer chromatography (TLC) or polyacrylamide gel electrophoresis (PAGE).[9][13]
Protocol (Nuclease P1 Enrichment Version):
-
DNA Digestion: Digest 5-10 µg of DNA with MNase and SPD to yield normal and adducted deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: Treat the digest with nuclease P1. This enzyme dephosphorylates normal 3'-mononucleotides to nucleosides but does not act on the bulky AA-adducted nucleotides. This step significantly increases the sensitivity of the assay.
-
³²P-Labeling: The enriched adducts are then incubated with high specific activity [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional TLC.
-
Detection and Quantification: The TLC plates are exposed to a phosphor screen or X-ray film. The adduct spots are quantified by phosphorimaging or scintillation counting. Adduct levels are calculated relative to the total amount of nucleotides, which is determined in a separate labeling reaction of a small aliquot of the initial digest.
Causality and Trustworthiness: The nuclease P1 enrichment is a critical step that validates the method's sensitivity by removing the vast excess of normal nucleotides that would otherwise compete for the ³²P label.[14] Co-chromatography with synthesized AA-adduct standards is required for definitive identification.[15]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Specificity Standard
LC-MS/MS is the gold standard for the structural confirmation and absolute quantification of DNA adducts.[4][7] It offers high specificity and, with modern instrumentation, sensitivity that rivals ³²P-postlabeling.
Principle: Following enzymatic digestion of DNA to nucleosides, the sample is separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The eluent is introduced into a tandem mass spectrometer, where the adducted nucleosides are ionized (typically by electrospray ionization, ESI), selected by their mass-to-charge ratio (m/z), fragmented, and the resulting fragment ions are detected.
Protocol:
-
Enzymatic Hydrolysis: Digest 50-100 µg of DNA to nucleosides as described in Protocol 2.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]dA-AAI) to the digested sample. This is crucial for accurate quantification.
-
Sample Clean-up/Enrichment: Due to the low abundance of adducts, an enrichment step is often necessary. Solid-phase extraction (SPE) is commonly used.[12]
-
LC Separation: Inject the cleaned sample onto a UPLC system, typically with a reversed-phase C18 column. Use a gradient elution program with solvents like water/formic acid and acetonitrile/formic acid.
-
MS/MS Detection: Operate the mass spectrometer in positive ion ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring specific precursor ion → fragment ion transitions for the analyte and the internal standard. For AA adducts, a characteristic fragmentation is the loss of the deoxyribose moiety (116 Da).[5]
-
Quantification: Generate a calibration curve using known amounts of the synthesized adduct standard and the internal standard. Calculate the adduct concentration in the unknown sample based on the peak area ratio of the analyte to the internal standard.
Causality and Trustworthiness: The use of a stable isotope-labeled internal standard is the cornerstone of a trustworthy LC-MS/MS method. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring that the quantification is accurate and precise. The specificity of monitoring a unique MRM transition provides definitive structural confirmation.
Data Presentation: Comparison of Analytical Methods
| Feature | ³²P-Postlabeling Assay | LC-MS/MS |
| Principle | Radioactive labeling of adducted nucleotides | Mass-based detection of adducted nucleosides |
| Sensitivity | Very high (1 adduct in 10⁹ - 10¹⁰ bases)[11] | High (approaching 1 adduct in 10⁹ bases) |
| Specificity | Low without standards; relies on chromatographic position | Very high; provides structural confirmation |
| Quantification | Relative; can be absolute with standards | Absolute with stable isotope-labeled standards |
| Requirement for Standards | Required for identification | Required for quantification |
| Throughput | Low; labor-intensive | Moderate to high with automation |
| Major Advantage | Excellent screening tool for unknown bulky adducts | Gold standard for specific, confirmed quantification |
| Major Disadvantage | Use of radioactivity; low specificity | High initial instrument cost; matrix effects |
Note on this compound (AA-E) Analysis
While the protocols described are well-established for AAI and AAII, their application to AA-E requires specific validation. The core challenge is the lack of commercially available analytical standards for AA-E and its corresponding DNA adducts.
Required Steps for AA-E Adduct Analysis:
-
Synthesis of Standards: An authentic standard for the expected AA-E DNA adduct (e.g., dA-AA-E) must be chemically synthesized and characterized.[15] This is a non-trivial step but is essential for method development.
-
Method Adaptation: The chromatographic conditions (for both TLC and LC) and the mass spectrometric parameters (MRM transitions) would need to be optimized specifically for the AA-E adduct.
-
Full Method Validation: The entire analytical method would need to be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
References
-
Jelakovic, B., et al. (2012). Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid. Kidney International, 81(6), 559–567. [Link]
-
Jelakovic, B., et al. (2011). Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid. Croatian Medical Journal, 52(5), 641-649. [Link]
-
Diagnostic methods for identifying aristolochic acid in biological samples: Narrative Review. (2023). Revista de la Facultad de Medicina Humana, 23(3), 1-10. [Link]
-
A fluorescence-based analysis of aristolochic acid-derived DNA adducts. (2012). Analytical and Bioanalytical Chemistry, 402(4), 1631-1638. [Link]
-
Grollman, A. P., et al. (2009). DNA adducts of aristolochic acid II: total synthesis and site-specific mutagenesis studies in mammalian cells. Nucleic Acids Research, 37(19), 6347–6356. [Link]
-
Wikipedia. (n.d.). Aristolochic acid. [Link]
-
Chan, W., et al. (2007). ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY. Toxicological Sciences, 98(2), 367-375. [Link]
-
Schmeiser, H. H., et al. (1994). Characterization of DNA adducts formed by aristolochic acids in the target organ (forestomach) of rats by 32P-postlabelling analysis using different chromatographic procedures. Carcinogenesis, 15(6), 1187–1192. [Link]
-
Gong, X., et al. (2019). Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. Frontiers in Pharmacology, 10, 648. [Link]
-
Zhang, L., et al. (2022). Hepatotoxic effects of aristolochic acid: mechanisms and implications. Frontiers in Pharmacology, 13, 989025. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2002). B. ARISTOLOCHIA SPECIES AND ARISTOLOCHIC ACIDS. In Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 82. [Link]
-
Sidorenko, V. S., et al. (2014). Bioactivation mechanisms of N-hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids. Carcinogenesis, 35(8), 1814-1822. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). PLANTS CONTAINING ARISTOLOCHIC ACID. In A Review of Human Carcinogens: Personal Habits and Indoor Combustions. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100E. [Link]
-
Sidorenko, V. S., et al. (2020). Structural and mechanistic insights into the transport of aristolochic acids and their active metabolites by human serum albumin. Journal of Biological Chemistry, 295(38), 13246-13259. [Link]
-
Chen, L., et al. (2011). A sensitive and specific method for the determination of aristolochic acid-derived DNA adducts in exfoliated urothelial cells by using ultra performance liquid chromatography-triple quadrupole mass spectrometry. Journal of Chromatography B, 879(2), 153-158. [Link]
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using aristolochic acid E in comparative toxicology studies
Application Note & Protocol
Topic: Utilizing Aristolochic Acid E in Comparative Toxicology Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: Aristolochic acids (AAs) are a family of potent nephrotoxins and human carcinogens found in Aristolochia and Asarum plant species[1][2]. While aristolochic acid I (AAI) and II (AAII) are the most studied analogues, the broader family of AAs, including this compound (AAE), presents unique opportunities for comparative toxicology. This guide provides a comprehensive framework for incorporating AAE into research programs. It details the scientific rationale, offers validated protocols for in vitro and in vivo assessment, and explains the underlying mechanisms of toxicity. The focus is on enabling researchers to conduct robust comparative studies to delineate structure-activity relationships, investigate differential metabolic activation, and explore mechanisms of organ-specific toxicity within the AA family.
Scientific Background
The Aristolochic Acid Family: A Comparative Overview
Aristolochic acids are nitrophenanthrene carboxylic acids recognized for causing aristolochic acid nephropathy (AAN), a progressive renal disease, and a high incidence of upper urinary tract urothelial carcinoma (UTUC)[1][3][4]. The toxicity of AAs is not uniform across the class. Subtle structural differences between analogues, such as the presence or absence of methoxy groups, can significantly alter their metabolic activation, detoxification pathways, and ultimate toxic potential[5][6]. Comparative studies are therefore essential to understand the specific risks associated with different AA analogues.
This compound (AAE): Structure and Properties
This compound (AAE), while less abundant than AAI, is a key analogue for comparative research. Its structure differs from AAI and AAII, providing a valuable tool for probing structure-toxicity relationships. Understanding its relative potency and metabolic fate compared to other analogues is crucial for a comprehensive risk assessment of AA-containing herbal products[7].
Core Mechanism of Toxicity: Reductive Activation and DNA Adduct Formation
The most prominent adduct, 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI), is remarkably persistent, having been detected in patient kidney tissue decades after exposure ceased. These adducts are not silent; they lead to a specific mutational signature, predominantly A:T to T:A transversions, which has been identified in the TP53 tumor suppressor gene of patients with AA-associated cancers[9]. This direct link between exposure, a specific DNA adduct, and a unique mutational signature makes AAs a clear example of chemical carcinogenesis[9]. Enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450s (CYP1A1/1A2) are key players in this bioactivation process[3][8].
Rationale for AAE in Comparative Toxicology
Using AAE alongside other analogues like AAI and AAII allows researchers to:
-
Elucidate Structure-Activity Relationships: Determine how specific functional groups on the phenanthrene ring influence cytotoxicity, genotoxicity, and nephrotoxicity.
-
Investigate Differential Metabolism: Compare how AAE is metabolized by key enzymes (e.g., NQO1, CYPs) relative to other AAs. This can reveal why some analogues are more potent than others.
-
Build Predictive Models: Generate data to develop quantitative structure-activity relationship (QSAR) models for the AA class, aiding in the risk assessment of newly identified analogues.
In Vitro Comparative Toxicity Assessment
Principle and Experimental Design
In vitro assays provide a controlled environment for directly comparing the cytotoxic and genotoxic potential of AAE to other AAs. Human kidney cell lines, such as the proximal tubule epithelial cell line HK-2, are highly relevant models[11]. The core principle is to expose these cells to equimolar concentrations of different AA analogues and measure key toxicological endpoints.
A robust experimental design should include a positive control (e.g., AAI), a negative vehicle control (e.g., 0.5% DMSO), and a range of concentrations for each tested AA analogue to establish dose-response curves.
Workflow for In Vitro Comparative Toxicity Assessment
Protocol: Cytotoxicity Assessment in Renal Cells
This protocol uses a colorimetric assay (e.g., CCK8 or MTT) to quantify cell viability.
Materials:
-
Human kidney 2 (HK-2) cells
-
Culture medium (e.g., DMEM/F-12) with supplements
-
96-well cell culture plates
-
This compound (AAE), Aristolochic Acid I (AAI)
-
Vehicle (e.g., DMSO)
-
Cell Counting Kit-8 (CCK8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X stock concentration series of AAE and AAI in culture medium. A typical final concentration range might be 1 µM to 500 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C, 5% CO₂. A 48-hour time point often shows higher cytotoxicity for AAs[11].
-
Assay: Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours. For MTT, follow the manufacturer's specific protocol for reagent addition and solubilization.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8).
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for each compound using non-linear regression.
Data Presentation: Comparative Cytotoxicity
Summarize the results in a table for clear comparison.
| Compound | IC50 at 24h (µM) | IC50 at 48h (µM) | Relative Potency (vs. AAI at 48h) |
| AAI (Control) | >500 | 150 ± 12 | 1.0 |
| AAE | >500 | 250 ± 20 | 0.6 |
| AAII | >500 | >500 | <0.3 |
Note: Data are illustrative. Actual values must be determined experimentally. Published data suggest AAI is generally more cytotoxic than AAII in HK-2 cells[11].
In Vivo Models for Comparative Nephrotoxicity
Animal Model Selection and Rationale
Rodent models are crucial for studying the systemic toxicity and organ-specific effects of AAs[12][13]. Mice (e.g., C57BL/6, BALB/c) and rats (e.g., Wistar) have been successfully used to model AAN[12][13][14]. Strain differences in susceptibility exist, likely due to variations in metabolic enzyme activity, making consistent model selection important for comparative studies[14].
The goal is to administer AAE and a comparator (AAI) to different groups of animals and assess markers of acute kidney injury (AKI) and the transition to chronic kidney disease (CKD)[12].
Protocol: AAE-Induced Acute Nephrotoxicity Model in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (AAE), Aristolochic Acid I (AAI)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium, CMC-Na)
-
Gavage needles
-
Metabolic cages
-
Blood collection supplies
-
Formalin and histology supplies
Procedure:
-
Acclimatization: Acclimatize animals for at least one week.
-
Grouping: Randomly assign mice to groups (n=5-8 per group): Vehicle Control, AAI (e.g., 5 mg/kg), AAE (e.g., 5 mg/kg).
-
Administration: Administer compounds daily via oral gavage for 3-5 consecutive days. This regimen is known to induce acute tubular necrosis[12][13].
-
Monitoring: Monitor body weight and clinical signs daily.
-
Sample Collection:
-
Urine: Collect urine using metabolic cages at baseline and 24 hours after the final dose to measure markers like albumin and N-acetyl-β-D-glucosaminidase (NAG).
-
Blood: Collect blood via terminal cardiac puncture at the end of the study (e.g., Day 5 or Day 10) to measure serum creatinine and blood urea nitrogen (BUN).
-
-
Necropsy: Euthanize animals and collect kidneys. Fix one kidney in 10% neutral buffered formalin for histology and snap-freeze the other for molecular analysis (e.g., DNA adducts).
-
Histopathology: Process fixed kidneys, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular injury, necrosis, and protein casts[12].
Mechanistic Analysis: DNA Adduct Formation
AAE Bioactivation and DNA Adduct Formation Pathway
Principle of LC-MS/MS for Adduct Detection
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for detecting and quantifying specific DNA adducts with high sensitivity and specificity[15][17]. The method involves enzymatic digestion of DNA to nucleosides, followed by chromatographic separation and detection of the specific adduct (e.g., dA-AL-E) using multiple reaction monitoring (MRM)[15].
Protocol: Sample Preparation and Analysis
-
DNA Isolation: Isolate genomic DNA from kidney tissue or cultured cells using a high-purity DNA isolation kit.
-
DNA Digestion: Digest 10-50 µg of DNA to individual deoxynucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
Solid Phase Extraction (SPE): Clean up the digested sample using an SPE cartridge to enrich for the adducts and remove unmodified nucleosides.
-
UPLC-MS/MS Analysis:
-
Inject the purified sample onto a UPLC system with a reverse-phase column.
-
Elute the adducts using a gradient of mobile phases (e.g., water and acetonitrile with formic acid).
-
Detect the specific parent-to-product ion transition for the AAE-derived adducts in the mass spectrometer. Quantification is achieved using a stable isotope-labeled internal standard[17].
-
-
Data Quantification: Calculate adduct levels as the number of adducts per 107 or 108 normal nucleotides.
Safety and Handling Precautions
Aristolochic acids are classified as Group 1 human carcinogens and are acutely toxic[8][18]. All handling must be performed with extreme caution.
-
Engineering Controls: Always handle solid AAs and concentrated stock solutions inside a certified chemical fume hood or a powder containment hood[19].
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and double nitrile gloves. Change gloves immediately after handling the compounds[19].
-
Waste Disposal: All contaminated materials (tips, tubes, plates, animal bedding) must be treated as hazardous chemical waste and disposed of according to institutional guidelines.
-
Emergency Procedures: In case of skin contact, wash immediately and thoroughly with soap and water. If inhaled or ingested, seek immediate medical attention[19].
References
- Jing, W., et al. (2019). Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. PMC.
- National Toxicology Program. (2021). Aristolochic Acids - 15th Report on Carcinogens. NCBI Bookshelf.
- Dedíková, A., et al. (2021).
- Zhang, J., et al. (2022).
- Li, X., et al. (2021). Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin)
- Wikipedia. (n.d.). Aristolochic acid. Wikipedia.
- Jadot, I., et al. (2017). Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches. MDPI.
- National Cancer Institute. (2022). Aristolochic Acids - Cancer-Causing Substances. NCI.
- Stiborová, M., et al. (2017). DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer. PubMed Central.
- Lee, B., et al. (2014). In Vitro and In Vivo Genotoxicity Assessment of Aristolochia manshuriensis Kom. PMC - NIH.
- Carl ROTH. (n.d.). Safety Data Sheet: Aristolochic acid I. Carl ROTH.
- Liu, Y., et al. (2022).
- Debelle, F. D., et al. (2022). Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition. PMC - NIH.
- REV SEN. (n.d.).
- Grollman, A. P., et al. (2011). Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid. NIH.
- Sigma-Aldrich. (2024).
- Chen, Y., et al. (2024). Comprehensive HRMS Screening and Risk Assessments of Aristolochic Acid Analogues in Asari Radix et Rhizoma and Related Commercial Health Products.
- Wang, Y., et al. (2024). Clinical and safety outcomes associated with aristolochic acid exposure: a systematic review and meta-analysis. Taylor & Francis Online.
- Li, X., et al. (2021). Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin)
- Sato, N., et al. (2004). Acute nephrotoxicity of aristolochic acids in mice. PubMed.
- Bastek, H., et al. (2017). Detection of Aristolochic acid I DNA adducts via UPLC-MS/MS in RPTEC/TERT1 cells.
- Michl, J., et al. (2014). Naturally occurring aristolochic acid analogues and their toxicities.
- Grollman, A. P., et al. (2009). DNA adducts of aristolochic acid II: total synthesis and site-specific mutagenesis studies in mammalian cells. NIH.
- Chan, K. T., et al. (2023). Bioaccumulation and DNA Adduct Formation of Aristolactam I: Unmasking a Toxicological Mechanism in the Pathophysiology of Aristolochic Acid Nephropathy.
- Debelle, F. D., et al. (2008). Metabolic activation and DNA adduct formation of aristolochic acids I (AAI; R=OCH3) and II (AAII; R=H).
- Kim, D. H., et al. (2021). Aristolochic Acid Induces Renal Fibrosis and Senescence in Mice. MDPI.
- Mengs, U., & Stotzem, C. D. (1993). Renal Toxicity of Aristolochic Acid in Rats as an Example of Nephrotoxicity Testing in Routine Toxicology. PubMed.
- Schmeiser, H. H., et al. (2014).
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Troubleshooting & Optimization
Technical Support Center: Improving Aristolochic Acid E Extraction Efficiency
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the extraction and analysis of aristolochic acid E (AAE). As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to optimize your extraction workflows, troubleshoot common issues, and ensure the integrity of your results. Aristolochic acids (AAs) are a family of nephrotoxic and carcinogenic compounds found in Aristolochia and Asarum species.[1][2] While much of the literature focuses on aristolochic acid I (AAI) and II (AAII), the principles and methods discussed herein are applicable to AAE and other analogues, which often co-occur in the plant matrix.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound?
A1: The main challenges include:
-
Low Concentration: AAE may be present in smaller quantities compared to AAI and AAII.
-
Co-extraction of Impurities: The complex plant matrix contains numerous compounds with similar polarities, leading to their co-extraction and complicating downstream purification and analysis.
-
Degradation: Aristolochic acids can be sensitive to heat, light, and extreme pH, potentially leading to degradation during extraction.
-
Solvent Selection: Choosing a solvent that maximizes AAE solubility while minimizing the extraction of interfering substances is critical.
Q2: Which solvent system is most effective for extracting aristolochic acids?
A2: Methanol is a widely used and effective solvent for extracting aristolochic acids due to their good solubility in it.[1][4] Aqueous methanol or the addition of a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) can further enhance extraction efficiency by ensuring the acidic AAs remain in their protonated, less polar form, which improves their solubility in organic solvents.[1][5][6] A common mobile phase for HPLC analysis, which can be adapted for extraction, is a mixture of 1% acetic acid and methanol (40:60).[1][7]
Q3: How can I be sure I am extracting this compound and not another analogue?
A3: Definitive identification requires sophisticated analytical techniques. While Thin-Layer Chromatography (TLC) can provide preliminary identification based on retention factor (Rf) values, co-elution of similar compounds is common.[8] High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or, ideally, a Mass Spectrometer (MS) is necessary for unambiguous identification and quantification.[2][6]
Q4: Are there any "green" extraction techniques available for aristolochic acids?
A4: Yes, Supercritical Fluid Extraction (SFE) using supercritical CO2 with an ethanol co-solvent is a promising green alternative to traditional solvent-based methods.[8][9] It offers the advantages of using a non-toxic, readily available solvent (CO2) and allows for tunable selectivity by modifying pressure and temperature.[9]
Troubleshooting Common Extraction Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low AAE Yield | 1. Incomplete cell lysis. 2. Inappropriate solvent polarity. 3. Insufficient extraction time or temperature. 4. Degradation of AAE. 5. Suboptimal solid-to-solvent ratio. | 1. Ensure plant material is finely ground (100-120 mesh).[10] For advanced methods like UAE, cavitation will aid cell disruption. 2. Use methanol or a methanol/water mixture with a small amount of acid (e.g., 0.1% acetic acid) to improve solubility.[6] 3. Increase extraction time or temperature within validated limits. For maceration, allow at least 72 hours.[1] For PLE, temperatures up to 120°C have been shown to be effective.[10] 4. Protect the extraction mixture from light and high temperatures. Use an amber glass vessel and avoid excessive heating. 5. Increase the solvent volume to ensure complete wetting and dissolution of the target compounds. |
| Poor Reproducibility | 1. Inconsistent particle size of plant material. 2. Variations in extraction parameters (time, temperature, agitation). 3. Inhomogeneous sample. 4. Solvent evaporation. | 1. Standardize the grinding and sieving process to ensure a consistent particle size. 2. Precisely control all extraction parameters using calibrated equipment. 3. Thoroughly mix the powdered plant material before taking a subsample for extraction. 4. Use a sealed extraction vessel to prevent solvent loss, especially during longer extraction times or with volatile solvents. |
| Extract Contamination with Interfering Compounds | 1. Co-extraction of pigments (e.g., chlorophyll), lipids, or other secondary metabolites. 2. Use of a non-selective solvent. | 1. Perform a pre-extraction (defatting) step with a non-polar solvent like petroleum ether to remove lipids.[1][4] 2. Implement a post-extraction cleanup step using Solid-Phase Extraction (SPE) with a C18 cartridge.[6] This will help to separate the moderately polar AAs from highly polar or non-polar contaminants. 3. For SFE, optimize the pressure and temperature to selectively extract AAs. |
| AAE Degradation | 1. Exposure to high temperatures. 2. Exposure to UV light. 3. Extreme pH conditions. | 1. Use extraction methods that operate at or near room temperature (e.g., maceration, UAE with a cooling bath) or for shorter durations (e.g., PLE, SFE).[1][8][10] 2. Conduct all extraction and processing steps in amber glassware or under low-light conditions. 3. Maintain a slightly acidic pH to ensure the stability of the carboxylic acid group. |
Experimental Protocols
Maceration: A Conventional Approach
Maceration is a simple and widely used method suitable for heat-sensitive compounds.
Principle: The plant material is soaked in a solvent for an extended period, allowing the target compounds to diffuse into the solvent.
Step-by-Step Protocol:
-
Preparation of Plant Material: Grind the dried plant material (e.g., roots or stems of Aristolochia) to a fine powder (approximately 100-120 mesh).
-
Defatting (Optional but Recommended): To remove lipids and other non-polar interferences, macerate the powdered plant material in petroleum ether (40-60°C) for 6 hours at room temperature.[1] Filter and discard the solvent. Air-dry the defatted plant material.
-
Extraction: Place the defatted plant material in a sealed amber glass container. Add methanol to cover the material completely (a solid-to-solvent ratio of 1:10 to 1:20 is a good starting point).
-
Incubation: Seal the container and let it stand at room temperature for 72 hours, with occasional agitation.[1][4]
-
Filtration and Concentration: Filter the mixture through a fine-mesh cloth or filter paper. Press the solid residue to recover the remaining solvent. Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.[1]
Ultrasound-Assisted Extraction (UAE): An Efficient Alternative
UAE utilizes the energy of ultrasonic waves to enhance extraction efficiency and reduce extraction time.
Principle: Ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular contents.
Step-by-Step Protocol:
-
Preparation of Plant Material: Grind the dried plant material to a fine powder.
-
Extraction Setup: Place a known amount of the powdered plant material in a flask. Add the extraction solvent (e.g., methanol or 70% ethanol). A solvent-to-plant ratio of 10-30 mL/g is common.[11]
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Common parameters for phytochemical extraction are a frequency of 20-100 kHz and a power of 10-1000 W/cm².[12] An extraction time of 5-15 minutes is often recommended.[12] It is advisable to use a cooling water bath to maintain a constant, low temperature (e.g., 25-45°C) to prevent degradation of thermolabile compounds.[11]
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the extract as described for maceration.
Supercritical Fluid Extraction (SFE): A Green and Selective Method
SFE is an advanced technique that uses a supercritical fluid, typically CO2, as the extraction solvent.
Principle: Supercritical fluids have properties of both liquids and gases, allowing them to diffuse into the plant matrix like a gas and dissolve compounds like a liquid. The solvating power can be tuned by changing the pressure and temperature.
Step-by-Step Protocol:
-
Preparation of Plant Material: Grind the dried plant material to a consistent particle size (e.g., 100-120 mesh).[10]
-
Pre-treatment: For efficient extraction of polar compounds like AAs, pre-treating the sample with a co-solvent (entrainer) like ethanol can be beneficial.
-
SFE System Setup: Pack the ground plant material into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Pressure: 10.3 MPa (103 bar) has been reported as effective.[10]
-
Temperature: 120°C has been used for pressurized liquid extraction, a similar technique.[10]
-
Supercritical Fluid: CO2 is the most common choice.
-
Co-solvent (Entrainer): Ethanol is often used to increase the polarity of the supercritical CO2 and enhance the extraction of polar compounds.
-
Flow Rate and Time: These parameters need to be optimized for the specific instrument and sample. A static extraction time of 10 minutes followed by a dynamic extraction can be effective.[10]
-
-
Collection: The extracted compounds are collected by depressurizing the supercritical fluid, which causes the AAs to precipitate out.
Visualization of Workflows
General Extraction Workflow
Caption: General workflow for the extraction and purification of this compound.
Decision Tree for Method Selection
Caption: Decision tree for selecting an appropriate extraction method for this compound.
References
-
Ong, E. S., & Woo, S. O. (2000). Pressurized liquid extraction of berberine and aristolochic acids in medicinal plants. Journal of Chromatography A, 904(1), 57-64. [Link]
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Ong, E. S., & Woo, S. O. (2001). Pressurized liquid extraction of berberine and aristolochic acids in medicinal plants. Journal of Chromatography A, 904(1), 57-64. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2002). Some traditional herbal medicines, some mycotoxins, naphthalene and styrene. IARC monographs on the evaluation of carcinogenic risks to humans, 82, 1-556. [Link]
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Li, S. L., et al. (2008). HPLC determination of aristolochic acids in plants of Aristolochia L. by static pressurized liquid extraction. Chinese Traditional and Herbal Drugs, 39(3), 364-368. [Link]
-
Abdelgadir, A. A., et al. (2011). Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. Environmental Health Insights, 5, 1-8. [Link]
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Abdelgadir, A. A., et al. (2011). Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. ResearchGate. [Link]
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Jerez-Méndez, J., et al. (2021). Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass. Molecules, 26(15), 4479. [Link]
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Fan, Y., Li, Z., & Xi, J. (2020). Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines. RSC advances, 10(3), 1546-1558. [Link]
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Abdelgadir, A. A., et al. (2011). Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. BioOne Complete. [Link]
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Toral Tello, M. C., & Mora Bravo, L. V. (2024). Methods for extracting and isolating aristolochic acid from natural matrices. Revista SEN, 1(1), 70. [Link]
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Fan, Y., Li, Z., & Xi, J. (2020). Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines. RSC advances, 10(3), 1546-1558. [Link]
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Li, W. H., et al. (2022). Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. Toxins, 14(12), 869. [Link]
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Snow, N. H. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International, 32(5), 24-27. [Link]
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Sangeetha, J., & Vijayalakshmi, K. (2021). Determination of Aristolochic Acid Using Isocratic RP-HPLC Method. Semantic Scholar. [Link]
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Sangeetha, J., & Vijayalakshmi, K. (2021). Determination of Aristolochic Acid Using Isocratic RP-HPLC Method. ResearchGate. [Link]
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Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Phytochemicals: Extraction methods, identification and detection of bioactive compounds from plant extracts. Journal of Pharmacognosy and Phytochemistry, 5(1), 32-36. [Link]
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Schaneberg, B. T., & Khan, I. A. (2004). Analysis of products suspected of containing Aristolochia or Asarum species. ResearchGate. [Link]
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Peiris, M., et al. (2023). Phytochemical Screening for Medicinal Plants: Guide for Extraction Methods. Asian Plant Research Journal, 10(2), 13-28. [Link]
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Dhanani, T., Shah, S., Gajbhiye, N. A., & Kumar, A. (2017). A guide to phytochemical analysis. International Journal of Advanced Research in Innovative Ideas in Education, 3(1), 1-13. [Link]
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Thitikornpong, W., et al. (2018). Ultrasonication Extraction and Solid Phase Extraction Clean-up for Quantification of Aristolochic Acid I in the Thai Herbal Antitussive 3. Siriraj Medical Journal, 70(3), 227-232. [Link]
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Azwanida, N. N. (2015). Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. Pharmaceutical and Pharmacological Research, 3(6), 271-283. [Link]
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Toral Tello, M. C., & Mora Bravo, L. V. (2024). Extractive methods and isolation of aristolochic acid from natural matrices. Revista SEN, 1(1), 70. [Link]
-
González-Muñoz, A., et al. (2021). Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources. Applied Sciences, 11(16), 7549. [Link]
-
Sun, J., et al. (2024). Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. Molecules, 29(1), 1. [Link]
-
Li, W. H., et al. (2022). Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. ResearchGate. [Link]
-
Medina-Torres, N., et al. (2017). Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Romanian Blackthorn (Prunus spinosa L.) Fruits. Molecules, 22(12), 2058. [Link]
-
Chen, C. H., et al. (2001). Analysis of the analogues of aristolochic acid and aristolactam in the plant of Aristolochia genus by HPLC. Journal of food and drug analysis, 9(3), 1-8. [Link]
-
Garcia-Perez, P., et al. (2022). Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds. Marine Drugs, 20(1), 48. [Link]
-
Schaneberg, B. T., & Khan, I. A. (2002). Determination of aristolochic acid I and II in North American species of Asarum and Aristolochia. ResearchGate. [Link]
-
Ghasemzadeh, A., et al. (2020). Optimization of Ultrasound-assisted Acidic-solvent Extraction of Colchicine from Colchicum kurdicum (Bornm.) Stef. Using Response Surface Methodology. Research Journal of Pharmacognosy, 7(2), 55-63. [Link]
-
Schaneberg, B. T., & Khan, I. A. (2004). Analysis of products suspected of containing Aristolochia or Asarum species. Journal of ethnopharmacology, 94(2-3), 245-249. [Link]
-
Roselló-Soto, E., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 799. [Link]
-
Zhang, L., et al. (2021). Influences of Microwave-Assisted Extraction Parameters on Antioxidant Activity of the Extract from Akebia trifoliata Peels. Molecules, 26(12), 3743. [Link]
-
Wani, S. M., et al. (2024). Optimization of an ultrasound-assisted extraction method to obtain gallic acid-rich extracts from mango seed kernels. Food Science & Nutrition, 12(4), 2439-2450. [Link]
-
Pinto, D., et al. (2022). Microwave-Assisted Extraction for the Sustainable Recovery and Valorization of Phenolic Compounds from Maritime Pine Bark. Antioxidants, 11(1), 143. [Link]
-
Gligor, O., et al. (2022). Optimization of microwave-assisted extraction parameters and characterization of phenolic compounds in Yellow European Plums. ResearchGate. [Link]
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Technical Support Center: Aristolochic Acid E Analysis
A Senior Application Scientist's Guide to Sample Preparation
Welcome to the technical support center for Aristolochic Acid (AA) analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and field-proven insights behind them. This guide is dedicated to helping you navigate the specific challenges encountered during the sample preparation of Aristolochic Acid E (AAE), a less common but important analogue of the well-studied Aristolochic Acids I and II.
Aristolochic acids are a family of nephrotoxic, carcinogenic, and mutagenic compounds found in Aristolochiaceae family plants, which have been used in traditional herbal medicine.[1][2] The analytical challenge lies in detecting trace amounts of these compounds in highly complex matrices, ranging from herbal products to biological and environmental samples.[3][4]
This guide is structured to address your issues from the ground up, starting with fundamental questions and moving to in-depth troubleshooting for when your experiments don't go as planned.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AAE) and how does it differ from other AAs?
A1: this compound is one of the many structurally related nitrophenanthrene carboxylic acids that make up the AA family.[5][6] Like its more famous counterparts, AAI and AAII, it shares the same core chemical structure responsible for its toxicity. The primary difference between the analogues lies in the substitution patterns on the phenanthrene ring. Specifically, AAE is characterized by hydroxyl and methoxy groups at positions 8 and 9, respectively.[7] These minor structural changes can slightly alter the compound's polarity, solubility, and fragmentation patterns in a mass spectrometer, which must be considered during method development. Most published methods focus on AAI and AAII; therefore, protocols for AAE are often extrapolated from this existing knowledge.[8]
Q2: My analyte recovery is very low. What are the most common culprits in AAE sample preparation?
A2: Low recovery is a frequent challenge and typically points to one of four areas:
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Inefficient Initial Extraction: The solvent may not be optimal for penetrating the sample matrix and solubilizing AAE. For dried herbal matrices, a polar solvent like methanol, often acidified with formic acid, is required to efficiently extract the acidic AAs.[9]
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Poor Solid-Phase Extraction (SPE) Performance: This is the most critical clean-up step and has multiple potential failure points, including incorrect sorbent choice, improper pH of the loading solution, use of a wash solvent that is too strong, or an elution solvent that is too weak.
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Analyte Degradation: While the phenanthrene core is robust, the nitro group can be susceptible to reduction. It is prudent to protect samples and standards from direct light and avoid harsh chemical conditions.
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Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds from a complex matrix can suppress or enhance the ionization of AAE, leading to apparent low recovery. This is not a sample loss issue but an instrumental one, which must be addressed with proper clean-up and calibration strategies.[4]
Q3: Which extraction solvent and technique should I start with for a powdered herbal sample?
Q4: How do I mitigate matrix effects in my LC-MS/MS analysis of AAE?
A4: This is a critical question for achieving accurate quantification. The gold standard is to use a stable isotope-labeled internal standard (SIL-IS) for AAE. However, SIL-IS for minor analogues like AAE are often not commercially available. The next best approach is matrix-matched calibration . This involves preparing your calibration standards in an extract of a blank matrix (a sample known to be free of AAs) that has been processed through the exact same sample preparation procedure. This ensures that the standards experience the same ionization suppression or enhancement as the analyte in your unknown samples, leading to more accurate results.[4] A thorough clean-up, such as a well-optimized SPE protocol, is your first and best line of defense to remove the interfering matrix components.[12]
Visualized Workflow: AAE from Herbal Matrix
This diagram outlines the typical experimental workflow for extracting and analyzing AAE from a complex herbal sample.
Caption: General workflow for AAE sample preparation and analysis.
Troubleshooting Guide
This section is designed to solve specific problems you may encounter.
| Problem | Potential Cause | Scientific Explanation & Recommended Solution |
| Low or No Analyte Peak | 1. Inefficient Extraction | The AAE is not being effectively removed from the sample matrix. Solution: Increase the proportion of organic solvent (methanol) or the acidity (formic acid up to 2%) in your extraction solvent. Increase the ultrasonication time from 15 to 30 minutes to improve cell disruption and solvent penetration.[9][11] |
| 2. Suboptimal SPE Loading pH | For anion-exchange SPE (like Oasis MAX), AAs must be in their anionic (deprotonated) state to bind to the sorbent. Solution: Adjust the pH of your sample extract to be at least 2 units above the pKa of the carboxylic acid group (~3-4) before loading. Adding a base like ammonium hydroxide is common.[9] | |
| 3. Analyte Breakthrough during SPE | The wash solvent used during SPE is too strong, stripping the AAE from the sorbent along with interferences. Solution: Decrease the organic solvent percentage in your wash step. For example, if washing a C18 cartridge with 40% methanol, try 20% methanol instead. Test the wash eluate for your analyte to confirm. | |
| 4. Incomplete SPE Elution | The elution solvent is not strong enough to desorb the AAE from the SPE sorbent. Solution: For reversed-phase (C18), ensure your elution solvent is high in organic content (e.g., >90% methanol or acetonitrile). For anion-exchange, the elution solvent must be acidic (e.g., methanol with 2-5% formic acid) to neutralize the analyte and release it from the sorbent.[9] | |
| Poor Chromatographic Peak Shape (Tailing, Splitting) | 1. Injection Solvent Mismatch | If the final sample solvent is much stronger than the initial mobile phase, the analyte band will not focus properly on the column head. Solution: Reconstitute the dried extract in a solvent that is as weak as, or weaker than, your starting mobile phase conditions (e.g., 10-20% acetonitrile/methanol in water). |
| 2. Column Overload | Injecting too much matrix, even if the analyte concentration is low, can saturate the column and lead to poor peak shape. Solution: Dilute the final extract or, preferably, improve the SPE clean-up step to remove more of the interfering compounds. | |
| Inconsistent Results / High RSD% | 1. Variable Matrix Effects | Ion suppression or enhancement is varying between samples due to differing matrix compositions. This is the most common cause of poor reproducibility in LC-MS/MS. Solution: Implement matrix-matched calibration curves. If an SIL-IS is unavailable, use a closely related analogue that is not present in your samples as an internal standard to correct for some variability.[4] |
| 2. Inhomogeneous Sample | If the solid sample is not perfectly uniform, the amount of AAE will vary in each subsample taken for extraction. Solution: Ensure the initial sample is ground to a very fine, homogenous powder (e.g., <200 mesh) and is thoroughly mixed before weighing. |
Detailed Protocol: Solid-Phase Extraction (SPE) for AAE from Herbal Matrix
This protocol is based on a strong anion-exchange (SAX) sorbent (e.g., Waters Oasis MAX), which leverages the acidic nature of AAE for a highly selective clean-up.[9]
| Step | Procedure | Scientific Rationale |
| 1. Sorbent Conditioning | Pass 4 mL of methanol, followed by 4 mL of deionized water through the SPE cartridge. | The methanol wets the polymeric sorbent, and the water prepares it for the aqueous sample extract. |
| 2. Sample Loading | Take 1 mL of the centrifuged herbal extract (from acidified methanol extraction), dilute with 4 mL of water, and adjust pH to >10 with ammonium hydroxide. Load this solution slowly onto the cartridge. | The AAE's carboxylic acid group is deprotonated (anionic) at high pH, allowing it to bind strongly to the positively charged anion-exchange sorbent. Diluting the extract reduces the organic content, further promoting retention.[9] |
| 3. Wash Step 1 (Interference Elution) | Wash the cartridge with 4 mL of 5% ammonium hydroxide in water. | Removes highly polar, neutral, and basic interferences that did not bind to the sorbent. |
| 4. Wash Step 2 (Interference Elution) | Wash the cartridge with 4 mL of methanol. | Removes non-polar and moderately polar interferences that are not ionically bound. The AAE remains bound due to the strong ionic interaction. |
| 5. Analyte Elution | Elute the AAE with 4 mL of 5% formic acid in acetonitrile .[9] | The acidic eluent neutralizes the charge on the AAE's carboxylic acid group, breaking the ionic bond with the sorbent. The high organic content then desorbs the neutral AAE from the sorbent's reversed-phase backbone. |
| 6. Final Preparation | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). | This step concentrates the analyte and ensures the final injection solvent is compatible with the LC system for optimal chromatography. |
Troubleshooting Logic for SPE
This decision tree can help you diagnose issues with your SPE protocol.
Caption: A decision tree for troubleshooting low SPE recovery.
Data Summary Tables
Table 1: Physicochemical Properties of Key Aristolochic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Aristolochic Acid I (AAI) | C₁₇H₁₁NO₇ | 341.27 | 8-methoxy group[2] |
| Aristolochic Acid II (AAII) | C₁₆H₉NO₆ | 311.25 | No substitution at position 8[1] |
| This compound (AAE) | C₁₈H₁₃NO₈ | 371.30 | 8-hydroxy, 9-methoxy groups[7] |
Table 2: Typical UPLC-MS/MS Parameters for AA Analysis
| Parameter | Typical Setting | Rationale |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, <2 µm) | Provides good retention and separation for these moderately nonpolar compounds.[12][13] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for better peak shape and ESI+ ionization.[12] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic eluent for gradient separation. |
| Flow Rate | 0.3 - 0.4 mL/min | Standard for UPLC systems, balancing speed and efficiency.[13][14] |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | The protonated molecule [M+H]⁺ is readily formed. [M+NH₄]⁺ adducts are also common if ammonium is present.[10][13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor → product ion transitions.[13][15] |
| Typical MRM Transitions | AA I: m/z 342 → 296, 282; AA II: m/z 312 → 266, 252 | Note: Transitions for AAE (precursor m/z 372 [M+H]⁺) must be empirically determined by infusing a standard, but would likely involve losses of NO₂, CO₂, and H₂O. |
References
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Analyzing aristolochic acids in Chinese herbal preparations using LC/MS/MS. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Analyzing aristolochic acids in Chinese herbal preparations using LC/MS/MS. (n.d.). Journal of Food and Drug Analysis. Retrieved January 14, 2026, from [Link]
-
Study on Solid-Phase Extraction and Ultra Performance Liquid Chromatography for the Determination of Aristolochic acid A in Herbal Plants. (2011). Asian Journal of Chemistry. Retrieved January 14, 2026, from [Link]
-
Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines. (2021). Frontiers in Pharmacology. Retrieved January 14, 2026, from [Link]
-
Analysis of aristolochic acid in asarum (Xixin) and its preparations by liquid chromatography/tandem mass spectrometry. (n.d.). Journal of Food and Drug Analysis. Retrieved January 14, 2026, from [Link]
-
Solid-Phase Extraction of Aristolochic Acid I from Natural Plant Using Dual Ionic Liquid-Immobilized ZIF-67 as Sorbent. (2021). MDPI. Retrieved January 14, 2026, from [Link]
-
Aristolochic acid. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Study of the Contents of Analogues of Aristolochic Acid in Houttuynia cordata by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. (2022). Molecules. Retrieved January 14, 2026, from [Link]
-
Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry. (2021). Evidence-Based Complementary and Alternative Medicine. Retrieved January 14, 2026, from [Link]
-
Selective analysis of aristolochic acid I in herbal medicines by dummy molecularly imprinted solid-phase extraction and HPLC. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Analysis of Aristolochic Acids in Aristolochia consimilis and its derived commercial products. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. (2023). MDPI. Retrieved January 14, 2026, from [Link]
-
Aristolochic Acid | C17H11NO7 | CID 2236. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment. (2024). Analytical Methods. Retrieved January 14, 2026, from [Link]
-
Aristolochic acids. (2021). American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Fast determination of aristolochic acid I (AAI) in traditional Chinese medicine soup with magnetic solid-phase extraction by high performance liquid chromatography. (2020). PubMed. Retrieved January 14, 2026, from [Link]
-
Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. (2020). Journal of Pharmaceutical Analysis. Retrieved January 14, 2026, from [Link]
-
Characterization and quantitation of aristolochic acid analogs in different parts of Aristolochiae Fructus, using UHPLC-Q/TOF-MS and UHPLC-QqQ-MS. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Chemical structures of aristolochic acids and analogues. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). CharChem. Retrieved January 14, 2026, from [Link]
-
Determination of Aristolochic Acid Using Isocratic RP- HPLC Method. (2021). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Rapid Analysis of Aristolochic Acid Analogues in Traditional Chinese Patent Medicine by LC-MS/MS. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. (2020). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Diagnostic methods for identifying aristolochic acid in biological samples: Narrative Review. (n.d.). REV SEN. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Stability of Aristolochic Acid E in Various Solvents
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with aristolochic acids. This document provides in-depth guidance on the stability of Aristolochic Acid E in various solvents, addressing common questions and troubleshooting potential issues you may encounter during your experiments.
A Note on this compound Data: Publicly available stability data specifically for this compound is limited. Therefore, this guide is built upon established knowledge of the stability of closely related and well-studied analogues, primarily Aristolochic Acid I (A) and Aristolochic Acid II (B). The principles and recommendations provided herein are based on the shared nitrophenanthrene carboxylic acid core structure and are intended to serve as a robust starting point for your work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am preparing a stock solution of this compound. Which solvent should I use for optimal stability?
Answer: For long-term storage, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) or ethanol. Aristolochic acids, including by extension this compound, exhibit good solubility and stability in these organic solvents.[1][2]
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Expertise & Experience: The choice of solvent is critical for maintaining the integrity of your compound. While DMSO is an excellent solvent for creating high-concentration stock solutions, it is hygroscopic. Absorbed water can potentially lead to hydrolysis over extended periods. Therefore, using anhydrous DMSO and storing it properly desiccated is crucial. Ethanol is a suitable alternative, though the achievable concentration may be lower than in DMSO.
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Trustworthiness: To ensure the reliability of your experiments, always use fresh, high-purity, anhydrous solvents. We advise preparing stock solutions, aliquoting them into smaller volumes for single use, and storing them under the recommended conditions to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q2: How should I store my this compound stock solutions?
Answer: Stock solutions of aristolochic acids in anhydrous DMSO or ethanol should be stored at -20°C for short-to-medium term (up to 6 months) and at -80°C for long-term storage (up to one year), protected from light.[3]
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Expertise & Experience: Aristolochic acids are light-sensitive. The phenanthrene ring system can be susceptible to photodecomposition. Therefore, using amber vials or wrapping your storage tubes in aluminum foil is a critical and simple step to prevent photodegradation. The low temperatures minimize the kinetic energy of the molecules, slowing down potential degradation reactions.
Q3: I need to make an aqueous solution of this compound for my cell-based assay. What is the stability in aqueous buffers?
Answer: Aristolochic acids have limited solubility and stability in aqueous solutions. It is strongly recommended not to store aqueous solutions for more than one day.[1][2]
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Expertise & Experience: For cell-based assays, it is common practice to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your aqueous cell culture medium immediately before use. This minimizes the time the compound spends in the aqueous environment, reducing the risk of precipitation and degradation.
-
Troubleshooting:
-
Problem: I see a precipitate after diluting my DMSO stock into an aqueous buffer.
-
Solution: This is likely due to the low aqueous solubility of aristolochic acids. Try decreasing the final concentration of your working solution. You can also increase the percentage of DMSO in your final solution, but be mindful of the DMSO tolerance of your cell line (typically <0.5%). A gentle vortex or sonication might help in initial dissolution, but if precipitation occurs over time, the solution is not stable.
-
Q4: I am using acetonitrile as a mobile phase for HPLC analysis. Is this compound stable in acetonitrile?
Answer: Acetonitrile is a common and suitable solvent for the chromatographic analysis of aristolochic acids. A solution of Aristolochic Acid I in an acetonitrile/ethanol (1:4) mixture has been reported to be stable for 30 days when refrigerated and protected from light.[4] While specific data for this compound is unavailable, its structural similarity suggests it would have comparable stability in acetonitrile, especially when stored under appropriate conditions.
-
Expertise & Experience: For analytical purposes, it is best practice to prepare your standards and samples in the mobile phase or a compatible solvent and analyze them as soon as possible. If storage is necessary, keep them at 4°C in an autosampler or refrigerator, protected from light.
Summary of Aristolochic Acid Stability in Common Solvents
| Solvent | Recommended Storage Temperature | Estimated Stability | Key Considerations |
| Anhydrous DMSO | -20°C or -80°C | Up to 1 year at -80°C[3] | Use anhydrous grade; hygroscopic. Protect from light. |
| Ethanol | -20°C or -80°C | Good | Protect from light. |
| Methanol | -20°C | Good | Often used for extraction from natural products.[5][6] |
| Acetonitrile | 4°C (short term) | Stable for analytical runs | Protect from light.[4] |
| Water/Aqueous Buffers | 4°C | Poor (Do not store >24 hours)[1][2] | Low solubility and potential for hydrolysis. |
Experimental Protocol: Assessment of this compound Stability
This protocol provides a framework for determining the stability of this compound in a solvent of your choice. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for this analysis.[5]
Objective: To quantify the degradation of this compound in a specific solvent over time under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, ethanol, water)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to make a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL) in the same solvent.
-
Dispense aliquots of this working solution into several amber HPLC vials.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately analyze three of the freshly prepared vials by HPLC to establish the initial concentration. This will be your baseline.
-
-
Storage:
-
Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.
-
-
Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., 24h, 48h, 72h, 1 week, 2 weeks, 1 month), retrieve three vials from storage.
-
Allow the vials to come to room temperature before analysis.
-
Analyze the samples by HPLC under the same conditions as the T=0 analysis.
-
-
Data Analysis:
-
Calculate the average peak area of this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 average peak area.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathway of Aristolochic Acids
The primary metabolic degradation pathway for aristolochic acids involves the reduction of the nitro group to a reactive N-acylnitrenium ion, which is responsible for its genotoxicity.[7] While not a solvent-induced degradation, this pathway highlights the reactivity of the nitro group, which could also be a site of chemical degradation under certain conditions (e.g., presence of reducing agents).
Caption: General degradation pathway of aristolochic acids.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing aristolochic acid stability.
References
-
Tung, K.-K., et al. (2020). "Occurrence and Environmental Stability of Aristolochic Acids in Groundwater Collected from Serbia: Links to Human Exposure and Balkan Endemic Nephropathy." Environmental Science & Technology, 54(3), 1554–1561. [Link]
-
Tung, K.-K., et al. (2020). "Occurrence and Environmental Stability of Aristolochic Acids in Groundwater Collected from Serbia: Links to Human Exposure and Balkan Endemic Nephropathy." ResearchGate. [Link]
-
Tung, K.-K., et al. (2020). "Occurrence and Environmental Stability of Aristolochic Acids in Groundwater Collected from Serbia: Links to Human Exposure and Balkan Endemic Nephropathy." PubMed. [Link]
-
Li, F., et al. (2022). "Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities." Molecules, 27(24), 8983. [Link]
-
National Toxicology Program. (2008). "Background Document for Aristolochic Acids." Report on Carcinogens. [Link]
-
National Center for Biotechnology Information. (n.d.). "Aristolochic acid A." PubChem Compound Summary for CID 2236. [Link]
-
Wikipedia. (n.d.). "Aristolochic acid." [Link]
-
American Chemical Society. (2021). "Aristolochic acids." Molecule of the Week. [Link]
-
ResearchGate. (n.d.). "The Structure of aristolochic acid." Scientific Diagram. [Link]
-
Semantics Scholar. (2020). "An Overview on Analytical Methods for Quantitative Determination of Aristolochic Acids." [Link]
-
Chan, W., et al. (2019). "Aristolochic Acids as Persistent Soil Pollutants: Determination of Risk for Human Exposure and Nephropathy from Plant Uptake." Journal of Agricultural and Food Chemistry, 67(43), 11848-11856. [Link]
-
OUCI. (2019). "Occurrence and Environmental Stability of Aristolochic Acids in Groundwater Collected from Serbia: Links to Human Exposure and Balkan Endemic Nephropathy." [Link]
-
REV SEN. (n.d.). "Diagnostic methods for identifying aristolochic acid in biological samples: Narrative Review." [Link]
-
Elhassan, G. O. M., et al. (2015). "Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L." American Journal of Life Sciences, 3(1-1), 1-6. [Link]
-
REV SEN. (n.d.). "Methods for extracting and isolating aristolochic acid from natural matrices." [Link]
-
MDPI. (2023). "Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review." Toxins, 15(7), 434. [Link]
-
University of West Florida. (n.d.). "Isolation of Bacteria Catalyzing Aristolochic Acid Biodegradation." Student Scholar Symposium. [Link]
-
ResearchGate. (n.d.). "Suggested metabolic pathway of formation of nitrophenanthrenes and some..." Scientific Diagram. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). "Nitroaromatic Compounds, from Synthesis to Biodegradation." Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Zhang, J., et al. (2022). "Uptake, Translocation, and Fate of Carcinogenic Aristolochic Acid in Typical Vegetables in Soil−Plant Systems." Journal of Agricultural and Food Chemistry, 70(48), 15195–15204. [Link]
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Seo, J.-S., et al. (2013). "Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6." Journal of Environmental Science and Health, Part A, 48(7), 892-901. [Link]
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Seo, J.-S., et al. (2013). "Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6." Journal of Environmental Science and Health, Part A, 48(7), 892-901. [Link]
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ResearchGate. (2020). "Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines." [Link]
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ResearchGate. (2019). "Study and opinion on toxicity of aristolochic acid." [Link]
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ResearchGate. (2015). "Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids." [Link]
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Kelly, P. B., et al. (2014). "Total Synthesis of the Aristolochic Acids, Their Major Metabolites, and Related Compounds." Journal of Organic Chemistry, 79(12), 5549–5563. [Link]
-
Kapps, M., et al. (2008). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
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troubleshooting low sensitivity in aristolochic acid E detection
A Guide for Senior Application Scientists
Welcome to the technical support resource for the analysis of aristolochic acid E (AAE). This guide is structured to help you, as a researcher or drug development professional, navigate and resolve common challenges related to low sensitivity in AAE detection by LC-MS/MS. The content is presented in a question-and-answer format, moving from general issues to specific, complex problems, mirroring a logical troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: My AAE signal is extremely low or completely absent. Where should I start troubleshooting?
This is a common issue that can stem from multiple points in the analytical workflow. Before diving into complex instrument parameters, it's crucial to systematically verify the entire process, from sample to data acquisition. The most effective approach is to follow a logical path from the simplest to the most complex potential failures.
Below is a high-level troubleshooting flowchart. Subsequent questions in this guide will delve into the specifics of each section.
Caption: High-level troubleshooting flowchart for low AAE sensitivity.
Part 1: Sample Preparation & Matrix Effects
Q2: How can I be sure my AAE is being efficiently extracted from the sample matrix?
Inefficient extraction is a primary cause of low signal intensity. Aristolochic acids are typically found in complex botanical matrices, requiring robust extraction protocols.
Causality: The goal of extraction is to quantitatively transfer the analyte from a solid or semi-solid matrix into a liquid solvent. The choice of solvent is critical and depends on the polarity of the analyte and the nature of the matrix. For aristolochic acids, moderately polar solvents are effective.
Recommended Protocol: Ultrasonic-Assisted Solvent Extraction
-
Homogenization: Accurately weigh approximately 2.0 g of the powdered, dried herbal material[1][2]. Proper homogenization increases the surface area available for extraction.
-
Solvent Addition: Add 20 mL of methanol or a methanol:water (e.g., 75:25 v/v) solution[1][2]. Methanol is effective at solubilizing nitrophenanthrene carboxylic acids like AAE.
-
Extraction: Place the sample in an ultrasonic bath for 30-60 minutes. Ultrasonication uses high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.
-
Centrifugation & Collection: Centrifuge the sample at 4000 rpm for 10 minutes. Carefully collect the supernatant.
-
Re-extraction (Optional but Recommended): To ensure exhaustive extraction, repeat steps 2-4 on the remaining pellet and combine the supernatants.
-
Validation Step: To validate your extraction efficiency, prepare a "spiked" control sample by adding a known amount of AAE standard to a blank matrix. Process this sample alongside your test samples. The recovery should ideally be within 80-120%. A low recovery (<80%) indicates a clear extraction problem.
Q3: My signal is strong in pure standard solutions but weak when I analyze my sample extracts. Could this be a matrix effect?
Yes, this is a classic symptom of matrix-induced ion suppression.
Causality: Electrospray ionization (ESI) is a competitive process that occurs in the gas phase as solvent droplets evaporate[3]. Co-eluting compounds from the sample matrix (e.g., lipids, sugars, other alkaloids) can compete with AAE for charge or alter the droplet's surface tension, hindering the efficient ionization of your target analyte. This leads to a significant drop in signal intensity that is not due to a lower concentration of AAE[3].
Mitigation Strategies:
-
Sample Dilution: The simplest approach. Diluting the extract can reduce the concentration of interfering matrix components to a level where they no longer suppress the AAE signal. However, this also dilutes your analyte, so this is only viable if the initial AAE concentration is high.
-
Solid-Phase Extraction (SPE): This is the most effective and widely used method for cleanup. An SPE protocol can selectively retain AAE while washing away interfering compounds. A C18 stationary phase is commonly used for this purpose[4][5].
Workflow: SPE Cleanup for AAE Analysis
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
Protocol: C18 Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE column (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water[4]. This activates the stationary phase.
-
Loading: Load the methanolic sample extract onto the column.
-
Washing: Wash the column with a weak solvent mixture (e.g., 5 mL of 10% methanol in water) to remove highly polar, interfering compounds. AAE will be retained on the C18 phase.
-
Elution: Elute the AAE with a strong, non-polar solvent like 5 mL of acetonitrile or 100% methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 500 µL) of the initial mobile phase. This step concentrates the sample and ensures compatibility with the LC system.
Part 2: Liquid Chromatography (LC) Optimization
Q4: My AAE peak is broad, tailing, or not well-separated from other peaks. How can I improve the chromatography?
Poor chromatography directly impacts sensitivity by reducing peak height[3]. Good separation is essential for both accurate quantification and for minimizing matrix effects by resolving AAE from co-eluting interferences.
Causality: Peak shape and resolution are governed by the interactions between the analyte, the stationary phase (column), and the mobile phase. For acidic compounds like AAE, controlling the pH of the mobile phase is critical to ensure a consistent, single ionic form, which prevents peak tailing.
Optimization Steps:
-
Mobile Phase pH: Aristolochic acids contain a carboxylic acid group. At neutral or high pH, this group will be deprotonated, which can lead to poor retention on a C18 column and peak tailing. Adding a small amount of acid to the mobile phase suppresses this ionization.
-
Recommendation: Acidify both your aqueous (A) and organic (B) mobile phases with 0.1% formic acid or 0.1% acetic acid[6][7][8]. This ensures a stable, low pH environment throughout the gradient, promoting sharp, symmetrical peaks. Formic acid is often preferred for mass spectrometry as it is more volatile and can enhance ESI+ ionization[9].
-
-
Gradient Optimization: A well-designed gradient is key to achieving good resolution in a reasonable runtime.
-
Starting Point: Begin with a low percentage of organic solvent (e.g., 25-35% acetonitrile or methanol) to ensure AAE is retained on the column[10].
-
Gradient Slope: Employ a shallow gradient to elute AAE. A rapid increase in organic content can cause peaks to bunch together and elute too quickly, reducing resolution.
-
Column Wash: After AAE has eluted, ramp up to a high organic percentage (e.g., 95%) to wash off any strongly retained matrix components.
-
Re-equilibration: Ensure the column is properly re-equilibrated at the initial conditions for at least 5-10 column volumes before the next injection to guarantee reproducible retention times.
-
Table 1: Example LC Gradient for AAE Analysis
| Time (min) | %A (0.1% Formic Acid in Water) | %B (0.1% Formic Acid in Acetonitrile) | Flow Rate (mL/min) | Curve |
| 0.0 | 75 | 25 | 0.3 | Initial |
| 10.0 | 60 | 40 | 0.3 | Linear |
| 12.0 | 10 | 90 | 0.3 | Linear |
| 15.0 | 10 | 90 | 0.3 | Hold |
| 15.1 | 75 | 25 | 0.3 | Linear |
| 20.0 | 75 | 25 | 0.3 | Hold |
This is a starting point and should be optimized for your specific column and instrumentation.
Part 3: Mass Spectrometry (MS) Detection
Q5: I am not sure I am using the optimal mass transitions (MRM) for AAE. How do I determine the best precursor and product ions?
Using incorrect or suboptimal Multiple Reaction Monitoring (MRM) transitions is a direct cause of low or no signal. Each compound has a unique fragmentation pattern that must be empirically determined on your specific instrument.
Causality: In tandem mass spectrometry (MS/MS), the precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole. This process provides exceptional specificity and sensitivity. The choice of ions and the energy used for fragmentation (Collision Energy, CE) must be optimized.
AAE (C₁₇H₁₁NO₈, Exact Mass: 357.05)
-
Precursor Ion Selection: In positive ESI mode, AAE will readily form a protonated molecule [M+H]⁺ at m/z 358.06. However, aristolochic acids are also known to form ammonium adducts [M+NH₄]⁺ at m/z 375.09, especially if ammonium salts are present in the mobile phase or sample[7][10]. The ammonium adduct can sometimes provide a more stable and intense signal. It is crucial to check for both ions during method development.
-
Product Ion Selection:
-
Infuse a pure standard solution of AAE directly into the mass spectrometer.
-
Perform a product ion scan on the selected precursor ion (m/z 358.06 or 375.09). This will generate a spectrum of all fragment ions.
-
Select the two or three most intense and stable product ions for your MRM method. Common losses for aristolochic acids include water (-18 Da), carbon monoxide (-28 Da), and carbon dioxide (-44 Da)[10].
-
Table 2: Theoretical and Potential MRM Transitions for AAE
| Precursor Ion | m/z (Precursor) | Product Ion | m/z (Product) | Collision Energy (eV) | Notes |
| [M+H]⁺ | 358.06 | [M+H - H₂O]⁺ | 340.05 | Optimize (15-30) | Common neutral loss. |
| [M+H]⁺ | 358.06 | [M+H - CO₂]⁺ | 314.07 | Optimize (20-40) | Loss of carboxylic acid group. |
| [M+H]⁺ | 358.06 | [M+H - NO₂ - CO]⁺ | 284.07 | Optimize (25-45) | More extensive fragmentation. |
| [M+NH₄]⁺ | 375.09 | [M+H]⁺ | 358.06 | Optimize (10-20) | Loss of ammonia. |
| [M+NH₄]⁺ | 375.09 | [M+H - CO₂]⁺ | 314.07 | Optimize (20-40) | Loss of NH₃ and CO₂.[10] |
Note: The collision energies provided are typical starting ranges and must be optimized on your specific instrument for maximum intensity.
Q6: Could my instrument's source settings be the reason for my low AAE signal?
Absolutely. The ESI source parameters control the efficiency of the initial ionization process. Suboptimal settings can drastically reduce the number of ions that ever enter the mass spectrometer.
Causality: The key ESI parameters—capillary voltage, gas temperatures, and gas flow rates—work together to desolvate the LC eluent droplets and generate gas-phase ions. These parameters are interdependent and compound-specific.
Key Parameters to Optimize:
-
Capillary Voltage: This voltage creates the electrical field that drives the spray and ionization. A typical starting point for ESI+ is 3.0-4.5 kV[10][11]. Too low, and the spray is inefficient; too high, and you risk in-source fragmentation or electrical discharge.
-
Source/Desolvation Temperature: This heated gas aids in solvent evaporation. A typical range is 350-500 °C[11]. The temperature should be high enough to desolvate efficiently but not so high that it causes thermal degradation of AAE.
-
Nebulizer and Drying Gas Flow: These gases (typically nitrogen) help to form the aerosol and evaporate the solvent. Higher flow rates can improve desolvation but may also reduce sensitivity for some compounds if set too high.
-
Optimization Process: Use Flow Injection Analysis (FIA) or Tee-infusion of a pure AAE standard while systematically varying one source parameter at a time to find the settings that yield the maximum signal intensity.
References
- Determination of Aristolochic Acid Using Isocr
- Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities.
- Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass.
- Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS. MDPI.
- Analyzing aristolochic acids in Chinese herbal prepar
- Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids.
- Determination of Aristolochic Acid Using Isocratic RP-HPLC Method.
- Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteol
- Analysis of aristolochic acids, aristololactams and their analogues using liquid chromatography tandem mass spectrometry.
- Analysis of aristolochic acids, aristololactams and their analogues using liquid chromatography tandem mass spectrometry. PubMed.
- UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment. Royal Society of Chemistry.
- Determination of Aristolochic Acid in Botanicals and Dietary Supplements by Liquid Chromatography...
- Study of the Contents of Analogues of Aristolochic Acid in Houttuynia cordata by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. MDPI.
- Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS [mdpi.com]
- 7. Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of LC-MS/MS Parameters for Aristolochic Acid E
Welcome to the technical support center for the analysis of aristolochic acid E (AAE) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to equip you with the necessary knowledge to develop a robust, sensitive, and reliable analytical method for AAE.
Frequently Asked Questions (FAQs)
General Understanding
Q1: Why is LC-MS/MS the preferred method for analyzing aristolochic acids like AAE?
LC-MS/MS is the gold standard for analyzing trace-level compounds in complex matrices due to its high sensitivity, specificity, and accuracy.[1][2][3] For aristolochic acids, which are potent nephrotoxins and carcinogens, achieving low detection limits is crucial for safety assessments of herbal products and biological samples.[4][5] The specificity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for accurate quantification even in the presence of co-eluting matrix components.[6][7]
Sample Preparation
Q2: What is the most effective method for extracting AAE from plant or biological matrices?
Ultrasonic extraction with a methanol-water mixture (e.g., 70-80% methanol) is a widely used and effective method for extracting aristolochic acids from solid samples like herbal powders.[7][8] For complex matrices such as herbal decoctions, human urine, or environmental water samples, Solid-Phase Extraction (SPE) is often necessary to clean up the sample and concentrate the analyte, which helps in minimizing matrix effects.[3][9][10]
Q3: How can I minimize matrix effects that interfere with AAE quantification?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[11] Several strategies can be employed to mitigate them:
-
Effective Sample Cleanup: As mentioned, using SPE can significantly reduce interfering compounds.[3][9]
-
Chromatographic Separation: Optimizing the LC method to separate AAE from co-eluting matrix components is crucial.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help compensate for matrix effects.[9]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is ideal. If not available, a structurally similar compound can be used to normalize the signal.[7][12]
Liquid Chromatography (LC) Parameters
Q4: What type of LC column and mobile phase composition is recommended for AAE analysis?
A reversed-phase C18 column is the most common choice for separating aristolochic acids.[6][7][13] Typical dimensions are 2.1 mm internal diameter and 50-150 mm length, with particle sizes ranging from 1.7 to 5 µm.[6][12]
The mobile phase usually consists of a mixture of water and an organic solvent, typically acetonitrile or methanol.[8][13][14] The addition of an acid, such as 0.1% formic acid or 0.1% acetic acid, to the aqueous phase is critical.[8][13][15][16] This serves two main purposes:
-
It improves the peak shape of the acidic analytes.
-
It enhances ionization efficiency in the positive ion mode of the mass spectrometer.[8][16]
Q5: Should I use an isocratic or gradient elution?
For complex samples containing multiple aristolochic acids and other compounds, a gradient elution is generally preferred.[2][8] A gradient allows for better separation of analytes with different polarities and can help to elute strongly retained matrix components, cleaning the column for the next injection. An isocratic elution can be sufficient for simpler matrices or when only targeting AAE.[12][15]
Mass Spectrometry (MS) Parameters
Q6: Which ionization mode is best for AAE, and what are the expected precursor ions?
Positive ion Electrospray Ionization (ESI+) is the most commonly used and effective mode for the analysis of aristolochic acids.[6][7][17] In ESI+, AAE can form several precursor ions. The most common adducts observed are the protonated molecule [M+H]⁺ and the ammonium adduct [M+NH₄]⁺.[12][17][18] The choice between these often depends on the mobile phase composition. If ammonium acetate or ammonium formate is used as an additive, the [M+NH₄]⁺ adduct will likely be more abundant.[6][7] It is recommended to test both to determine which provides the most stable and intense signal.
Q7: How do I select the optimal precursor and product ions for Multiple Reaction Monitoring (MRM)?
The process involves direct infusion of an AAE standard into the mass spectrometer to identify the most abundant precursor ion ([M+H]⁺ or [M+NH₄]⁺). Then, a product ion scan is performed on the selected precursor to identify the most intense and stable fragment ions. The most intense transition is typically used for quantification, while a second, less intense transition is used for confirmation. The fragmentation of aristolochic acids often involves the loss of small molecules like H₂O, CO, and NO₂.[1][18][19]
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause & Solution:
-
Inappropriate Mobile Phase pH: Aristolochic acids are acidic. If the mobile phase pH is not low enough, the carboxylic acid group can be deprotonated, leading to peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Secondary Interactions with the Column: Silanol groups on the silica backbone of the column can interact with the analyte.
-
Solution: Use a well-end-capped C18 column or a column with a different chemistry.
-
Issue 2: Low Sensitivity or No Signal
Possible Cause & Solution:
-
Suboptimal Ionization: The ionization efficiency of aristolochic acids can be low.[20]
-
Incorrect MRM Transitions: The selected precursor or product ions may not be optimal.
-
Solution: Re-optimize the MRM transitions by infusing a pure standard of AAE. Confirm the mass of the precursor and identify the most abundant product ions.
-
-
Sample Degradation: AAE might be degrading in the sample or on the system.
-
Solution: Prepare fresh samples and standards. Use an autosampler with temperature control set to a low temperature (e.g., 10°C) to maintain sample integrity.[8]
-
Issue 3: High Background Noise or Interferences
Possible Cause & Solution:
-
Contaminated Mobile Phase or System: Solvents, tubing, or the LC column can be sources of contamination.
-
Solution: Use high-purity LC-MS grade solvents. Flush the system thoroughly. If necessary, replace the column.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the signal.
-
Non-Specific Fragmentation: The chosen product ion may not be unique to AAE.
-
Solution: Select a more specific product ion, even if it is less intense. A higher mass fragment is often more specific.
-
Experimental Protocols & Data
Protocol 1: Sample Preparation - Ultrasonic Extraction of Herbal Material
-
Accurately weigh 0.5 g of the powdered herbal sample into a 50 mL conical tube.
-
Add 20 mL of 80% methanol in water.[8]
-
Vortex for 1 minute to ensure the sample is fully wetted.
-
Place the tube in an ultrasonic water bath and sonicate for 30 minutes.[8]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS System Setup and Optimization
This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
Optimized LC Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[8][22] |
| Mobile Phase B | Acetonitrile[8] |
| Gradient | 0-2 min, 10-45% B; 2-6 min, 45-60% B; 6-7 min, 95% B; 7-8 min, 10% B[2] |
| Flow Rate | 0.3 mL/min[7][8][12] |
| Column Temperature | 30-40°C[2][8] |
| Injection Volume | 1-5 µL[8][12] |
Optimized MS/MS Parameters (Example for a Triple Quadrupole)
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8][15] |
| Capillary Voltage | 3.0 - 4.0 kV[2][6] |
| Source Temperature | 120 - 150°C[7] |
| Desolvation Temp. | 350 - 450°C[5][16] |
| Nebulizer Gas Flow | Instrument Dependent |
| Drying Gas Flow | Instrument Dependent |
| MRM Transitions | To be determined empirically for AAE |
Note: The molecular weight of this compound is 371.3 g/mol . Expected precursor ions would be m/z 372.1 for [M+H]⁺ and m/z 389.1 for [M+NH₄]⁺.
Visualizations
Workflow for AAE Analysis
Caption: General workflow for the analysis of this compound.
Troubleshooting Logic for Low Sensitivity
Caption: Troubleshooting flowchart for low sensitivity issues.
References
-
Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS. (2022). Molecules, 27(24), 8963. [Link]
-
El-Haggar, S. M., et al. (2018). Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. Pharmacognosy Journal, 10(5). [Link]
-
Wang, Y., et al. (2022). Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids. Journal of Traditional and Complementary Medicine, 12(5), 450-457. [Link]
-
Huang, C. Y., et al. (2005). Analyzing aristolochic acids in Chinese herbal preparations using LC/MS/MS. Journal of Food and Drug Analysis, 13(2). [Link]
-
Rojas-Díaz, D., et al. (2018). Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass. Molecules, 23(10), 2465. [Link]
-
Uddin, S. J., et al. (2021). Determination of Aristolochic Acid Using Isocratic RP-HPLC Method. Pharmacognosy Communications, 11(4). [Link]
-
Eckhardt, G., et al. (1983). Mass spectrometry of aristolochic acids. Organic Mass Spectrometry, 18(12), 547-550. [Link]
-
Analyzing aristolochic acids in Chinese herbal preparations using LC/MS/MS. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Analysis of aristolochic acids, aristololactams and their analogues using liquid chromatography tandem mass spectrometry. (2016). Chinese Journal of Natural Medicines, 14(8), 626-640. [Link]
-
Mao, W. W., et al. (2018). Characterization and quantitation of aristolochic acid analogs in different parts of Aristolochiae Fructus, using UHPLC-Q/TOF-MS and UHPLC-QqQ-MS. Journal of Pharmaceutical and Biomedical Analysis, 150, 309-318. [Link]
-
Jou, S. H., et al. (2004). Analysis of aristolochic acid in asarum (Xixin) and its preparations by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 12(2). [Link]
-
Yuan, J., et al. (2016). Analysis of aristolochic acids, aristololactams and their analogues using liquid chromatography tandem mass spectrometry. Chinese Journal of Natural Medicines, 14(8), 626-640. [Link]
-
Liu, Z., et al. (2023). UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment. Analytical Methods, 15(1), 53-61. [Link]
-
Hao, G., et al. (2018). Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry. Molecules, 23(11), 2998. [Link]
-
Lee, T. Y., et al. (2001). Determination of aristolochic acids in medicinal plant and herbal product by liquid chromatography-electrospray-ion trap mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 766(1), 169-174. [Link]
-
Yuan, J., et al. (2007). Characterization and determination of six aristolochic acids and three aristololactams in medicinal plants and their preparations by high-performance liquid chromatography-photodiode array detection/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 21(14), 2332-2342. [Link]
-
Aristolochic acid. (n.d.). The Japanese Pharmacopoeia. Retrieved January 14, 2026, from [Link]
-
Request PDF. (n.d.). Determination of aristolochic acids in medicinal plant and herbal product by liquid chromatography-electrospray-ion trap mass spectrometry. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Liu, Y., et al. (2022). Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines. Frontiers in Pharmacology, 13, 852655. [Link]
-
Relationship matrix analysis of aristolochic acid analogues and their... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS. (2022). Molecules, 27(24), 8963. [Link]
-
UPLC–MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Zhang, J., et al. (2022). Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. Toxins, 14(12), 875. [Link]
-
Wang, Y., et al. (2022). Study of the Contents of Analogues of Aristolochic Acid in Houttuynia cordata by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Separations, 9(2), 29. [Link]
-
Analyzing aristolochic acids in Chinese herbal preparations using LC/MS/MS. (2005). Journal of Food and Drug Analysis, 13(2). [Link]
-
Determination of Aristolochic Acid I in Botanicals and Dietary Supplements Potentially Contaminated with Aristolochic Acid I Using LC-UV with Confirmation by LC/MS: Collaborative Study. (2012). Journal of AOAC INTERNATIONAL, 95(4), 1045-1055. [Link]
-
Annesley, T. M. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry, 49(7), 1041-1044. [Link]
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- 22. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of aristolochic acid E during analysis
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with aristolochic acid E (AAE). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the degradation of AAE during analytical procedures, ensuring the accuracy and reliability of your results. As a class of nitrophenanthrene carboxylic acids, aristolochic acids are known for their inherent instability under certain conditions.[1][2] This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound (AAE) is one of the many analogues of aristolochic acids, a group of compounds naturally occurring in plants of the Aristolochia genus.[2] Like other aristolochic acids, AAE is a nitrophenanthrene carboxylic acid with the chemical formula C₁₇H₁₁NO₈.[2] Its stability is a significant concern during analysis due to the presence of functional groups that are susceptible to degradation under common laboratory conditions. Factors such as light, pH, temperature, and oxidative stress can lead to the chemical modification of AAE, resulting in inaccurate quantification and the potential misinterpretation of toxicological or pharmacokinetic data.
Q2: My AAE standard solution appears to be degrading over time, even when stored in the dark. What could be the cause?
While protecting solutions from light is crucial, other factors can contribute to the degradation of AAE standards. The choice of solvent and the storage temperature are critical. For instance, some fluorescent materials used in detection methods are unstable under light, which can lead to inaccurate results.[1] Although not specifically documented for AAE, aristolochic acids are known to be sensitive to pH and temperature.[1] Therefore, it is advisable to prepare standards in a stable solvent system, such as a buffered solution at a slightly acidic pH, and store them at low temperatures (e.g., -20°C or -80°C for long-term storage). It is also recommended to prepare fresh working standards frequently from a stock solution.
Q3: I am observing inconsistent AAE concentrations in my extracted samples. Could the extraction process be causing degradation?
Yes, the extraction process is a critical step where significant degradation can occur. Several factors during sample preparation can influence the stability of AAE:
-
Extraction Solvent: The polarity and pH of the extraction solvent can impact AAE stability. Using a solvent system that is too acidic or alkaline may promote hydrolysis or other degradation reactions. A mixture of methanol and water is commonly used for extracting aristolochic acids.[3]
-
Temperature: Elevated temperatures during extraction, such as those used in Soxhlet extraction, can accelerate the degradation of thermally labile compounds like AAE. Methods like ultrasound-assisted extraction at controlled temperatures are generally preferred.
-
Light Exposure: As with standard solutions, exposing sample extracts to light, especially UV light, can cause photodegradation. All extraction steps should be performed in light-protected containers (e.g., amber vials).
-
Oxidative Stress: The presence of oxidizing agents in the sample matrix or introduced during the extraction process can lead to the degradation of AAE. The use of antioxidants is not commonly reported but could be considered if oxidative degradation is suspected.
Q4: I am seeing tailing peaks and variable retention times for AAE in my HPLC analysis. What could be the issue?
Peak tailing and shifting retention times can be indicative of on-column degradation or undesirable interactions with the stationary phase. For aristolochic acids, the pH of the mobile phase is a crucial parameter. The addition of a small amount of acid, such as acetic acid or formic acid, to the mobile phase is a common practice to improve peak shape and resolution for these acidic compounds.[3][4][5] An acidic mobile phase ensures that the carboxylic acid group of AAE is protonated, reducing interactions with residual silanol groups on the silica-based stationary phase and minimizing peak tailing. Inadequate pH control can lead to inconsistent ionization of AAE on the column, resulting in retention time variability.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of AAE.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of AAE from samples | Degradation during sample preparation: High temperatures, prolonged extraction times, exposure to light, or inappropriate solvent pH. | Optimize extraction conditions: Use ultrasound-assisted or pressurized liquid extraction at controlled, low temperatures.[6] Ensure all steps are performed in amber or foil-wrapped containers. Use a mildly acidic extraction solvent. |
| Incomplete extraction: Insufficient solvent volume, inadequate mixing, or incorrect particle size of the sample. | Ensure the sample is finely ground and thoroughly mixed with the extraction solvent. Optimize the solvent-to-sample ratio and extraction time. | |
| Appearance of unknown peaks in the chromatogram | Degradation of AAE: The new peaks could be degradation products. | Compare the chromatograms of freshly prepared and aged standards/samples. If new peaks appear over time, degradation is likely. Implement the stability-preserving measures described in this guide. |
| Matrix interference: Co-eluting compounds from the sample matrix. | Improve sample clean-up using solid-phase extraction (SPE). Adjust the chromatographic conditions (e.g., gradient profile, mobile phase composition) to enhance the separation of AAE from interfering compounds. | |
| Poor peak shape (tailing, fronting, or splitting) | Inappropriate mobile phase pH: Causes undesirable interactions with the stationary phase. | Acidify the mobile phase with 0.1% formic acid or acetic acid to ensure the analyte is in a single ionic form and to suppress silanol interactions.[2][3][4][5] |
| Column overload: Injecting too much sample. | Dilute the sample or reduce the injection volume. | |
| Column contamination or degradation: Accumulation of matrix components or degradation of the stationary phase. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent quantification results | Instability of standard and sample solutions: Degradation between preparation and analysis. | Prepare fresh standards and samples daily. Store stock solutions at -20°C or below in amber vials. Keep autosampler vials cool (e.g., 4°C) during the analytical run. |
| Instrumental variability: Fluctuations in pump flow rate, detector response, or column temperature. | Perform regular instrument maintenance and calibration. Use an internal standard to correct for variations. |
Experimental Protocols
Protocol 1: Extraction of this compound from Herbal Matrices
This protocol is designed to minimize the degradation of AAE during extraction.
Materials:
-
Herbal sample (finely ground)
-
Extraction Solvent: Methanol/Water (70:30, v/v) with 0.1% formic acid
-
Amber glass vials
-
Ultrasonic bath with temperature control
-
Centrifuge
-
0.22 µm syringe filters (PTFE)
Procedure:
-
Weigh approximately 0.5 g of the ground herbal sample into a 50 mL amber centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath at a controlled temperature (e.g., 25°C) for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
-
Analyze immediately or store at 4°C for short-term storage (less than 24 hours) or -20°C for longer-term storage.
Protocol 2: HPLC-UV Analysis of this compound
This method utilizes a standard C18 column and an acidic mobile phase to ensure good peak shape and stable analysis.
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm and 390 nm
Visualizing the Workflow
To better understand the critical points for minimizing AAE degradation, the following workflow diagram highlights the key considerations at each stage of the analysis.
Caption: Key control points for minimizing AAE degradation during analysis.
Logical Relationships in Troubleshooting
When encountering analytical issues, a logical approach to troubleshooting is essential. The following diagram illustrates a decision-making process for addressing common problems.
Caption: A logical workflow for troubleshooting AAE analysis issues.
By implementing these best practices and utilizing the troubleshooting guides, researchers can significantly improve the accuracy and reliability of their this compound analyses.
References
-
Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. (2023). Molecules. Available at: [Link]
-
Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. (2022). Toxins. Available at: [Link]
-
Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. (n.d.). MDPI. Available at: [Link]
-
Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines. (2020). RSC Publishing. Available at: [Link]
-
Determination of Aristolochic Acid Using Isocratic RP-HPLC Method. (2021). ResearchGate. Available at: [Link]
-
Aristolochic Acids as Persistent Soil Pollutants: Determination of Risk for Human Exposure and Nephropathy from Plant Uptake. (2019). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Determination of Aristolochic Acid Using Isocratic RP- HPLC Method. (n.d.). Semantic Scholar. Available at: [Link]
-
Aristolochic acid. (n.d.). Wikipedia. Available at: [Link]
-
Total Synthesis of the Aristolochic Acids, Their Major Metabolites, and Related Compounds. (2014). The Journal of Organic Chemistry. Available at: [Link]
-
Aristolochic Acids: Newly Identified Exposure Pathways of this Class of Environmental and Food-Borne Contaminants and its Potential Link to Chronic Kidney Diseases. (2019). Toxins. Available at: [Link]
-
Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. (n.d.). Sudan Journal of Medical Sciences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08327H [pubs.rsc.org]
resolving peak tailing in aristolochic acid E chromatography
A Guide to Resolving Peak Tailing in Chromatography
Welcome to our dedicated troubleshooting resource for scientists and researchers. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method development. This guide provides in-depth, field-proven insights into diagnosing and resolving one of the most common challenges in the analysis of aristolochic acids: peak tailing.
Aristolochic acid E, like its more common analogue aristolochic acid I, possesses a unique chemical structure that makes it particularly susceptible to chromatographic issues. Its combination of a carboxylic acid, a nitro group, and a planar hydrophobic backbone creates a perfect storm for unwanted secondary interactions with the stationary phase. This guide will walk you through the causality of these interactions and provide a systematic approach to overcoming them.
Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing and why is it a significant problem?
Peak tailing refers to the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] An ideal peak has a symmetrical, Gaussian shape. Tailing is problematic for several critical reasons:
-
Inaccurate Integration: It complicates the accurate determination of the peak's start and end points, leading to errors in quantification.[2]
-
Poor Resolution: Tailing can cause a peak to merge with an adjacent peak, making it impossible to quantify closely eluting compounds or impurities.[1][3]
-
Reduced Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limit of detection.
-
Method Unreliability: It is often a symptom of an unstable chromatographic system, leading to poor reproducibility.[1]
Q2: What chemical properties of this compound contribute to peak tailing?
While data on this compound is less common, its properties can be inferred from the well-studied aristolochic acid I (A). The key structural features responsible for its challenging chromatographic behavior are:
-
Acidic Carboxylic Group: Aristolochic acid is a monocarboxylic acid.[4] At mobile phase pH values near its pKa, it can exist in both ionized (anionic) and non-ionized forms, leading to peak distortion.[5][6]
-
Polar Nitro and Methoxy Groups: These functional groups can engage in secondary polar interactions (e.g., hydrogen bonding) with active sites on the stationary phase.[4][7]
-
Chelating Potential: The arrangement of oxygen-containing functional groups can allow the molecule to chelate with trace metal ions present in the silica matrix of the column or in the HPLC system hardware, causing severe tailing.[1][3][8]
Q3: What are the most common causes of peak tailing for an acidic compound like this compound?
Peak tailing is typically caused by more than one retention mechanism occurring simultaneously.[9] For this compound, the primary causes are chemical interactions with the column, but physical issues can also be a factor.
-
Secondary Silanol Interactions: This is the most prevalent cause. Uncapped, acidic silanol groups (Si-OH) on the surface of the silica stationary phase can become deprotonated (Si-O⁻) and interact strongly with the polar parts of the aristolochic acid molecule.[1][3][9][10] This creates a strong, secondary retention mechanism that delays the elution of a fraction of the analyte molecules, resulting in a tail.
-
Metal Chelation: Trace metal contaminants (e.g., iron, aluminum) in the silica packing or on the surface of stainless-steel frits can act as active sites, chelating with aristolochic acid and causing significant tailing.[1][8][11]
-
Incorrect Mobile Phase pH: Operating at a pH close to the analyte's pKa results in a mixed population of ionized and non-ionized molecules, which have different retention behaviors, leading to broad or tailing peaks.[2][5][12]
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase, causing peak distortion.[3][13]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or connections between the injector, column, and detector can cause the peak to broaden and tail.[2][3]
Troubleshooting Guide: A Systematic Approach
Follow this logical workflow to diagnose and resolve peak tailing methodically. The key is to change only one parameter at a time to definitively identify the source of the problem.[8]
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Step 1: Addressing Chemical Interactions
Chemical issues are the most probable cause. We will focus on suppressing the secondary interactions that plague acidic and polar molecules like this compound.
A. Troubleshooting Secondary Silanol Interactions
Mechanism of the Problem: Residual silanol groups on the silica surface are acidic and can deprotonate to form negatively charged sites (Si-O⁻), especially at pH > 3.5.[2][9] These sites can then interact with the polar functional groups of aristolochic acid via strong hydrogen bonding or ion-exchange mechanisms, creating a secondary retention site that leads to tailing.[3][14]
Caption: Unwanted interaction between aristolochic acid and the column's silica surface.
Experimental Protocol: Suppressing Silanol Activity
The most effective strategy is to control the mobile phase pH to keep both the analyte and the silanol groups in a neutral, protonated state.[1][8]
-
Prepare an Acidic Aqueous Mobile Phase:
-
Measure 1 L of HPLC-grade water.
-
Add a buffer salt appropriate for a low pH range, such as 20 mM potassium phosphate or 0.1% (v/v) formic acid. Buffers are essential for maintaining a stable pH.[2]
-
Adjust the pH of this aqueous solution to 2.7 ± 0.1 using phosphoric acid (for phosphate buffer) or by ensuring the concentration of formic acid is correct. Crucially, measure the pH of the aqueous component before mixing with the organic solvent. [8]
-
-
Select an Appropriate Column:
-
Use a modern, high-purity, Type B silica column . These columns have significantly lower trace metal content and fewer acidic silanol sites than older Type A columns.[1]
-
Ensure the column is end-capped . End-capping chemically converts most of the reactive silanol groups into much less polar surfaces, effectively shielding them from interacting with the analyte.[2][9]
-
-
Run the Experiment:
-
Use the prepared acidic mobile phase and your chosen organic modifier (e.g., acetonitrile or methanol).
-
Equilibrate the column thoroughly with the new mobile phase (at least 10-15 column volumes).
-
Inject your this compound standard and observe the peak shape. A significant improvement is expected.
-
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of both silanols and the analyte's carboxylic acid group, minimizing secondary interactions.[1][8][9] |
| Buffer System | 20-50 mM Phosphate or 0.1% Formic Acid | Maintains a stable, low pH environment, preventing pH drift that can cause retention time shifts and poor peak shape.[2][5] |
| Column Type | End-capped, high-purity Type B Silica | Reduces the number of available active silanol sites for interaction.[1][2] |
| Ionic Strength | Optional: Add 10-20 mM salt (e.g., Ammonium Formate) | Can help shield charged silanol sites, further reducing unwanted interactions, especially if the mobile phase is very dilute.[14][15] |
B. Troubleshooting Metal Chelation
Mechanism of the Problem: If lowering the pH does not fully resolve the tailing, metal chelation may be a contributing factor. Aristolochic acid can bind to metal ions (M²⁺/M³⁺) present in the system, creating a very strong interaction that results in delayed elution and severe peak tailing.[8][11]
Experimental Protocol: Adding a Sacrificial Chelator
-
Prepare Mobile Phase with EDTA:
-
Prepare your optimized low-pH aqueous mobile phase as described above.
-
To this aqueous solution, add a small amount of a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to a final concentration of approximately 0.1 mM .
-
The EDTA will preferentially bind to any active metal sites in the column and HPLC flow path, preventing them from interacting with your analyte.[8]
-
-
Equilibrate and Run:
-
Flush the entire HPLC system and column extensively with the EDTA-containing mobile phase to ensure all active sites are passivated.
-
Inject your sample. If chelation was a significant issue, you should see a marked improvement in peak symmetry.
-
Note: For long-term solutions, consider using bio-inert or metal-free HPLC systems and columns, which are designed to minimize metal contamination.[16]
Step 2: Optimizing Method and System Parameters
If chemical strategies have improved the peak shape but it is still not perfect, further optimization of the physical parameters can provide the final polish.
A. Adjusting Column Temperature
Rationale: Increasing the column temperature typically improves chromatography for several reasons:
-
Reduced Viscosity: The mobile phase viscosity decreases, which can lower system backpressure and improve efficiency.[17][18]
-
Improved Mass Transfer: Analyte diffusion in and out of the stationary phase pores becomes faster, which can lead to sharper, more symmetrical peaks.[17][19]
Protocol:
-
Set your column oven temperature to 35°C and allow the system to fully equilibrate.
-
Run your analysis and observe the peak shape and retention time.
-
If necessary, increase the temperature in 5°C increments (e.g., to 40°C or 45°C). Avoid excessively high temperatures unless your column is specifically designed for it.
-
Note that increasing temperature will generally decrease retention time.[17][18]
Caution: Ensure your mobile phase is pre-heated before it enters the column, especially at higher temperatures. A temperature gradient between the incoming solvent and the column can itself cause peak distortion.[17][18]
B. Evaluating Organic Modifiers
Rationale: While both acetonitrile and methanol are common reversed-phase solvents, they have different properties that can affect peak shape and selectivity.
-
Acetonitrile: Generally has lower viscosity and provides higher efficiency.
-
Methanol: Is a protic solvent and can be better at disrupting some hydrogen bonding interactions.
Protocol:
-
If your current method uses acetonitrile, prepare an identical mobile phase (same buffer, pH, and percentage) but substitute it with methanol.
-
Thoroughly flush the system and column with the new mobile phase.
-
Run the analysis and compare the peak shape and selectivity to your original method. Sometimes, a simple switch of the organic modifier can resolve tailing issues.[19]
Step 3: Ruling out Physical and Hardware Issues
If you have exhausted the chemical and method optimizations and tailing persists, or if your initial test in the workflow pointed to a physical problem, investigate these potential causes.
-
Column Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.[13]
-
Extra-Column Volume: Check all fittings and connections. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or less) and that the tubing ends are cut cleanly and sit perfectly flush within their ports to eliminate any dead volume.[2][3]
-
Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a much stronger solvent can cause severe peak distortion.[3][20]
-
Column Failure: Over time, columns can degrade. A void can form at the column inlet, or the inlet frit can become blocked with particulate matter.[8][9] If you suspect this, try reversing the column (if the manufacturer allows it) and flushing it to waste. If this doesn't work, the most reliable diagnostic is to replace the column with a new one of the same type.[9]
By systematically applying these principles, you can effectively diagnose the root cause of peak tailing for this compound and develop a robust, reliable, and accurate chromatographic method.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
-
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
-
Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]
-
Nawrocki, J., et al. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Wikipedia. (n.d.). Aristolochic acid. [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]
-
Chrom Tech. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. [Link]
-
Welch, C. J. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
National Center for Biotechnology Information. (n.d.). Aristolochic Acid. PubChem Compound Database. [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
SCIEX. (2023, October 20). How does increasing column temperature affect LC methods?. [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. [Link]
-
ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area, peak shape or retention time?. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]
-
De Klerck, K., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. [Link]
-
CHROMacademy. (n.d.). The Theory of HPLC Column Chemistry. [Link]
-
Bains, B. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Aristolochic Acid | C17H11NO7 | CID 2236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
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- 20. agilent.com [agilent.com]
Technical Support Center: Quantification of Aristolochic Acid E in Complex Biological Matrices
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the quantification of aristolochic acid E (AA-E). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this compound in biological matrices such as plasma, urine, and tissue homogenates. As a nitrophenanthrene carboxylic acid, AA-E presents unique analytical challenges due to its potential for low-level presence, complex sample matrices, and structural similarity to other analogues.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides for specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust analytical strategy for AA-E.
Q1: What is the most reliable analytical method for quantifying this compound in biological samples?
A1: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.[3][4] The reason for this is twofold:
-
Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of AA-E by monitoring a specific precursor-to-product ion transition. This minimizes interference from complex biological matrix components that might co-elute with the analyte.[3][5]
-
Sensitivity: UPLC-MS/MS provides the low limits of detection (LOD) and quantification (LOQ) necessary to measure trace amounts of AA-E, which is critical for exposure assessment and toxicokinetic studies.[6][7] Methods like HPLC with UV or fluorescence detection often lack the required sensitivity and are more prone to matrix interference.[4][8]
Q2: What are the primary challenges I should anticipate when developing an assay for AA-E?
A2: The three primary challenges are:
-
Matrix Effects: Biological matrices are notoriously complex. Co-eluting endogenous substances like phospholipids (from plasma) or salts (from urine) can interfere with the ionization of AA-E in the mass spectrometer source, leading to signal suppression or enhancement.[9] This directly impacts accuracy and reproducibility.
-
Low Recovery During Sample Preparation: AA-E can be lost during extraction steps due to incomplete partitioning, non-specific binding to labware, or degradation. A robust sample preparation method is crucial to ensure consistent and high recovery.
-
Analyte Stability: The stability of aristolochic acids in biological samples during collection, storage, and processing must be validated. Factors like pH, temperature, and enzymatic degradation can affect the integrity of the analyte.
Q3: How do I choose an appropriate internal standard (IS) for AA-E quantification?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₃-Aristolochic Acid E). This is because it shares nearly identical chemical properties and chromatographic behavior with the unlabeled analyte, allowing it to co-extract and experience similar matrix effects. This provides the most accurate correction for variations in sample preparation and instrument response.
If a stable isotope-labeled IS is unavailable, a structurally similar analogue that is not present in the samples (e.g., another aristolochic acid analogue or a compound with a similar phenanthrene core) can be used. However, it is critical to validate that its extraction recovery and ionization efficiency closely mimic that of AA-E across different matrix lots.[9]
Part 2: Detailed Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analytical workflow.
2.1 Sample Preparation Issues
Effective sample preparation is the most critical step for successful quantification. Its goal is to remove interferences while concentrating the analyte.
Problem: Low or Inconsistent Analyte Recovery
-
Potential Cause 1: Inefficient Extraction Method.
-
Explanation: The chosen extraction technique (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) may not be optimized for AA-E in your specific matrix. For LLE, the solvent polarity, pH, and salt concentration may not be optimal for partitioning AA-E into the organic phase. For SPE, the sorbent type, wash steps, or elution solvent may be inappropriate.
-
Solution:
-
Method Selection: Solid-Phase Extraction (SPE) is often preferred for its cleanliness, high throughput, and ability to concentrate the analyte effectively. A strong anion-exchange reversed-phase cartridge can be highly effective for retaining carboxylic acids like AA-E.[10]
-
Optimize LLE: If using LLE with plasma, first perform a protein precipitation step with cold acetonitrile. After centrifugation, evaporate the supernatant and reconstitute in an acidic buffer (to ensure AA-E is protonated). Extract with a moderately polar, water-immiscible solvent like ethyl acetate.
-
Optimize SPE: Use a polymeric reversed-phase or mixed-mode SPE cartridge. Condition the cartridge with methanol and equilibrate with acidified water. Load the sample, wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences, and elute with a stronger solvent like methanol or acetonitrile, often containing a small amount of ammonia to neutralize the analyte for efficient elution. A detailed SPE protocol is provided in Part 3.
-
Validation: To diagnose the issue, spike a known amount of AA-E standard into a blank matrix before extraction and into the final solvent after extraction. The ratio of the pre-extraction spike's response to the post-extraction spike's response gives you the true extraction recovery.
-
-
-
Potential Cause 2: Non-Specific Binding.
-
Explanation: Analytes can adsorb to the surfaces of glass or plastic tubes, especially at low concentrations.
-
Solution: Use low-binding polypropylene tubes and pipette tips. Silanized glassware can also be used if glass is necessary. Adding a small percentage of organic solvent like acetonitrile to the sample matrix before processing can sometimes reduce binding.
-
Problem: Significant Matrix Effects (Signal Suppression or Enhancement)
-
Potential Cause 1: Co-elution of Matrix Components.
-
Explanation: Endogenous molecules, particularly phospholipids from plasma or tissue, can co-elute with AA-E and suppress its ionization in the ESI source.
-
Solution:
-
Improve Sample Cleanup: Incorporate a specific phospholipid removal step. This can be achieved with specialized SPE cartridges or plates designed for this purpose. For protein precipitation, a Phree™ plate can be effective.
-
Adjust Chromatography: Modify the UPLC gradient to achieve better separation between AA-E and the interfering components. A longer, shallower gradient can often resolve the analyte from the bulk of the matrix components.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank, analyte-free matrix that has undergone the same extraction procedure as your samples. This ensures that the standards experience the same matrix effects as the unknown samples, improving accuracy.[11]
-
-
-
Potential Cause 2: High Salt Concentration.
-
Explanation: High concentrations of salts from buffers or the biological matrix (especially urine) can reduce ionization efficiency.
-
Solution: Ensure your SPE wash step effectively removes salts. A wash with HPLC-grade water after sample loading is essential. If analyzing urine, a dilution step (e.g., 1:5 with water) before SPE can be beneficial.
-
Workflow Diagram: Sample Preparation for AA-E in Plasma
This diagram illustrates a typical Solid-Phase Extraction (SPE) workflow designed to maximize recovery and minimize matrix effects.
Caption: SPE workflow for plasma AA-E analysis.
2.2 UPLC/HPLC-MS/MS Analysis Issues
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Potential Cause 1: Column Overload or Degradation.
-
Explanation: Injecting too much mass on the column can cause peak fronting. Over time, accumulation of matrix components can lead to column degradation, causing peak tailing or splitting.
-
Solution: Dilute the final extract if concentrations are high. Ensure the sample reconstitution solvent is weaker than the initial mobile phase to allow for proper peak focusing at the head of the column. Regularly flush the column and use a guard column to protect the analytical column from irreversible contamination.
-
-
Potential Cause 2: Secondary Interactions.
-
Explanation: AA-E has a carboxylic acid group which can interact with active sites on the silica packing material, leading to peak tailing.
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid). The low pH keeps the carboxylic acid group protonated, minimizing unwanted secondary ionic interactions with the stationary phase.[12]
-
Problem: Retention Time Drifting
-
Potential Cause 1: Inadequate Column Equilibration.
-
Explanation: If the column is not fully re-equilibrated to the initial gradient conditions between injections, retention times will shift, typically to earlier times.
-
Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow 5-10 column volumes for equilibration.
-
-
Potential Cause 2: Mobile Phase Composition Change.
-
Explanation: Volatile organic solvents like acetonitrile can evaporate over time, changing the mobile phase composition and affecting retention.
-
Solution: Prepare fresh mobile phases daily and keep solvent bottles loosely capped to prevent evaporation while allowing for pressure equalization.
-
Problem: Low MS Signal / Poor Sensitivity
-
Potential Cause 1: Suboptimal Ionization or Fragmentation.
-
Explanation: The MS source parameters (e.g., capillary voltage, gas temperatures) and collision energy for fragmentation are not optimized for AA-E. Aristolochic acids generally ionize well in negative ion mode, but positive mode can also be effective.[12]
-
Solution: Perform a systematic optimization of MS parameters. Infuse a standard solution of AA-E directly into the mass spectrometer to find the optimal settings for precursor ion selection, collision energy (to maximize the product ion signal), and source conditions.
-
-
Potential Cause 2: Ion Source Contamination.
-
Explanation: Non-volatile salts and matrix components can build up on the ion source components (e.g., capillary, skimmer), leading to a gradual or sudden drop in signal intensity.
-
Solution: Follow a regular cleaning schedule for the mass spectrometer's ion source as recommended by the manufacturer. Improving sample cleanup (see Section 2.1) is the best preventative measure.
-
Troubleshooting Logic Diagram: Low MS Signal
This diagram guides the user through a logical process to diagnose the cause of a weak analyte signal.
Caption: Logic tree for diagnosing low MS signal.
Part 3: Key Protocols & Method Parameters
Protocol 3.1: Solid-Phase Extraction (SPE) of AA-E from Human Plasma
-
Sample Pre-treatment: To 100 µL of plasma in a low-binding microcentrifuge tube, add 10 µL of internal standard working solution. Add 200 µL of 4% phosphoric acid in water and vortex for 15 seconds. Centrifuge at 14,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol, followed by 1 mL of HPLC-grade water. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and highly polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.
Table 3.2: Example UPLC-MS/MS Parameters
Note: These parameters are based on common values for aristolochic acids and must be empirically optimized for AA-E on your specific instrument.
| Parameter | Typical Setting | Rationale |
| UPLC System | ||
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[3][4] | Provides excellent efficiency and resolution for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for acidic analytes.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min[3][4] | Typical for 2.1 mm ID columns, providing a balance of speed and efficiency. |
| Column Temperature | 40 °C[4] | Reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL[4] | Small volume is sufficient for sensitive MS detection and minimizes column overload. |
| Example Gradient | 10% B (0-0.5 min), 10-95% B (0.5-5.0 min), 95% B (5.0-6.0 min), 10% B (6.1-8.0 min) | A representative gradient that separates the analyte from early-eluting salts and late-eluting lipids. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Must be optimized. Negative mode often works well for carboxylic acids, but positive mode can also be sensitive. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized by infusing standard to achieve stable and maximal signal.[5] |
| Desolvation Temperature | 350 - 500 °C | Aids in droplet desolvation; higher temperatures can sometimes lead to in-source degradation. |
| MRM Transitions | Analyte-specific (e.g., for AA-I: m/z 359 -> 298)[5] | Must be determined by infusing AA-E standard to identify the precursor ion and most intense, stable product ion. |
| Collision Energy | Analyte-specific (e.g., 10-25 eV)[5] | Optimized to maximize the intensity of the specific product ion being monitored. |
References
- Rivas-Saca, D., et al. (2025).
-
Jie, Y., et al. (2025). Analysis of aristolochic acids, aristololactams and their analogues using liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Michl, J., et al. (2015). LC-MS- and 1H NMR-Based Metabolomic Analysis and in Vitro Toxicological Assessment of 43 Aristolochia Species. Journal of Natural Products. [Link]
-
Liu, Z., et al. (n.d.). UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment. Analytical Methods. [Link]
-
Sun, J., et al. (2023). Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. ResearchGate. [Link]
-
Fan, Y., Li, Z., & Xi, J. (2020). Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines. RSC Publishing. [Link]
-
Saca, D. R., et al. (n.d.). Methods for extracting and isolating aristolochic acid from natural matrices. REV SEN. [Link]
-
Li, X., et al. (2022). Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS. MDPI. [Link]
-
Wang, Y., et al. (2020). Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Mohamed, I., et al. (2014). Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. Sudan Journal of Medical Sciences. [Link]
-
Okhale, S. E., et al. (2021). Determination of Aristolochic Acid Using Isocratic RP- HPLC Method. Semantic Scholar. [Link]
-
Wang, J., et al. (2021). Solid-Phase Extraction of Aristolochic Acid I from Natural Plant Using Dual Ionic Liquid-Immobilized ZIF-67 as Sorbent. MDPI. [Link]
-
Zaitseva, I., et al. (2021). Structural and mechanistic insights into the transport of aristolochic acids and their active metabolites by human serum albumin. Journal of Biological Chemistry. [Link]
-
Chan, W., et al. (2025). Determination of aristolochic acid I in rat urine and plasma by high-performance liquid chromatography with fluorescence detection. ResearchGate. [Link]
-
Sun, J., et al. (2023). Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. MDPI. [Link]
-
Huang, C. C., et al. (2005). Analyzing aristolochic acids in Chinese herbal preparations using LC/MS/MS. Journal of Food and Drug Analysis. [Link]
-
Duan, Y. X., Li, G. P., & Zhang, C. M. (2011). Study on Solid-Phase Extraction and Ultra Performance Liquid Chromatography for the Determination of Aristolochic acid A in Herbal Plants. Asian Journal of Chemistry. [Link]
-
Vaclavik, L., Krynitsky, A. J., & Rader, J. I. (2014). Quantification of aristolochic acids I and II in herbal dietary supplements by ultra-high-performance liquid chromatography-multistage fragmentation mass spectrometry. Food Additives & Contaminants: Part A. [Link]
-
Liu, Z., et al. (n.d.). UPLC–MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment. ResearchGate. [Link]
-
Song, M., et al. (2019). Aristolochic Acids as Persistent Soil Pollutants: Determination of Risk for Human Exposure and Nephropathy from Plant Uptake. Journal of Agricultural and Food Chemistry. [Link]
-
Stoll, D. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
-
Wu, J. P., et al. (2011). Analysis of urinary aristolactams by on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry. Talanta. [Link]
Sources
- 1. Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08327H [pubs.rsc.org]
- 2. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rev-sen.ec [rev-sen.ec]
- 4. Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Aristolochic Acid I (AA-I) Experiments
Welcome to the technical support guide for researchers working with Aristolochic Acid I (AA-I). This resource is designed to enhance the reproducibility and reliability of your experiments by addressing common challenges and providing field-proven insights. AA-I is a potent nephrotoxin and a Group 1 human carcinogen, making precise and consistent experimental practices paramount.[1][2][3] This guide moves beyond simple step-by-step instructions to explain the causality behind critical protocol choices, ensuring your work is built on a foundation of scientific integrity.
A Note on Nomenclature: While sometimes referred to as Aristolochic Acid E, the compound predominantly studied and discussed in scientific literature is Aristolochic Acid I (AA-I). This guide will use the term AA-I to ensure clarity and alignment with authoritative sources.[4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when starting work with AA-I.
Q1: What is the best solvent for preparing a high-concentration stock solution of AA-I?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent. AA-I has a high solubility in DMSO, approximately 25 mg/mL.[5][6] This allows for the preparation of a concentrated stock that can be diluted to final working concentrations, minimizing the final solvent percentage in your cell culture media or reaction buffer. Ethanol is another option, but solubility is lower.[5] We do not recommend storing aqueous solutions of AA-I for more than one day due to its limited stability in water.[5]
Q2: How should I store my AA-I powder and stock solutions to ensure stability?
A2: The solid, crystalline form of AA-I is stable for at least four years when stored at -20°C.[5] Once dissolved in DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. Under these conditions, stock solutions are stable for up to three months.[7] Always protect both solid and liquid forms from light.
Q3: What are typical working concentrations for in vitro experiments with AA-I?
A3: The effective concentration varies significantly depending on the cell type and experimental endpoint. For cytotoxicity studies in human kidney proximal tubule cells (like the HK-2 cell line), concentrations in the range of 10-100 µM are common for 24-48 hour exposures.[8] For example, one study demonstrated that 40 µM AA-I significantly decreased cell proliferation and increased apoptosis in HK-2 cells after 24 hours.[8] For genotoxicity studies, such as DNA adduct formation, effects can be seen at much lower concentrations, even down to 1 nM in bladder cancer cell lines.[9] It is crucial to perform a dose-response curve for your specific cell line and assay.
Q4: How can I confirm that my AA-I is biologically active in my experimental system?
A4: The most definitive method is to measure the formation of AA-DNA adducts, the hallmark of its genotoxic activity.[10][11] The primary adduct, 7-(deoxyadenosin-N6-yl) aristolactam I (dA-AAI), is a persistent biomarker of exposure and can be detected using techniques like ³²P-postlabelling or mass spectrometry.[11][12][13][14] Functionally, you can assess downstream effects such as the induction of apoptosis (e.g., via caspase-3 activation), cell cycle arrest, or the activation of stress-response pathways like p53.[8][9][15]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Area 1: Reagent Preparation & Handling
Q: My AA-I is not dissolving completely in the culture medium, or I see precipitation after dilution. What's wrong?
A: This is a common issue related to solubility limits and solvent concentration.
-
Causality: AA-I is poorly soluble in aqueous solutions like cell culture media.[5] When a concentrated DMSO stock is added to the medium, the abrupt change in solvent polarity can cause the compound to precipitate if its final concentration exceeds its aqueous solubility limit or if the final DMSO concentration is too low to maintain solubility.
-
Solution Workflow:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. Higher concentrations can be toxic to cells and may also affect compound solubility.
-
Pre-warm the Medium: Gently warm your culture medium to 37°C before adding the AA-I stock solution.
-
Stepwise Dilution: Instead of adding the stock directly to the full volume of medium, add the AA-I stock to a smaller, intermediate volume of medium first, mix thoroughly by gentle vortexing or inversion, and then add this to the final volume.
-
Verify Stock Integrity: If the problem persists, your stock solution may have degraded or precipitated during storage. Visually inspect the thawed stock for any crystalline material before use.
-
Area 2: In Vitro Cell-Based Assays
Q: I'm not observing the expected cytotoxicity or phenotypic changes in my cells after AA-I treatment.
A: This can be due to several factors, ranging from metabolic capacity of the cells to reagent stability.
-
Causality: The toxicity of AA-I is dependent on its metabolic activation.[1][16] AA-I itself is a pro-toxin that must be enzymatically reduced to form reactive intermediates that bind to DNA.[1][4] If your cell line has low expression of the required metabolic enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1) or Cytochrome P450 enzymes like CYP1A1/2), the toxic effect will be diminished.[1][9][16]
-
Troubleshooting Decision Tree:
Troubleshooting workflow for lack of AA-I effect.
Q: My experimental results with AA-I are inconsistent between batches.
A: Reproducibility issues often stem from minor, un-tracked variations in protocol execution.
-
Causality: Factors like cell passage number, confluency at the time of treatment, minor variations in incubation time, and the stability of the diluted AA-I working solution can all contribute to variability.
-
Self-Validating Protocol Recommendations:
-
Standardize Cell Culture: Use cells within a narrow passage number range. Always seed the same number of cells and treat them at a consistent confluency (e.g., 70-80%).
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of AA-I in culture medium for each experiment from a frozen, validated stock. Do not store diluted working solutions.
-
Include Positive and Negative Controls: Use a vehicle control (e.g., 0.1% DMSO) and a known positive control for your assay (e.g., a different known cytotoxic agent like staurosporine for apoptosis assays) in every experiment.
-
Confirm with a Secondary Assay: Validate key findings with an orthogonal method. If you see decreased viability with an MTT assay, confirm it with a live/dead stain or by measuring caspase activity.
-
Area 3: Analytical & Detection Issues
Q: How can I accurately quantify the concentration of my AA-I stock solution?
A: While you can calculate the concentration based on the weight of the powder, it is best practice to verify it empirically using UV-Vis spectrophotometry.
-
Method: Dissolve a known amount of AA-I in DMSO. Dilute this stock in a suitable solvent (like ethanol or methanol) to a concentration that falls within the linear range of your spectrophotometer.
-
Data: AA-I has characteristic absorbance maxima (λmax) at approximately 224, 320, and 388 nm.[5] You can use the Beer-Lambert law (A = εbc) to calculate the concentration, provided you have the molar extinction coefficient (ε) for your specific solvent conditions. Comparing your measured spectrum to a reference standard provides a reliable quality control check.
Q: What is the gold-standard method to detect and quantify AA-DNA adducts?
A: The ³²P-postlabelling assay is a highly sensitive and historically validated method for detecting AA-DNA adducts.[13][17][18]
-
Causality: This method can detect as few as one adduct per 10⁹ nucleotides, making it ideal for studies with low exposure levels.[18] It involves enzymatically digesting the DNA to nucleotides, enriching the adducted nucleotides, radiolabeling them with ³²P-ATP, and separating them by thin-layer chromatography (TLC) or polyacrylamide gel electrophoresis (PAGE).[18][19]
-
Modern Alternatives: While highly sensitive, ³²P-postlabelling is laborious and requires handling radioactivity. Modern mass spectrometry-based methods (e.g., LC-MS/MS) are increasingly used for their high specificity and ability to structurally confirm the adducts without radioactivity.[14][20]
Part 3: Key Mechanistic Pathway & Protocols
Metabolic Activation of Aristolochic Acid I
The genotoxicity of AA-I is not direct. It requires metabolic activation, primarily through nitroreduction, to form a reactive N-acylnitrenium ion. This ion then covalently binds to the exocyclic amino groups of purine bases in DNA, forming characteristic adducts.[1][4][21] This process is the critical initiating event in AA-I-induced mutagenesis and carcinogenesis.[21][22]
Protocol 1: Preparation and Validation of an AA-I Stock Solution
This protocol ensures you start your experiments with a reliable, accurately quantified reagent.
-
Safety First: Handle solid AA-I and concentrated solutions in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. AA-I is a known carcinogen.[23]
-
Preparation:
-
Accurately weigh out your desired amount of AA-I powder (e.g., 5 mg).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 5 mg of AA-I with FW 341.3 g/mol , add 293 µL of DMSO for a 50 mM stock).
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can assist if needed.
-
-
Concentration Validation (UV-Vis):
-
Prepare a 1:1000 dilution of your stock in 200-proof ethanol (e.g., 1 µL of 50 mM stock into 999 µL of ethanol for a final concentration of 50 µM).
-
Using an appropriate quartz cuvette, measure the absorbance spectrum from 200-500 nm, using ethanol as a blank.
-
Confirm the presence of characteristic peaks around 320 nm and 389 nm.[5]
-
-
Storage:
-
Aliquot the validated stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store at -20°C, protected from light.
-
Protocol 2: Standard In Vitro Treatment of Renal Cells (e.g., HK-2)
This workflow provides a reproducible method for exposing cultured cells to AA-I.
-
Cell Seeding: Plate HK-2 cells in the desired format (e.g., 96-well plate for viability, 6-well plate for protein/RNA) at a density that will result in 70-80% confluency after 24 hours.
-
Cell Attachment: Allow cells to attach and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of Treatment Media:
-
Warm the required volume of complete culture medium to 37°C.
-
Thaw an aliquot of your validated AA-I DMSO stock.
-
Prepare your highest concentration of treatment medium by diluting the stock into the warm medium. Important: Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., 0.1%).
-
Perform serial dilutions in complete culture medium to prepare the other concentrations for your dose-response curve.
-
-
Treatment:
-
Carefully aspirate the old medium from the cells.
-
Add the appropriate volume of the prepared treatment media (including vehicle control) to the corresponding wells.
-
Return the plates to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis: After incubation, harvest the cells for your chosen endpoint analysis (e.g., MTT assay, Western blot, DNA extraction).
Part 4: Data Summary Tables
Table 1: Physicochemical and Handling Properties of Aristolochic Acid I
| Property | Value | Source(s) |
| IUPAC Name | 8-Methoxy-6-nitrophenanthro[3,4-d][1][8]dioxole-5-carboxylic acid | [4] |
| Molecular Formula | C₁₇H₁₁NO₇ | [5] |
| Formula Weight | 341.3 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Solubility (DMSO) | ~25 mg/mL | [5][6] |
| Solubility (Ethanol) | Soluble | [5] |
| Solubility (Water) | Slightly soluble | [5] |
| Storage (Solid) | -20°C, protected from light (≥4 years stability) | [5] |
| Storage (DMSO Stock) | -20°C, in aliquots (stable for up to 3 months) | [7] |
| UV Absorbance Maxima | ~224, 320, 388 nm | [5] |
Table 2: Example Concentration Ranges for In Vitro Studies
| Cell Line | Assay Type | Concentration Range | Exposure Time | Source(s) |
| HK-2 (Human Kidney) | Cytotoxicity, Apoptosis | 10 - 100 µM | 24 - 48 h | [8][15] |
| HEK293 (Human Kidney) | Cytotoxicity | 150 - 200 µM | 24 h | [24] |
| RT4 (Human Bladder) | Cytotoxicity | 0.05 - 10 µM | 24 h | [9] |
| RT4 (Human Bladder) | DNA Adduct Formation | 1 nM - 100 nM | 24 h | [9] |
| NCTC 1469 (Mouse Liver) | Western Blotting | Varies | 24 - 48 h | [25] |
References
-
Aristolochic acid I induces proximal tubule injury through ROS/HMGB1/mt DNA mediated activation of TLRs. (2022). Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Martínez, M. C., Nortier, J., Vereerstraeten, P., & Vanherweghem, J. L. (2010). ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY. Drug Metabolism and Disposition. Available at: [Link]
-
Zheng, J., et al. (2021). Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches. Molecules. Available at: [Link]
-
Shibutani, S., et al. (2012). Detoxification of aristolochic acid I by O-demethylation: Less nephrotoxicity and genotoxicity of aristolochic acid Ia in rodents. International Journal of Cancer. Available at: [Link]
-
Wikipedia. (n.d.). Aristolochic acid. Available at: [Link]
-
National Cancer Institute. (2022). Aristolochic Acids. Available at: [Link]
-
Schmeiser, H. H., et al. (2014). Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy. International Journal of Cancer. Available at: [Link]
-
ResearchGate. (n.d.). Pathways for the metabolic activation of the aristolochic acids. Available at: [Link]
-
Li, X., et al. (2022). Dissection of cellular and molecular mechanisms of aristolochic acid-induced hepatotoxicity via single-cell transcriptomics. Cell & Bioscience. Available at: [Link]
-
Au, C. K., Ham, Y. H., & Chan, W. (2023). Bioaccumulation and DNA Adduct Formation of Aristolactam I: Unmasking a Toxicological Mechanism in the Pathophysiology of Aristolochic Acid Nephropathy. Chemical Research in Toxicology. Available at: [Link]
-
Wang, J., et al. (2022). Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. Molecules. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aristolochic acid I. Available at: [Link]
-
Bieler, C. A., et al. (1997). 32P-post-labelling analysis of DNA adducts formed by aristolochic acid in tissues from patients with Chinese herbs nephropathy. Carcinogenesis. Available at: [Link]
-
Baudoux, T., et al. (2022). Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition. International Journal of Molecular Sciences. Available at: [Link]
-
Sarker, M. M. R., et al. (2021). Determination of Aristolochic Acid Using Isocratic RP-HPLC Method. ResearchGate. Available at: [Link]
-
Pfau, W., et al. (1990). 32P-postlabelling analysis of the DNA adducts formed by aristolochic acid I and II. Carcinogenesis. Available at: [Link]
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Muñoz, P., et al. (2013). Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass. International Journal of Analytical Chemistry. Available at: [Link]
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Chan, W., et al. (2020). Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats. Toxins. Available at: [Link]
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Chen, Y., et al. (2021). Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. Frontiers in Pharmacology. Available at: [Link]
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ResearchGate. (n.d.). Proposed pathway for metabolic activation and detoxication of aristolochic acid I (AAI). Available at: [Link]
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Grollman, A. P., et al. (2012). Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid. Kidney International. Available at: [Link]
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Rosenquist, T. A., et al. (2016). Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]
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Arlt, V. M., et al. (2017). DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer. Cancers. Available at: [Link]
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ACS Publications. (2023). Simultaneous Determination of Aristoloxazines, Aristolochic Acids, and Aristolactams Using HPLC–Fluorescence Detection with a Post-column Microreactor. Available at: [Link]
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ACS Publications. (n.d.). The Aristolochic Acids and Aristolactams. Journal of Natural Products. Available at: [Link]
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Bonala, R. R., et al. (2005). Quantitative determination of aristolochic acid-derived DNA adducts in rats using 32P-postlabeling/polyacrylamide gel electrophoresis analysis. Carcinogenesis. Available at: [Link]
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Dong, H., et al. (2020). Structural and mechanistic insights into the transport of aristolochic acids and their active metabolites by human serum albumin. Journal of Biological Chemistry. Available at: [Link]
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Semantic Scholar. (n.d.). Determination of Aristolochic Acid Using Isocratic RP- HPLC Method. Available at: [Link]
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Validation & Comparative
aristolochic acid E vs aristolochic acid I toxicity comparison.
A comparative analysis of the toxicological profiles of Aristolochic Acid E (AAE) and Aristolochic Acid I (AAI) is a critical endeavor for researchers in toxicology and drug development. However, a review of the current scientific literature reveals a significant disparity in the available data for these two analogs. While Aristolochic Acid I is extensively studied and recognized as a potent nephrotoxin and human carcinogen, there is a notable scarcity of research specifically investigating the toxicity of this compound.
This guide will therefore focus on the well-established toxicological profile of Aristolochic Acid I as the primary subject, providing a comprehensive overview of its mechanisms of toxicity, metabolism, and genotoxicity. This detailed examination of AAI will serve as a foundational reference point for understanding the potential risks associated with other aristolochic acid analogs, including the less-studied this compound. We will also touch upon the known toxicities of Aristolochic Acid II (AAII) to provide a broader context of structure-activity relationships within this class of compounds.
The Established Toxicity of Aristolochic Acid I
Aristolochic Acid I (AAI) is a nitrophenanthrene carboxylic acid found in plants of the Aristolochia and Asarum genera.[1][2] Historically used in herbal remedies, exposure to AAI is now unequivocally linked to severe health consequences, including Aristolochic Acid Nephropathy (AAN), a progressive renal interstitial fibrosis, and upper urinary tract urothelial carcinoma (UTUC).[1][3] The International Agency for Research on Cancer (IARC) has classified naturally occurring mixtures of aristolochic acids as Group 1 carcinogens, and AAI itself is also considered a human carcinogen.[3][4]
Mechanism of Toxicity and Genotoxicity
The toxicity of AAI is not direct but requires metabolic activation. This bioactivation is a critical step in its carcinogenic and nephrotoxic effects. The primary pathway involves the reduction of the nitro group to a cyclic N-acylnitrenium ion, which is a highly reactive electrophile.[1] This reactive intermediate can then form covalent adducts with the DNA of renal and other tissues.[5]
The formation of these DNA adducts, particularly 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AAI), is a hallmark of AAI exposure.[5][6] These adducts are not efficiently repaired by the cell's DNA repair mechanisms and can persist for long periods, leading to mutations.[7] A characteristic mutational signature of AAI exposure is an A:T to T:A transversion in the TP53 tumor suppressor gene, which has been identified in tumors from patients with AAN and UTUC.[5][8] This specific mutation provides a direct molecular link between AAI exposure and cancer development.
Metabolic Pathways of Aristolochic Acid I
The metabolism of AAI is a dual-edged sword, involving both bioactivation and detoxification pathways.
Bioactivation: Several enzymes are implicated in the reductive activation of AAI. Cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1) and microsomal cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, are key players in this process.[3][4] These enzymes catalyze the nitroreduction of AAI, initiating its conversion to the ultimate carcinogenic species.
Detoxification: In contrast, oxidative metabolism of AAI is generally considered a detoxification pathway. O-demethylation of AAI by CYP enzymes leads to the formation of aristolochic acid Ia (AAIa), a less toxic metabolite that can be more readily excreted.[4][9]
Comparative Toxicity: Aristolochic Acid I vs. Aristolochic Acid II
While this guide's primary focus is AAI due to the lack of data on AAE, a comparison with Aristolochic Acid II (AAII) offers valuable insights into structure-activity relationships. AAI and AAII differ only by the presence of a methoxy group at the C-8 position in AAI, which is absent in AAII.[3]
Data Summary: Toxicological Parameters of Aristolochic Acids
| Compound | Cytotoxicity (HepG2 cells, IC50) | Genotoxicity (Comet Assay, TDNA %) | DNA Adduct Formation | Key Metabolic Enzymes |
| Aristolochic Acid I (AAI) | 9.7 µM[12] | 40-95% at 50 µM[12] | High, forms dA-AAI and dG-AAI adducts[5][6] | NQO1, CYP1A1/2 (activation); CYPs (detoxification)[3][4] |
| Aristolochic Acid II (AAII) | Weak cytotoxicity even at 800–1,000 μM[6] | 5-20% at 10-131 µM[12] | Lower than AAI in most systems[1] | Less efficiently activated by NQO1 than AAI[1] |
| This compound (AAE) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells, such as the HepG2 human liver cancer cell line.
Methodology:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Aristolochic Acid I) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Causality Behind Experimental Choices:
-
HepG2 Cells: These cells are a well-established model for studying hepatotoxicity as they retain many of the metabolic enzymes found in primary hepatocytes.
-
MTT Reagent: This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of cell viability.
In Vitro Genotoxicity Assay (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Methodology:
-
Cell Treatment: Expose cells (e.g., HepG2) to the test compound for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head. The percentage of DNA in the tail (% TDNA) is a common metric.
Causality Behind Experimental Choices:
-
Alkaline Conditions: The use of a high pH buffer allows for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites in the DNA.
-
Electrophoresis: The migration of DNA in the electric field is directly proportional to the amount of DNA damage, providing a visual and quantifiable measure of genotoxicity.
Visualizations
Metabolic Activation and Detoxification of Aristolochic Acid I
Caption: Metabolic pathways of Aristolochic Acid I leading to toxicity or detoxification.
Experimental Workflow for Assessing Genotoxicity
Caption: Workflow for evaluating the genotoxicity of aristolochic acids.
Conclusion
References
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Han, J., Xian, Z., Zhang, Y., Liu, J., & Liang, A. (2019). Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. Frontiers in Pharmacology, 10, 648. [Link]
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Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. (2020). ResearchGate. Retrieved from [Link]
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Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells. (2020). Food and Chemical Toxicology, 145, 111728. [Link]
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Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches. (2021). Molecules, 26(11), 3249. [Link]
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Short-term toxicity of aristolochic acid, aristolochic acid-I and aristolochic acid-II in rats. (2001). Food and Chemical Toxicology, 39(1), 59-65. [Link]
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Acute and Subchronic Toxicity Studies of Aristolochic Acid A in Tianfu Broilers. (2021). Animals, 11(6), 1563. [Link]
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Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. (2019). Frontiers in Pharmacology, 10, 648. [Link]
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Differential comparison of genotoxic effects of aristolochic acid I and II in human cells by the mass spectroscopic quantification of γ-H2AX. (2022). Toxicology in Vitro, 81, 105349. [Link]
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Asarum europaeum. (n.d.). In Wikipedia. Retrieved from [Link]
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Comparison of Aristolochic acid I derived DNA adduct levels in human renal toxicity models. (2019). Toxicology, 420, 43-52. [Link]
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ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY. (2009). Drug Metabolism and Disposition, 37(6), 1231-1238. [Link]
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Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats. (2021). International Journal of Molecular Sciences, 22(21), 11546. [Link]
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Studies on the metabolism of aristolochic acids I and II. (1987). Xenobiotica, 17(11), 1341-1350. [Link]
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Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats. (2021). ResearchGate. Retrieved from [Link]
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DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer. (2017). International Journal of Molecular Sciences, 18(10), 2151. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Aristolochic Acid Analogues
For: Researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of Aristolochic Acids
Aristolochic acids (AAs) are a group of structurally related nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera.[1][2] For centuries, these plants have been utilized in traditional medicine across the globe for their purported anti-inflammatory and analgesic properties.[3] However, a darker side to these compounds emerged in the 1990s with reports of severe kidney disease, termed aristolochic acid nephropathy (AAN), and a high incidence of upper tract urothelial carcinoma (UTUC) linked to their consumption.[2][4] This has led to warnings and bans by regulatory bodies such as the World Health Organization (WHO) and the US Food and Drug Administration (FDA), with the International Agency for Research on Cancer (IARC) classifying AAs as Group 1 human carcinogens.[2][3]
The toxicity of AAs is not uniform across all its analogues. The most abundant and studied are aristolochic acid I (AAI) and aristolochic acid II (AAII).[1] Understanding the comparative toxicity, metabolic activation, and genotoxic potential of these and other analogues is paramount for risk assessment, mechanistic studies, and the development of potential detoxification strategies. This guide provides a comprehensive comparative analysis of key aristolochic acid analogues, supported by experimental data and detailed protocols to empower researchers in this critical field.
The Engine of Toxicity: Metabolic Activation and DNA Adduct Formation
The carcinogenicity of aristolochic acids is not inherent to the parent molecules but arises from their metabolic activation.[5] This process, primarily a nitroreduction, is catalyzed by a variety of cytosolic and microsomal enzymes, including NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 (CYP) enzymes like CYP1A1 and CYP1A2.[6][7][8]
Caption: A generalized experimental workflow for the comparative toxicity assessment of aristolochic acid analogues.
Detailed Experimental Protocols
Quantification of Aristolochic Acid Analogues by UPLC-MS/MS
Rationale: Accurate quantification of the test compounds is fundamental for reliable dose-response analysis. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the necessary sensitivity and specificity for detecting and quantifying AAs in various matrices. [11] Protocol:
-
Sample Preparation:
-
For herbal materials, perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
For biological samples (plasma, urine, tissue homogenates), protein precipitation followed by SPE is recommended.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions (Example):
-
AAI: m/z 340.1 → 296.1
-
AAII: m/z 310.1 → 266.1
-
-
-
Quantification: Generate a calibration curve using certified reference standards of each analogue.
In Vitro Cytotoxicity Assessment using CCK8 Assay
Rationale: The Cell Counting Kit-8 (CCK8) assay is a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays. It provides a quantitative measure of the dose-dependent effect of AA analogues on cell survival.
Protocol:
-
Cell Seeding: Seed human kidney proximal tubular epithelial cells (HK-2) in a 96-well plate at a density of 8,000 cells/well and allow them to adhere overnight. [11]2. Compound Treatment: Treat the cells with a serial dilution of each aristolochic acid analogue (e.g., ranging from µM to mM concentrations) for 24 or 48 hours. [11]Include a vehicle control (e.g., DMSO, not exceeding 1% v/v). [11]3. CCK8 Incubation: After the treatment period, add 10 µL of CCK8 solution to each well and incubate for 2 hours at 37°C. [11]4. Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value for each analogue.
In Vivo Acute Toxicity and Nephrotoxicity Study in Mice
Rationale: In vivo studies are essential to understand the systemic toxicity of AA analogues, particularly their effects on target organs like the kidney.
Protocol:
-
Animal Model: Use female C57BL/6 mice (6-8 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the aristolochic acid analogues orally by gavage at different dose levels (e.g., 20 and 40 mg/kg). [11]Include a vehicle control group.
-
Observation: Monitor the animals daily for clinical signs of toxicity, body weight changes, and mortality for a period of 7-14 days.
-
Biochemical Analysis: At the end of the study, collect blood samples for the analysis of kidney function markers (e.g., blood urea nitrogen - BUN, creatinine) and liver function markers (e.g., alanine aminotransferase - ALT, aspartate aminotransferase - AST).
-
Histopathology: Euthanize the animals and collect the kidneys and other major organs. Fix the tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.
Detoxification and Future Perspectives
While avoidance of AA-containing products is the primary preventive measure, research into detoxification strategies is ongoing. One potential pathway for detoxification is the O-demethylation of AAI to aristolochic acid Ia (AAIa), a less toxic compound. [7][12]Enzymes such as CYP1A1 and CYP1A2 are involved in this oxidative detoxification process. [7]Enhancing the activity of these enzymes could be a therapeutic strategy to mitigate AA toxicity.
Further research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the structural features that govern the toxicity of AA analogues can aid in predicting the risk associated with newly identified compounds.
-
Biomarker Development: More sensitive and specific biomarkers of AA exposure and early-stage nephropathy are needed for clinical diagnosis and public health surveillance.
-
Therapeutic Interventions: Exploring agents that can inhibit the metabolic activation of AAs or promote their detoxification could lead to effective treatments for AAN.
Conclusion
The comparative analysis of aristolochic acid analogues reveals a spectrum of toxicity, with AAI being a potent nephrotoxin and carcinogen. The methodologies outlined in this guide provide a robust framework for researchers to evaluate the relative risks of different analogues. A thorough understanding of their mechanisms of action and the development of effective analytical and biological assays are critical for protecting public health from the dangers of these naturally occurring toxins.
References
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Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. (n.d.). MDPI. [Link]
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Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines. (2021). Frontiers in Pharmacology. [Link]
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Aristolochic Acids - 15th Report on Carcinogens. (2021). National Toxicology Program. [Link]
-
Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines. (2020). RSC Publishing. [Link]
-
Computational Analysis of Naturally Occurring Aristolochic Acid Analogues and Their Biological Sources. (2021). MDPI. [Link]
-
Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches. (2020). MDPI. [Link]
-
ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY. (2013). PMC. [Link]
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Aristolochic acid. (n.d.). Wikipedia. [Link]
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Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. (2019). PMC. [Link]
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Naturally Occurring Aristolochic Acid Analogues. (n.d.). Encyclopedia.pub. [Link]
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PLANTS CONTAINING ARISTOLOCHIC ACID. (n.d.). NCBI Bookshelf. [Link]
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Short-term toxicity of aristolochic acid, aristolochic acid-I and aristolochic acid-II in rats. (n.d.). ResearchGate. [Link]
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Aristolochic acid-associated urothelial cancer in Taiwan. (2012). PNAS. [Link]
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Aristolochic acid as a probable human cancer hazard in herbal remedies: a review. (2002). Oxford Academic. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Aristolochic Acid E
This guide provides a comprehensive framework for the validation of analytical methods for the detection and quantification of aristolochic acid E (AAE), a member of the carcinogenic and nephrotoxic aristolochic acid family.[1][2] The presence of these compounds in herbal medicines and consumer products poses a significant health risk, necessitating robust and reliable analytical methods for their detection.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and a comparative analysis of commonly employed analytical techniques.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] For AAE, this means ensuring the method can accurately and precisely detect and quantify the analyte at levels relevant to public health and regulatory standards. This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures and relevant guidance from the U.S. Food and Drug Administration (FDA).[3][4][5][6]
The Analytical Challenge: Why AAE Demands Rigorous Validation
Aristolochic acids are a group of structurally similar nitrophenanthrene carboxylic acids.[7] The subtle structural differences between analogues like aristolochic acid I and II, and the often complex matrices of herbal preparations, present a significant analytical challenge.[7][8] A validated method ensures that the detection of AAE is specific, accurate, and reproducible, minimizing the risk of false negatives (failing to detect the compound when present) or false positives (incorrectly identifying another compound as AAE).
Comparative Overview of Analytical Techniques for AAE
The two most prevalent analytical techniques for the determination of aristolochic acids are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[9][10]
| Feature | HPLC-DAD | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV-Vis absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Moderate. Relies on retention time and UV spectrum. Co-eluting compounds with similar spectra can interfere. | High. Provides structural information through fragmentation patterns, enabling definitive identification.[7][8] |
| Sensitivity | Generally lower than LC-MS/MS. Detection limits are typically in the µg/mL range.[11][12] | High. Capable of detecting AAE at ng/mL or even pg/mL levels.[7][8] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and more complex maintenance. |
| Application | Suitable for screening and quantification at higher concentrations. | Ideal for trace-level detection, confirmation, and analysis in complex matrices.[8] |
The Pillars of Method Validation for AAE
A comprehensive validation of an analytical method for AAE involves assessing several key performance characteristics as stipulated by ICH Q2(R1).[3][5]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
-
Experimental Approach:
-
Analyze a blank matrix (e.g., a botanical extract known to be free of AAE) to demonstrate the absence of interfering peaks at the retention time of AAE.
-
Spike the blank matrix with AAE and other potential interferents (e.g., other aristolochic acid analogues, structurally similar compounds) to demonstrate that the method can resolve AAE from these compounds.
-
For HPLC-DAD, peak purity analysis using the diode array detector can provide additional evidence of specificity.
-
For LC-MS/MS, specificity is demonstrated by monitoring multiple, characteristic precursor-to-product ion transitions.[7]
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Experimental Approach:
-
Prepare a series of at least five calibration standards of AAE spanning the expected concentration range.
-
Analyze each standard in triplicate.
-
Plot the mean response (e.g., peak area) against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.999.
-
| Concentration (µg/mL) | Peak Area (Arbitrary Units) - Replicate 1 | Peak Area (Arbitrary Units) - Replicate 2 | Peak Area (Arbitrary Units) - Replicate 3 | Mean Peak Area |
| 0.1 | 1502 | 1510 | 1505 | 1506 |
| 0.5 | 7510 | 7525 | 7518 | 7518 |
| 1.0 | 15030 | 15050 | 15040 | 15040 |
| 5.0 | 75200 | 75250 | 75225 | 75225 |
| 10.0 | 150500 | 150600 | 150550 | 150550 |
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3]
-
Experimental Approach:
-
Perform recovery studies by spiking a blank matrix with known concentrations of AAE at three levels (low, medium, and high) within the specified range.
-
Analyze these spiked samples in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: Recovery is typically expected to be within 80-120%.
-
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 0.2 | 0.19 | 95.0 |
| 2.0 | 2.04 | 102.0 |
| 8.0 | 7.92 | 99.0 |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[3]
-
Experimental Approach:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogenous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Assess the variation within the laboratory, for example, by analyzing the same sample on different days, with different analysts, or on different equipment.
-
Acceptance Criteria: The RSD should typically be ≤ 2%.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Experimental Approach:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Experimental Workflow for AAE Method Validation
Caption: A streamlined workflow for the validation of an analytical method for this compound.
Detailed Experimental Protocol: LC-MS/MS Method for AAE
This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being analyzed.
1. Sample Preparation:
-
Accurately weigh 1 g of the homogenized herbal material into a 50 mL centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Instrumental Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by infusing a standard of AAE. A hypothetical transition would be monitored (e.g., m/z 372 -> 326).
3. Validation Experiments:
-
Follow the experimental approaches outlined in the "Pillars of Method Validation for AAE" section.
Logical Relationships in Method Validation
Caption: Interdependencies of key validation parameters for a robust analytical method.
Conclusion
The validation of analytical methods for this compound is a critical step in ensuring the safety of herbal products and protecting public health. While HPLC-DAD can be a useful screening tool, the superior specificity and sensitivity of LC-MS/MS make it the preferred method for confirmatory analysis and trace-level quantification.[7][8][9] By adhering to the principles outlined in this guide and the referenced international guidelines, laboratories can develop and validate robust, reliable, and defensible analytical methods for the determination of this potent toxin.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Semantic Scholar. An Overview on Analytical Methods for Quantitative Determination of Aristolochic Acids. [Link]
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Journal of Food and Drug Analysis. Analyzing aristolochic acids in Chinese herbal preparations using LC/MS/MS. [Link]
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MDPI. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. [Link]
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National Institutes of Health. Determination of Aristolochic Acid in Botanicals and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection and by Liquid Chromatography/Mass Spectrometry: Single Laboratory Validation Confirmation. [Link]
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Journal of Food and Drug Analysis. Analysis of aristolochic acid in asarum (Xixin) and its preparations by liquid chromatography/tandem mass spectrometry. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Aristolochic Acid E Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product safety and toxicology, the accurate quantification of aristolochic acids (AAs) is of paramount importance. These compounds, found in plants of the Aristolochia and Asarum genera, are classified as potent nephrotoxins and human carcinogens by the International Agency for Research on Cancer (IARC)[1]. While much of the focus has been on aristolochic acid I (AA-I) and II (AA-II), a comprehensive safety assessment necessitates the quantification of other analogues, including Aristolochic Acid E (AA-E). This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of AA-E, grounded in established scientific principles and experimental data. We will explore the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering insights into the causality behind experimental choices to ensure trustworthy and authoritative results.
The Analytical Imperative: Why Accurate AA-E Quantification Matters
Aristolochic acids are a family of structurally related nitrophenanthrene carboxylic acids[2][3]. Their presence in certain herbal remedies has been linked to aristolochic acid nephropathy (AAN), a progressive renal interstitial fibrosis, and an increased risk of urothelial carcinoma[4][5]. The chemical structure of each AA analogue influences its biological activity and toxicity. AA-E, with a molecular formula of C17H11NO8, possesses a distinct polarity and mass that requires tailored analytical approaches for its precise quantification[2]. The choice of analytical method can significantly impact the detection limits, specificity, and overall reliability of the results, which are critical for regulatory compliance and consumer safety.
Methodological Cross-Validation: HPLC-UV vs. LC-MS/MS
The two most prevalent analytical techniques for the quantification of aristolochic acids are HPLC-UV and LC-MS/MS. Each method offers a unique set of advantages and limitations.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely accessible technique. It relies on the principle of separating compounds in a liquid mobile phase as they pass through a solid stationary phase, followed by detection based on the analyte's absorption of ultraviolet light.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a more advanced technique that couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This method identifies and quantifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
The following sections will delve into the specifics of each method, providing detailed protocols and a comparative analysis of their performance for AA-E quantification.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a cost-effective and reliable method for the quantification of aristolochic acids, particularly in well-characterized matrices where high concentrations are expected. The chromophore of the nitrophenanthrene carboxylic acid structure allows for strong UV absorbance, making this a suitable detection method.
Causality of Experimental Choices in HPLC-UV Method Development
The development of a robust HPLC-UV method hinges on the careful optimization of several key parameters. The choice of a reversed-phase C18 column is standard for separating moderately polar compounds like aristolochic acids from a sample matrix[6][7][8]. The mobile phase composition, typically a mixture of an organic solvent (like methanol or acetonitrile) and an acidified aqueous phase, is critical for achieving optimal separation[6][7][8]. The addition of an acid, such as acetic or formic acid, serves to suppress the ionization of the carboxylic acid group on the AA molecule, leading to better peak shape and retention time stability. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure the highest sensitivity.
Experimental Protocol: HPLC-UV for AA Quantification (Adapted for AA-E)
This protocol is a generalized procedure based on validated methods for AA-I and AA-II and would require specific validation for AA-E.
1. Standard Preparation:
- Prepare a stock solution of AA-E standard in methanol (e.g., 1 mg/mL).
- Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
2. Sample Preparation (Herbal Matrix):
- Accurately weigh 1.0 g of the homogenized herbal sample.
- Add 20 mL of 70% methanol and sonicate for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm PTFE syringe filter prior to injection.
3. Chromatographic Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Methanol: 0.1% Acetic Acid in Water (75:25, v/v)[6].
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30 °C.
- UV Detection: 254 nm and 390 nm.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the AA-E standard against its concentration.
- Quantify the amount of AA-E in the sample by interpolating its peak area on the calibration curve.
Visualization of the HPLC-UV Workflow
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A Comparative Guide to Identifying Biomarkers for Aristolochic Acid Analogue Exposure
For researchers, toxicologists, and drug development professionals, the accurate detection of exposure to harmful compounds is a critical pillar of modern safety assessment. Aristolochic acids (AAs), a group of potent nephrotoxins and human carcinogens found in Aristolochia and Asarum plant species, represent a significant global health concern.[1][2][3] While research has predominantly focused on the primary analogues, aristolochic acid I (AAI) and aristolochic acid II (AAII), the principles of biomarker identification can be extended to less-studied analogues, such as aristolochic acid E (AA-E).
This guide provides a comprehensive comparison of biomarker strategies for AA exposure, grounded in the well-established mechanisms of AAI and AAII. It offers the scientific rationale and experimental frameworks necessary to develop and validate robust biomarkers for any AA analogue, ensuring the highest standards of scientific integrity and translational relevance.
The Foundational Mechanism: Metabolic Activation is Key to Biomarker Formation
The toxicity of aristolochic acids is not inherent to the parent molecule but is a consequence of its metabolic activation.[4][5] This process is the causal link between exposure and the formation of stable, detectable biomarkers. Understanding this pathway is paramount for selecting appropriate biomarker candidates and analytical methods.
These AL-DNA adducts are the primary initiators of the carcinogenic process, leading to a characteristic mutational signature—predominantly A:T to T:A transversions—which serves as a downstream biomarker of effect.[4][9][10] The aristolactam metabolites themselves can also be detected in biological fluids.
DOT Script for Metabolic Activation Pathway
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Navigating the Labyrinth of Toxicity: A Comparative Guide to In Vitro and In Vivo Models for Aristolochic Acid E Assessment
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The study of aristolochic acids, a group of potent nephrotoxins and human carcinogens found in certain herbal remedies, presents a significant challenge in toxicology.[1][2][3] Among these, Aristolochic Acid E (ALE) warrants careful investigation, although much of the current understanding is extrapolated from its more extensively studied analogs, Aristolochic Acid I (AAI) and II (AAII).[4] The selection of an appropriate model system is a critical decision that dictates the relevance, efficiency, and ethical standing of such research. This guide provides an in-depth comparison of in vitro and in vivo models for assessing ALE toxicity, offering field-proven insights to inform experimental design and interpretation.
The Unseen Threat: Mechanism of Aristolochic Acid Toxicity
Aristolochic acids exert their toxic effects through a sinister mechanism. Following ingestion, they undergo metabolic activation, primarily through nitroreduction, to form reactive aristolactam-nitrenium ions.[4][5] These reactive intermediates then bind to DNA, forming characteristic aristolactam (AL)-DNA adducts.[3][6][7] These adducts, particularly 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI), are remarkably persistent and serve as a crucial biomarker of exposure.[8][9] The formation of these adducts can lead to a specific mutational signature, predominantly A:T to T:A transversions in genes like TP53, initiating the cascade of events that result in nephropathy and urothelial carcinoma.[1][6][10]
The kidneys, especially the proximal tubules, are primary targets due to the specific transporters involved in the uptake and accumulation of these toxins.[4] The resulting aristolochic acid nephropathy (AAN) is characterized by chronic tubulointerstitial fibrosis that progresses to end-stage renal disease.[11][12]
In Vitro Models: A Controlled Environment for Mechanistic Insights
In vitro models offer a controlled and high-throughput environment to dissect the molecular mechanisms of ALE toxicity at the cellular level.[13][14] These systems range from simple 2D cell cultures to more complex 3D organoids.
Common In Vitro Systems:
-
2D Cell Cultures: Immortalized human kidney proximal tubule epithelial cells, such as the HK-2 cell line, are a workhorse for initial toxicity screening.[15][16] They are cost-effective and allow for rapid assessment of cytotoxicity, apoptosis, oxidative stress, and DNA damage.[15][17][18]
-
3D Kidney Organoids: These self-organizing structures derived from pluripotent stem cells or primary kidney cells offer a more physiologically relevant model.[19][20] Organoids can recapitulate some of the complex cellular heterogeneity and architecture of the kidney, including proximal tubules and podocytes.[21][22][23] This allows for the study of segment-specific toxicity and the role of drug transporters in a more in vivo-like context.[21][23]
Experimental Workflow: In Vitro ALE Toxicity Assessment
Caption: A typical experimental workflow for assessing ALE toxicity in vitro.
Detailed Protocol: Cytotoxicity Assessment in HK-2 Cells
-
Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of approximately 8,000 cells per well and allow them to adhere overnight.[24]
-
ALE Treatment: Prepare serial dilutions of ALE in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 1% v/v.[24] Remove the old medium from the cells and add the ALE-containing medium.
-
Incubation: Incubate the cells for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.[24]
-
MTT Assay: Add 10% (v/v) of CCK-8 or MTT solution to each well and incubate for another 2 hours.[24]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Models: Unraveling Systemic Toxicity and Carcinogenesis
In vivo models, primarily rodents, are indispensable for understanding the systemic effects of ALE, including its absorption, distribution, metabolism, and excretion (ADME), as well as its long-term consequences like nephropathy and cancer.[13][25]
Common In Vivo Systems:
-
Mouse Models: Mice are frequently used to study AAN.[26] Different strains may exhibit varying susceptibility. Administration of ALE can induce lesions that mimic human AAN, such as tubular atrophy, interstitial fibrosis, and inflammation.[27]
-
Rat Models: Rats are also a common model for AA-induced nephrotoxicity and carcinogenicity.[28] They have been used to demonstrate the dose-dependent formation of DNA adducts and mutations in target organs like the kidney.[29]
Experimental Workflow: In Vivo ALE Toxicity Assessment
Caption: A generalized experimental workflow for in vivo assessment of ALE toxicity.
Detailed Protocol: Induction of Chronic AAN in Mice
-
Animal Model: Use adult male C57BL/6 mice.[26]
-
ALE Administration: Administer ALE intraperitoneally at a dose of 3 mg/kg body weight twice a week for 4 weeks.[26][30] A control group should receive the vehicle only.
-
Remodeling Period: After the 4-week treatment period, allow for a 4-week remodeling period without treatment to observe the progression to chronic disease.[26]
-
Monitoring: Monitor the animals' body weight and general health throughout the experiment.
-
Sample Collection: At the end of the experiment, collect blood via cardiac puncture for serum creatinine and blood urea nitrogen (BUN) analysis.[30] Collect urine to measure the protein-to-creatinine ratio.[30]
-
Tissue Harvest: Euthanize the mice and harvest the kidneys. One kidney can be fixed in formalin for histopathological analysis (H&E and Masson's trichrome staining), and the other can be snap-frozen for molecular analyses (DNA adducts, gene expression).[27]
Head-to-Head Comparison: In Vitro vs. In Vivo Models
The choice between in vitro and in vivo models is not a matter of one being universally superior; rather, it depends on the specific research question. Often, a combination of both approaches provides the most comprehensive understanding.[13]
| Feature | In Vitro Models | In Vivo Models |
| Physiological Relevance | Lower, especially in 2D cultures. Lacks systemic effects, metabolism by other organs, and immune responses.[14][25] 3D organoids offer improved relevance.[20][21] | High. Provides a holistic view of toxicity, including ADME, multi-organ effects, and chronic outcomes like fibrosis and cancer.[13][25] |
| Throughput | High. Suitable for screening large numbers of compounds or concentrations.[14] | Low. Time-consuming and labor-intensive. |
| Cost | Relatively low. Requires less expensive reagents and infrastructure.[13] | High. Involves costs for animal purchase, housing, and care.[13] |
| Ethical Considerations | Minimal ethical concerns. Reduces the use of animals in research.[14] | Significant ethical considerations. Requires adherence to strict animal welfare guidelines. |
| Mechanistic Insight | Excellent for dissecting specific molecular and cellular pathways in a controlled environment.[13] | More complex to isolate specific mechanisms due to confounding systemic variables. |
| Predictive Value for Humans | Can be limited due to species differences and lack of systemic context.[14][25] Human-derived cells and organoids improve predictivity.[31] | Generally considered more predictive of human outcomes, but interspecies differences can still be a limitation.[25] |
| Endpoint Measurement | Cytotoxicity, apoptosis, oxidative stress, DNA damage, gene/protein expression.[15][16][17] | Blood biochemistry, urinalysis, histopathology, tumor incidence, survival.[27][28][30] |
Synthesizing the Data: An Integrated Approach
An optimal strategy for evaluating ALE toxicity involves a tiered approach. In vitro models, particularly HK-2 cells, are ideal for initial, high-throughput screening to determine cytotoxic concentrations and to quickly investigate fundamental mechanisms like oxidative stress and apoptosis.[15][16] More advanced in vitro models, such as kidney organoids, can then be employed to confirm these findings in a more physiologically relevant context and to study the role of specific renal cell types and transporters.[21][23]
Positive hits and key mechanistic findings from in vitro studies should then be validated in in vivo models.[32] Animal studies are crucial to confirm nephrotoxicity, assess the potential for carcinogenesis, and understand the toxicokinetics of ALE in a whole organism.[25] This integrated approach not only provides a more complete picture of ALE's toxicological profile but also adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Conclusion
Both in vitro and in vivo models are powerful tools in the toxicological assessment of this compound. While in vitro systems offer unparalleled control and throughput for mechanistic studies, in vivo models remain the gold standard for evaluating systemic toxicity and long-term health outcomes. By understanding the inherent strengths and limitations of each model system, researchers can design more effective, ethical, and clinically relevant studies to mitigate the public health risks associated with this potent class of natural toxins.
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Protective Effects of Mitochondrial Uncoupling Protein 2 against Aristolochic Acid I-Induced Toxicity in HK-2 Cells. (2022). Toxics. [Link]
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DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer. (2017). Molecules. [Link]
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Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches. (2020). Molecules. [Link]
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An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. (2016). Toxicology in Vitro. [Link]
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The toxicity of AA I to HK-2 cells was due to cell apoptosis and... (2022). ResearchGate. [Link]
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In Vitro vs In Vivo: Advanced Models to Replace Animals. (n.d.). MatTek. [Link]
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In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (2020). Journal of Advanced Research. [Link]
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In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (2020). Journal of Advanced Research. [Link]
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Short-term toxicity of aristolochic acid, aristolochic acid-I and aristolochic acid-II in rats. (2008). Food and Chemical Toxicology. [Link]
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Dissection of cellular and molecular mechanisms of aristolochic acid-induced hepatotoxicity via single-cell transcriptomics. (2023). Acta Pharmaceutica Sinica B. [Link]
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Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition. (2022). Frontiers in Medicine. [Link]
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Aristolochic Acid Induces Renal Fibrosis and Senescence in Mice. (2021). International Journal of Molecular Sciences. [Link]
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Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents. (2016). Journal of Environmental & Analytical Toxicology. [Link]
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Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines. (2020). Frontiers in Pharmacology. [Link]
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Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines. (2020). Frontiers in Pharmacology. [Link]
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In Vitro and In Vivo Genotoxicity Assessment of Aristolochia manshuriensis Kom. (2014). Evidence-Based Complementary and Alternative Medicine. [Link]
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Evaluation of aristolochic acid Ι nephrotoxicity in mice via 1H NMR quantitative metabolomics and network pharmacology approaches. (2023). Frontiers in Pharmacology. [Link]
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A Comparative Guide to the Nephrotoxicity of Aristolochic Acid I versus Other Renal Toxicants
For researchers, toxicologists, and drug development professionals, understanding the distinct mechanisms of nephrotoxicity is paramount for both preclinical safety assessment and the development of potential therapeutic interventions. This guide provides an in-depth comparison of the nephrotoxic profile of Aristolochic Acid I (AAI), a potent natural compound, against other well-characterized nephrotoxins: the chemotherapeutic agent cisplatin, the aminoglycoside antibiotic gentamicin, and the immunosuppressant cyclosporine.
While the aristolochic acid family includes over 180 analogues, such as Aristolochic Acid E, the vast majority of toxicological research has focused on Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII) due to their abundance and potent activity.[1][2][3] AAI is considered the primary contributor to aristolochic acid nephropathy (AAN) and is one of the most powerful nephrotoxins and human carcinogens known.[1][4] Consequently, this guide will focus on AAI as the representative compound of its class, providing a foundational framework for evaluating renal toxicants.
The Unique Pathophysiology of Aristolochic Acid I
Aristolochic Acid Nephropathy (AAN) is a rapidly progressive tubulointerstitial nephritis that often leads to end-stage renal failure and carries a high risk of subsequent urothelial carcinoma.[5][6] The toxicity of AAI is uniquely targeted and exceptionally potent, a result of its specific biochemical journey within the kidney.
The mechanism unfolds through a multi-step process:
-
Selective Uptake: AAI is actively transported into renal proximal tubular epithelial cells (PTECs) by organic anion transporters (OATs). This selective accumulation is a primary reason for its kidney-specific toxicity.[7]
-
Metabolic Activation: Inside the PTEC, AAI undergoes nitroreduction by cytosolic and microsomal enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This reaction bioactivates AAI, converting it into a reactive aristolactam nitrenium ion.[6]
-
Genotoxicity and DNA Adduct Formation: The highly reactive nitrenium ion preferentially binds to the purine bases of DNA, forming characteristic aristolactam (AL)-DNA adducts.[1][6] These adducts are potent mutagens, leading to a specific A:T to T:A transversion signature in the TP53 tumor suppressor gene, which is a hallmark of AA-induced cancer.[3]
-
Cellular Response and Apoptosis: The extensive DNA damage triggers a cascade of cellular stress responses. This includes the activation of the p53 signaling pathway, which arrests the cell cycle and initiates apoptosis (programmed cell death).[8] AAI also induces significant oxidative stress and endoplasmic reticulum (ER) stress, further contributing to cellular demise.[7]
-
Inflammation and Fibrosis: The acute tubular necrosis and apoptosis are followed by a robust inflammatory response.[8] This inflammation, if unresolved, transitions into a chronic phase characterized by the deposition of extracellular matrix, leading to the profound and irreversible tubulointerstitial fibrosis that defines AAN.[5][9]
A Comparative Analysis with Other Nephrotoxins
To fully appreciate the distinct nature of AAI, it is essential to compare its mechanism and toxicological profile with other common nephrotoxins.
| Feature | Aristolochic Acid I | Cisplatin | Gentamicin | Cyclosporine |
| Primary Renal Target | Proximal Tubular Epithelial Cells (PTECs) | Proximal Tubular Epithelial Cells (PTECs) | Proximal Tubular Epithelial Cells (PTECs) | Afferent Arterioles, Endothelial Cells |
| Key Initiating Event | Metabolic activation & DNA adduct formation | Direct DNA damage, mitochondrial injury, oxidative stress | Accumulation in lysosomes, mitochondrial dysfunction | Intense vasoconstriction, endothelial injury |
| Primary Mode of Cell Death | Apoptosis (p53-mediated) | Apoptosis and Necrosis | Apoptosis and Necrosis | Ischemia-related injury; limited direct cytotoxicity |
| Hallmark Pathology | Rapidly progressive tubulointerstitial fibrosis with minimal inflammation | Acute tubular necrosis, inflammation | Acute tubular necrosis, lysosomal swelling | Arteriolar hyalinosis, striped interstitial fibrosis |
| Vascular Component | Secondary loss of peritubular capillaries | Secondary microvascular dysfunction | Minimal direct vascular effect | Primary, severe afferent arteriole vasoconstriction |
| Clinical Onset | Acute and severe injury progression[10] | Acute injury, often dose-limiting | Delayed onset, cumulative toxicity | Acute hemodynamic changes; chronic structural changes[11][12] |
Table 1: Mechanistic Comparison of Major Nephrotoxins. This table highlights the distinct pathways and cellular targets that differentiate Aristolochic Acid I from other well-known renal toxicants.
Quantitative and Temporal Differences
| Nephrotoxin | Time to Significant BUN Increase | Time to Significant SCr Increase | Injury Profile |
| Aristolochic Acid I | < 5 days | < 5 days | Acute & Severe |
| Cisplatin | ~ 2 weeks | ~ 3 weeks | Chronic & Progressive |
Experimental Protocols for Comparative Nephrotoxicity Assessment
A robust evaluation of nephrotoxic potential requires a multi-tiered approach, combining in vitro screening with in vivo validation. The following workflow and protocols provide a self-validating system for comparing novel compounds against known toxicants like AAI.
Protocol 1: In Vitro Cytotoxicity Assessment in HK-2 Cells via MTT Assay
This protocol determines the dose-dependent cytotoxicity of a compound on human proximal tubule cells. The causality is clear: a reduction in the metabolic conversion of MTT to formazan directly correlates with a loss of cell viability.
Materials:
-
Human Kidney 2 (HK-2) cell line (ATCC® CRL-2190™)
-
Keratinocyte Serum-Free Medium (K-SFM) kit
-
96-well tissue culture plates
-
Test compounds (e.g., AAI, Cisplatin) and vehicle control (e.g., DMSO, saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Culture HK-2 cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15][16]
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control (AAI) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. This step should be performed without removing the treatment medium unless the compound interferes with the MTT reagent.[17][18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Incubate the plate at room temperature in the dark for at least 2 hours.[18] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is lost).
Protocol 2: Rodent Model of Acute Nephrotoxicity
This protocol establishes an in vivo model to compare the systemic nephrotoxic effects of a test compound against AAI. The self-validating nature of this protocol lies in the triangulation of data: clinical signs (weight loss), serum markers of renal function (BUN/SCr), and direct histological evidence of kidney damage.
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)[19]
-
Test compound and vehicle
-
Aristolochic Acid I (positive control)
-
Sterile saline or appropriate vehicle for injection
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., heparinized capillaries)
-
Formalin and paraffin for tissue fixation and embedding
Step-by-Step Methodology:
-
Acclimatization: Acclimate mice to the facility for at least one week. House them with free access to food and water.
-
Grouping and Baseline: Randomly assign mice to treatment groups (e.g., Vehicle, Test Compound Low Dose, Test Compound High Dose, AAI Control). Record baseline body weight and collect baseline blood and urine samples.
-
Compound Administration: Administer the compounds via the desired route. For AAI, a single intraperitoneal (IP) injection of 5-10 mg/kg is sufficient to induce acute injury.[9][20] For cisplatin, a single IP dose of 20-30 mg/kg is commonly used.[19] The test compound should be administered at equimolar doses if possible for a direct comparison.
-
Daily Monitoring: Monitor the mice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur) and record body weight. Significant weight loss is an early indicator of toxicity.
-
Sample Collection: At predetermined time points (e.g., Day 1, 3, 5, 7), collect urine via metabolic cages and blood via submandibular or saphenous vein puncture.
-
Study Termination and Tissue Harvest: At the study endpoint (e.g., 72 hours for acute AAI injury), euthanize the mice.[19] Collect a terminal blood sample via cardiac puncture. Perfuse the kidneys with cold PBS and harvest them. Weigh the kidneys.
-
Tissue Processing: Fix one kidney in 10% neutral buffered formalin for histopathology. Snap-freeze the other kidney in liquid nitrogen for molecular or biochemical analysis.
Protocol 3: Analysis of Urinary Kidney Injury Biomarkers (KIM-1 & NGAL)
This protocol describes the measurement of early, sensitive biomarkers of tubular injury from urine samples collected in the in vivo study. Using validated commercial kits provides a standardized and reproducible method for quantifying renal damage.
Materials:
-
Urine samples collected from the in vivo study, stored at -80°C.
-
Commercial ELISA kits for mouse Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).
-
Urinary creatinine assay kit.
-
Microplate reader.
Step-by-Step Methodology:
-
Sample Preparation: Thaw frozen urine samples on ice. Centrifuge the samples at 2,000 x g for 10 minutes to pellet any debris. Use the supernatant for analysis.[21]
-
Creatinine Measurement: Measure the creatinine concentration in each urine sample using a commercially available assay kit. This is crucial for normalizing the biomarker levels to account for variations in urine dilution.
-
ELISA Procedure: Perform the ELISA for KIM-1 and NGAL according to the manufacturer's instructions. This typically involves:
-
Adding standards, controls, and urine samples (diluted as necessary) to the antibody-coated microplate.
-
Incubating the plate.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate solution to generate a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the known standards.
-
Calculate the concentration of KIM-1 and NGAL in each sample by interpolating from the standard curve.
-
Normalize the biomarker concentration by dividing it by the urinary creatinine concentration for that sample (e.g., ng of KIM-1 / mg of Creatinine).[22][23]
-
Compare the normalized biomarker levels across treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
Aristolochic Acid I stands apart from other nephrotoxins due to its unique mechanism centered on metabolic activation to a potent DNA-binding mutagen within the proximal tubule. This leads to an exceptionally rapid and severe form of tubulointerstitial fibrosis. In contrast, cisplatin's toxicity is driven by broader cellular damage including mitochondrial and DNA injury, while gentamicin focuses on lysosomal disruption, and cyclosporine's primary insult is hemodynamic.
Understanding these fundamental distinctions through the application of rigorous, comparative experimental workflows is critical for the field of toxicology. By employing standardized in vitro and in vivo models, researchers can effectively profile the specific risks associated with new chemical entities and gain deeper insights into the complex mechanisms of drug-induced kidney injury.
References
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Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. (2022). Molecules. Available at: [Link]
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Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. (2019). Frontiers in Pharmacology. Available at: [Link]
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Overview of aristolochic acid nephropathy: an update. (2023). Kidney Research and Clinical Practice. Available at: [Link]
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Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches. (2020). International Journal of Molecular Sciences. Available at: [Link]
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Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches. (2020). MDPI. Available at: [Link]
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Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches. (2020). National Center for Biotechnology Information. Available at: [Link]
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Cyclophilin D Promotes Acute, but Not Chronic, Kidney Injury in a Mouse Model of Aristolochic Acid Toxicity. (2020). MDPI. Available at: [Link]
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MTT assay protocol for HK-2 Cells?. (2019). ResearchGate. Available at: [Link]
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Reference intervals for urinary renal injury biomarkers KIM-1 and NGAL in healthy children. (2015). Pediatric Nephrology. Available at: [Link]
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Rodent models of AKI and AKI-CKD transition: an update in 2024. (2024). American Journal of Physiology-Renal Physiology. Available at: [Link]
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Urinary Biomarkers of Renal Injury KIM-1 and NGAL: Reference Intervals for Healthy Pediatric Population in Sri Lanka. (2021). MDPI. Available at: [Link]
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Aristolochic acid. (2024). Wikipedia. Available at: [Link]
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Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity. (2017). Antimicrobial Agents and Chemotherapy. Available at: [Link]
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A Senior Scientist's Guide to Inter-Laboratory Validation of Aristolochic Acid E Measurements
For Researchers, Scientists, and Drug Development Professionals
The presence of aristolochic acids (AAs) in botanical products represents a significant global health concern. These naturally occurring compounds are potent nephrotoxins and are classified as Group 1 carcinogens in humans by the International Agency for Research on Cancer (IARC).[1][2] While much of the focus has been on aristolochic acid I (AAI) and II (AAII), a comprehensive safety assessment requires robust analytical methods for all toxic analogues, including Aristolochic Acid E (AAE).
This guide provides a framework for establishing a validated, cross-laboratory methodology for the accurate and precise measurement of AAE. Given that dedicated inter-laboratory studies for AAE are not as prevalent as for AAI, we will construct a robust validation plan based on established principles for AAI and the broader guidelines set by international standards organizations like ISO.[3][4][5][6][7] The objective is to ensure that analytical results are reliable, reproducible, and comparable, regardless of where the testing is performed.
The Imperative for Method Validation
Inter-laboratory validation is the ultimate test of an analytical method's robustness.[8][9] It is a planned study in which multiple laboratories analyze identical samples to assess the method's performance under real-world conditions.[8][10] This process is critical for:
-
Regulatory Compliance: Health authorities like the U.S. Food and Drug Administration (FDA) and Australia's Therapeutic Goods Administration (TGA) require validated methods to ensure products are free from harmful contaminants.[11]
-
Standardization: It establishes a benchmark method that can be adopted globally, ensuring consistency in quality control and research data.[9]
-
Confidence in Data: It provides objective evidence of a method's "fitness for purpose," giving researchers and developers high confidence in their findings.[12]
Comparison of Core Analytical Methodologies
The choice of analytical technology is the foundation of any validation plan. While several techniques can detect aristolochic acids, they differ significantly in sensitivity, specificity, and cost.
| Methodology | Principle | Limit of Quantification (LOQ) | Precision (RSD%) | Accuracy (Recovery %) | Strengths | Limitations |
| HPLC-UV/DAD | Chromatographic separation followed by UV absorbance detection. | ~1.7 µ g/100 mL (AAI)[13] | Typically 2-10% | 95-105% | Cost-effective, widely available, good for screening high-concentration samples.[11][13][14] | Lower specificity; potential for interference from matrix components. Not ideal for trace-level detection.[13] |
| UPLC-MS/MS | Ultra-performance liquid chromatography coupled with tandem mass spectrometry. | 2-5 ng/mL (AAs) | < 8.5% | 89-113% | "Gold standard"; exceptional sensitivity and specificity due to mass-based detection.[15] | Higher instrument and operational costs; requires specialized expertise. |
For the purpose of inter-laboratory validation where accuracy and specificity are paramount, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended methodology. Its ability to selectively quantify AAE at trace levels, even in complex botanical matrices, makes it the most reliable choice for ensuring consumer safety.
Designing an Inter-Laboratory Validation Study for AAE
A successful inter-laboratory study requires meticulous planning, a clearly defined protocol, and robust statistical analysis. The process, guided by standards such as ISO/IEC 17025, can be broken down into several key phases.[3][4][5]
Caption: Workflow for a comprehensive inter-laboratory validation study.
Recommended Protocol: UPLC-MS/MS Quantification of AAE
This protocol is a synthesized model based on best practices for aristolochic acid analysis.[15][16] Each participating laboratory must first verify its ability to perform this method before analyzing the official study samples.[6]
1. Reference Standard Preparation
-
Source: Obtain a certified reference material (CRM) for this compound. If a commercial CRM is unavailable, a well-characterized, high-purity standard must be synthesized and its identity and purity confirmed. LKT Labs, for instance, provides kits with standards for other AA analogues.[17]
-
Stock Solution: Accurately weigh and dissolve the AAE standard in methanol to prepare a stock solution (e.g., 100 µg/mL).
-
Working Solutions: Prepare a series of calibration standards by diluting the stock solution with 50% methanol to cover the expected concentration range (e.g., 0.5 to 100 ng/mL).
2. Sample Preparation (Solid-Phase Extraction)
-
Rationale: Solid-phase extraction (SPE) is a crucial step to remove matrix interferences and concentrate the analyte, thereby increasing the method's sensitivity and robustness.
-
Procedure:
-
Weigh 0.5 g of the homogenized botanical powder into a centrifuge tube.
-
Add 10 mL of 70% methanol. Sonicate for 40 minutes.
-
Centrifuge and collect the supernatant.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.
-
Elute the AAE with 5 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of 50% methanol for UPLC-MS/MS analysis.
-
3. UPLC-MS/MS Analysis Workflow
Caption: Key steps in the UPLC-MS/MS analytical workflow for AAE.
4. Instrumental Parameters (Example)
-
UPLC System:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 95% B over 7 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
-
MS/MS System (Negative Ion Mode):
-
Rationale: Negative ion mode is often preferred for acidic compounds like AAs, promoting deprotonation to form the [M-H]⁻ ion.
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150 °C
-
MRM Transitions: At least two transitions should be monitored for confident identification and quantification. For AAE (C17H11NO8, MW 357.27), hypothetical transitions would be:
-
Quantifier: m/z 356.0 → 312.0 ([M-H]⁻ → [M-H-CO₂]⁻)
-
Qualifier: m/z 356.0 → 296.0 ([M-H]⁻ → [M-H-CO₂-O]⁻)
-
-
Conclusion
Establishing a validated, multi-laboratory method for the quantification of this compound is an essential step in safeguarding public health. While the existing body of research primarily focuses on AAI, the principles of method validation and the application of advanced analytical techniques like UPLC-MS/MS provide a clear and reliable path forward. By adopting a standardized protocol, utilizing certified reference materials, and adhering to the rigorous framework of an inter-laboratory study, the scientific community can achieve consensus and generate the high-quality, reproducible data needed to support regulatory action and protect consumers from the risks of aristolochic acid exposure.
References
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ISO 17025 Method Validation: A Step-by-Step Guide for Laboratories. Wintersmith Advisory LLC. [Link]
-
ISO/IEC 17025 Method Validation Guide. Scribd. [Link]
-
Guidelines for the validation and verification of quantitative and qualitative test methods. NATA. [Link]
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How to Meet ISO 17025 Requirements for Method Verification. AOAC International. [Link]
-
Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). INAB. [Link]
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Aristolochic Acid | C17H11NO7 | CID 2236. PubChem, National Institutes of Health. [Link]
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Background Document: RoC: Aristolochic Acids. National Toxicology Program (NTP). [Link]
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Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. MDPI. [Link]
-
Interlaboratory Studies. In: Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. [Link]
-
Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass. National Institutes of Health. [Link]
-
Determination of Aristolochic Acid Using Isocratic RP- HPLC Method. Semantic Scholar. [Link]
-
Determination of Aristolochic Acid Using Isocratic RP-HPLC Method. ResearchGate. [Link]
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Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. BioOne Complete. [Link]
-
GUIDELINE FOR INTER-LABORATORY TESTS. BISFA. [Link]
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Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. National Institutes of Health. [Link]
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Proficiency testing and interlaboratory comparisons. Fiveable. [Link]
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Guidelines for Interlaboratory Testing Programs. ACS Publications. [Link]
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Aristolochic acid. Wikipedia. [Link]
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The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. Eurachem. [Link]
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A-Technical-Guide-to-Certified-Reference-Materials-for-Aristolochic-Acid-E
A Senior Application Scientist's Comparative Guide to Certified Reference Materials for Aristolochic Acid E
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Accurate this compound Quantification
Aristolochic acids (AAs) are a group of potent nephrotoxic and carcinogenic compounds found in various plants of the Aristolochia and Asarum genera.[1][2][3] These plants have a history of use in traditional herbal medicine, leading to concerns about public health.[2][4] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have issued warnings and restrictions on the use of products containing aristolochic acids due to their severe health risks, which include aristolochic acid nephropathy (AAN) and an increased risk of urothelial and liver cancers.[2][4][5]
Among the various analogues, this compound (AAE) is a significant component. Accurate and reliable quantification of AAE in raw materials and finished products is paramount for consumer safety and regulatory compliance. This necessitates the use of high-purity, well-characterized Certified Reference Materials (CRMs). This guide provides a technical comparison of available AAE CRMs, offering insights into their selection and application in validated analytical methods.
The Role of Certified Reference Materials (CRMs)
A Certified Reference Material is a standard of the highest quality, for which the property values have been certified by a technically valid procedure, accompanied by or traceable to a certificate or other documentation which is issued by a certifying body. In the context of AAE analysis, CRMs serve several critical functions:
-
Calibration of Analytical Instruments: CRMs are used to create calibration curves, enabling the accurate quantification of AAE in unknown samples.
-
Method Validation: They are essential for validating the accuracy, precision, and linearity of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quality Control: CRMs are used as quality control samples to ensure the ongoing reliability of analytical measurements.
-
Traceability: The certified value of a CRM is traceable to national or international standards, providing a basis for the comparability of results across different laboratories and over time.
Comparative Analysis of Commercially Available this compound CRMs
The selection of an appropriate CRM is a critical first step in any quantitative analysis. The following table provides a comparison of key specifications for AAE CRMs from various suppliers. It is important to note that while "this compound" is the topic, commercially available CRMs are often for other aristolochic acid analogues like AAI, which are used in the broader analysis of these compounds. This guide will proceed with the understanding that the principles of CRM selection and use apply across these closely related compounds.
| Supplier | Product Name | CAS Number | Purity (%) | Certified Value & Uncertainty | Traceability | Format |
| Sigma-Aldrich | Aristolochic acid I European Pharmacopoeia (EP) Reference Standard | 313-67-7 | Pharmaceutical Primary Standard | Provided on Certificate of Analysis | European Pharmacopoeia | Neat |
| LKT Laboratories, Inc. | Aristolochic Acids Standards Kit (Includes Aristolochic Acid A, B, C, and 7-Hydroxyaristolochic Acid A) | Various | High Purity | Provided on Certificate of Analysis for each standard | N/A | Neat (1 mg each) |
| US Biological Life Sciences | Aristolochic acid A | 313-67-7 | Highly Purified | N/A | N/A | 10mg, 25mg, 50mg, 100mg, 250mg |
| MedChemExpress | Aristolochic acid A | 313-67-7 | ≥98.0% | N/A | N/A | 5 mg, 10 mg, 50 mg, 100 mg |
Expert Insights on CRM Selection:
-
Certification is Key: For regulatory submissions and analyses requiring the highest level of accuracy, a CRM from a national metrology institute or a pharmacopeia (e.g., EP, USP) is the gold standard. The Sigma-Aldrich EP Reference Standard is an example of such a material.
-
Purity vs. Certified Value: While high purity is important, the certified value with its associated uncertainty is the most critical parameter for a CRM. This value has been determined through rigorous testing and is what provides metrological traceability.
-
Comprehensive Certificate of Analysis (CoA): Always demand a comprehensive CoA. It should include the certified value, uncertainty, method of certification, evidence of traceability, and storage instructions.
-
Intended Use: For routine analysis or research, a well-characterized reference material from a reputable supplier like LKT Laboratories or US Biological may be suitable.[6][7] However, for method validation and calibration in a regulated environment, a certified reference material is indispensable.
Experimental Workflow: Verification and Application of an AAE CRM using HPLC-UV
This section outlines a typical workflow for the verification and use of an AAE CRM in a quantitative HPLC-UV method. This protocol is based on established methods for the analysis of aristolochic acids.[8][9][10]
Workflow Diagram
Caption: Experimental workflow for CRM handling, method validation, and sample analysis.
Detailed Experimental Protocol
1. CRM Handling and Storage:
-
Upon receipt, immediately store the AAE CRM at the recommended temperature, typically -20°C, to ensure its stability.[6][11]
-
Before use, allow the CRM to equilibrate to room temperature in a desiccator to prevent condensation.
2. Preparation of Stock and Working Standard Solutions:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of the AAE CRM (e.g., 10 mg) and dissolve it in a precise volume of HPLC-grade methanol (e.g., 100 mL) in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). These will be used to construct the calibration curve.
3. HPLC-UV System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8][9]
-
Mobile Phase: A mixture of methanol and water (e.g., 75:25, v/v) with 0.1% glacial acetic acid.[9][12] An alternative is a mixture of 1% acetic acid and methanol (40:60).[8]
-
Injection Volume: 20 µL.[8]
4. Method Validation:
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.[9]
-
Accuracy: Analyze a sample of known concentration (a quality control sample or a spiked matrix) and compare the measured concentration to the true value.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution multiple times. The relative standard deviation (RSD) should typically be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of AAE that can be reliably detected and quantified.
5. Sample Preparation and Analysis:
-
Extraction: Extract AAE from the sample matrix using a suitable solvent, such as methanol or a mixture of acetonitrile and water.[13] The extraction process may involve sonication or shaking.
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[9]
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Quantification: Determine the concentration of AAE in the sample by comparing its peak area to the calibration curve generated from the CRM working standards.[13]
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your analytical results, a self-validating system should be implemented. This involves:
-
System Suitability Tests (SSTs): Before each analytical run, perform SSTs to verify the performance of the HPLC system. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.
-
Inclusion of Quality Control (QC) Samples: Analyze QC samples at the beginning, middle, and end of each analytical run to monitor the performance of the method.
-
Regular Calibration: Calibrate the analytical balance and pipettes regularly to ensure accurate preparation of standard solutions.
-
Method Transferability: If the method is to be used in different laboratories, a formal method transfer study should be conducted to ensure consistent results.
Conclusion
The selection and proper use of a Certified Reference Material for this compound are fundamental to achieving accurate and reliable analytical data. By understanding the key characteristics of available CRMs and implementing a robust, validated analytical workflow, researchers, scientists, and drug development professionals can ensure the safety and quality of their products and contribute to public health protection. This guide provides a framework for making informed decisions and establishing trustworthy analytical systems for the monitoring of this critical toxicant.
References
-
Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. - PubMed Central. Available from: [Link]
-
Determination of Aristolochic Acid Using Isocratic RP-HPLC Method - Semantic Scholar. Available from: [Link]
-
Determination of Aristolochic Acid Using Isocratic RP-HPLC Method - ResearchGate. Available from: [Link]
-
Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass - NIH. Available from: [Link]
-
Determination of Aristolochic Acid in Botanicals and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection and by Liquid Chromatography/Mass Spectrometry: Single Laboratory Validation Confirmation - PMC - NIH. Available from: [Link]
-
Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids - NIH. Available from: [Link]
-
Determination of aristolochic acids in medicinal plant and herbal product by liquid chromatography-electrospray-ion trap mass spectrometry | Request PDF - ResearchGate. Available from: [Link]
-
Aristolochic acids - American Chemical Society. Available from: [Link]
-
Aristolochic acid – Knowledge and References - Taylor & Francis. Available from: [Link]
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Hepatotoxic effects of aristolochic acid: mechanisms and implications - ScienceOpen. Available from: [Link]
-
Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC. Available from: [Link]
-
Aristolochic Acids Standards Kit - American Scientific Resources. Available from: [Link]
-
Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review - MDPI. Available from: [Link]
-
Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PubMed Central. Available from: [Link]
-
Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC - NIH. Available from: [Link]
-
aristolochic acid a suppliers USA. Available from: [Link]
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Aristolochic Acids Standards Kit LKT Laboratories, Inc. - Amazon S3. Available from: [Link]
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Aristolochic acid. Available from: [Link]
-
-
Background Document: RoC: Aristolochic Acids - National Toxicology Program (NTP). Available from: [Link]
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Aristolochic acid - Wikipedia. Available from: [Link]
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Aristolochic Acid | C17H11NO7 | CID 2236 - PubChem - NIH. Available from: [Link]
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A Comparative Guide to the Genotoxicity of Aristolochic Acid Derivatives
This guide provides a detailed comparison of the genotoxic properties of aristolochic acid (AA) derivatives, primarily focusing on aristolochic acid I (AAI) and aristolochic acid II (AAII). Intended for researchers, toxicologists, and drug development professionals, this document synthesizes current experimental evidence to elucidate the mechanisms of action, comparative potency, and the methodologies used to assess the genetic damage induced by these compounds.
Introduction: The Silent Threat of Aristolochic Acids
Aristolochic acids are a group of nitrophenanthrene carboxylic acids naturally occurring in plants of the Aristolochiaceae family.[1] These plants have been used for centuries in traditional herbal remedies worldwide.[2] However, compelling evidence has linked the consumption of AA-containing products to a devastating kidney disease, initially termed Chinese herbs nephropathy and now known as Aristolochic Acid Nephropathy (AAN), as well as a high incidence of upper urothelial carcinoma (UUC).[2][3] This has led the International Agency for Research on Cancer (IARC) to classify naturally occurring mixtures of aristolochic acids and AAI individually as Group 1 human carcinogens.[3][4]
The carcinogenicity of AAs is rooted in their potent genotoxicity—the ability to damage the genetic material within a cell.[1][5] This guide will dissect the molecular journey of AAs from ingestion to the induction of genetic mutations, providing a comparative framework for understanding the relative risks posed by its principal derivatives.
Metabolic Activation: The Genesis of Genotoxicity
Aristolochic acids are procarcinogens, meaning they require metabolic activation in the body to exert their genotoxic effects.[5][6] The primary activation pathway is a reductive process, rather than the oxidative pathways common for many other carcinogens.
The key transformation is the nitroreduction of the nitro group on the phenanthrene ring to form N-hydroxyaristolactams.[4] These intermediates are unstable and can spontaneously form highly reactive cyclic aristolactam nitrenium ions, which are the ultimate electrophilic species that attack DNA.[1][4]
Several enzymes are implicated in this critical activation step:
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A major cytosolic enzyme responsible for the reduction of AAs.[4]
-
Cytochrome P450 (CYP) Enzymes: Primarily CYP1A1 and CYP1A2, which can paradoxically mediate both activation (under anaerobic conditions) and detoxification.[4][6] Under aerobic conditions, CYP1A1/2 can O-demethylate AAI to form 8-hydroxyaristolochic acid I (AAIa), a significantly less genotoxic metabolite.[4][6]
-
NADPH:cytochrome P450 reductase (POR): A microsomal enzyme also contributing to AA reduction.[4]
This metabolic activation is a critical determinant of AA's tissue-specific toxicity, with high enzymatic activity in target organs like the kidney and liver influencing the local concentration of the ultimate carcinogen.
Caption: Metabolic activation and detoxification pathways of aristolochic acids.
The Molecular Lesion: DNA Adduct Formation and Mutational Signature
The genotoxicity of AAs is mediated by the covalent binding of the reactive aristolactam nitrenium ions to the DNA bases, forming stable DNA adducts.[1][5][7] These adducts are the primary molecular lesions that, if not repaired, can lead to mutations during DNA replication.
The predominant adducts formed are:
-
7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI): This is the major and most persistent adduct found in human and rodent tissues.[5][6] Its persistence is thought to be a key factor in the mutagenicity of AAI.
-
7-(deoxyguanosin-N2-yl)-aristolactam I (dG-AAI): Another significant adduct, though generally less persistent than dA-AAI.[5][6]
-
dA-AAII and dG-AAII: The corresponding adducts formed from AAII.[4][5]
The formation of these adducts, particularly on adenine residues, leads to a highly specific pattern of mutations. AA exposure is characterized by a unique A:T→T:A transversion mutation signature .[8] This signature is frequently found in the TP53 tumor suppressor gene in tumors from AAN patients and serves as a molecular fingerprint, providing definitive evidence of AA exposure as the etiological agent.[8][9][10]
Caption: Mechanism of AA-induced genotoxicity, from adduct formation to mutation.
Comparative Genotoxicity: AAI vs. AAII
While AAI and AAII are structurally similar (differing only by a methoxy group at the C-8 position on AAI), their genotoxic profiles show important distinctions.[4]
| Feature | Aristolochic Acid I (AAI) | Aristolochic Acid II (AAII) | References |
| Structure | Contains an 8-methoxy group | Lacks the 8-methoxy group | [1][4] |
| In Vitro Cytotoxicity | Generally considered more cytotoxic | Less cytotoxic than AAI | [1] |
| Metabolic Activation | More efficiently activated by NQO1 in vitro | Less efficiently activated by NQO1 in vitro | [11] |
| DNA Adduct Levels (In Vivo) | Higher adduct levels in non-target tissues (e.g., liver, stomach) | Lower adduct levels in non-target tissues | [1] |
| DNA Adduct Levels (Target Tissues) | Similar adduct levels to AAII in target tissues (kidney, bladder) | Similar adduct levels to AAI in target tissues | [1] |
| In Vivo Genotoxicity | Potent genotoxin and carcinogen | May have similar or higher genotoxic/carcinogenic potential in vivo, possibly due to higher bioavailability and tissue concentration | [11] |
| Detoxification | Can be detoxified via O-demethylation to the less toxic AAIa | Lacks this specific detoxification pathway | [4][6] |
Summary of Comparison: In vitro, AAI often appears more potent, partly due to more efficient enzymatic activation.[11] However, the in vivo scenario is more complex. AAII lacks the methoxy group, which makes it more lipophilic and also removes a key site for detoxification.[4][6] This can lead to higher plasma and kidney concentrations of AAII compared to AAI after administration, potentially resulting in equivalent or even greater carcinogenic risk in vivo.[11] Therefore, while structurally very similar, their genotoxicity cannot be directly inferred from one to the other and must be assessed independently, considering both metabolic and pharmacokinetic factors.
Methodologies for Assessing Aristolochic Acid Genotoxicity
A battery of standardized genotoxicity tests is employed to characterize the DNA-damaging potential of AA derivatives. These assays provide complementary information on the type and extent of genetic damage.
Caption: Key in vitro and in vivo assays for evaluating AA genotoxicity.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screening assay for mutagenic potential. It assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][13]
-
Principle of Causality: AA's ability to form DNA adducts leads to errors during bacterial DNA replication, causing mutations that can revert the bacteria to a state where they can synthesize their own histidine and thus grow on a histidine-deficient medium. The number of resulting colonies is proportional to the mutagenic potency of the substance. AA is positive in strains like TA98, TA100, and TA1537, often without the need for metabolic activation (S9 mix), indicating it can be activated by bacterial nitroreductases.[1][14]
-
Step-by-Step Protocol:
-
Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100).
-
Exposure: In a test tube, combine 100 µL of the bacterial culture, the test compound (AAI or AAII at various concentrations), and 500 µL of phosphate buffer or liver S9 mix for metabolic activation.
-
Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes.
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for initial cell divisions) to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of visible revertant colonies on each plate and compare it to the spontaneous reversion rate in the negative control (vehicle only). A dose-dependent increase of at least two-fold over the negative control is typically considered a positive result.
-
In Vivo Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus. It is a cornerstone of in vivo genotoxicity testing, assessing effects in a whole animal system.
-
Principle of Causality: AA and its metabolites can act as clastogens, causing breaks in chromosomes.[1] During cell division (erythropoiesis) in the bone marrow, acentric chromosome fragments or whole chromosomes that lag behind at anaphase are not incorporated into the main nucleus of the daughter cells. Instead, they form small, separate nuclei called micronuclei within the cytoplasm of young, polychromatic erythrocytes (PCEs).[15] The frequency of these micronucleated PCEs in bone marrow or peripheral blood is a reliable indicator of chromosomal damage.[6][14]
-
Step-by-Step Protocol (Rodent Model):
-
Dosing: Administer the test article (e.g., AAI) to a group of animals (typically mice or rats) via an appropriate route (e.g., oral gavage) at several dose levels. Include concurrent vehicle and positive control groups.[14] A common dosing regimen is two administrations 24 hours apart.
-
Sample Collection: 24 hours after the final dose, collect bone marrow or peripheral blood. For bone marrow, euthanize the animal, excise the femur or tibia, and flush the marrow cavity with fetal bovine serum.
-
Slide Preparation: Centrifuge the cell suspension, discard the supernatant, and use the cell pellet to make thin smears on clean microscope slides.
-
Staining: Air-dry the slides, fix them in methanol, and stain with a dye that differentiates PCEs from mature normochromatic erythrocytes (NCEs) and visualizes the micronuclei (e.g., Giemsa, or acridine orange for fluorescence microscopy).
-
Scoring: Using a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as a measure of bone marrow toxicity.
-
Analysis: Statistically compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group.
-
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive and visually intuitive method for measuring DNA strand breaks in individual eukaryotic cells.[16][17]
-
Principle of Causality: When AA-induced DNA adducts are processed by cellular repair mechanisms or when they lead to replication fork collapse, DNA strand breaks are generated. The Comet assay embeds single cells in an agarose matrix on a microscope slide. The cells are then lysed, and the DNA is subjected to electrophoresis. Undamaged DNA remains as a compact "head," while fragmented DNA migrates away from the head under the electric field, forming a "tail" that resembles a comet.[18] The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version of the assay is most common as it detects single- and double-strand breaks as well as alkali-labile sites.[16][17]
-
Step-by-Step Protocol (Alkaline Version):
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., kidney, liver, or bone marrow) or from in vitro cell cultures.[19]
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in a cold, high-salt lysis solution (containing detergents like Triton X-100) for at least 1 hour. This step removes cell membranes and proteins, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply an electric field (typically ~25V, 300mA) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the DNA damage, typically by measuring parameters like % DNA in the tail, tail length, or tail moment (a product of tail length and % tail DNA).
-
Conclusion
The aristolochic acids, particularly AAI and AAII, are potent genotoxic agents whose carcinogenicity is inextricably linked to their metabolic activation and subsequent formation of persistent DNA adducts. While AAI has historically received more attention and may appear more potent in some in vitro systems, AAII poses a comparable, if not greater, in vivo risk due to differences in metabolism and pharmacokinetics. This underscores the critical need for comprehensive, multi-endpoint genotoxicity testing when evaluating the safety of any substance containing AA derivatives. The methodologies detailed in this guide—the Ames test, micronucleus assay, and Comet assay—form a robust framework for such an evaluation, providing crucial data for mechanistic understanding and human health risk assessment.
References
-
Title: Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches Source: MDPI URL: [Link]
-
Title: Genotoxicity of aristolochic acid: A review Source: Journal of Food and Drug Analysis URL: [Link]
-
Title: In Vitro and In Vivo Genotoxicity Assessment of Aristolochia manshuriensis Kom Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Differential comparison of genotoxic effects of aristolochic acid I and II in human cells by the mass spectroscopic quantification of γ-H2AX Source: PubMed URL: [Link]
-
Title: TP53 Mutational signature for aristolochic acid: an environmental carcinogen Source: PubMed URL: [Link]
-
Title: Pathways for the metabolic activation of the aristolochic acids Source: ResearchGate URL: [Link]
-
Title: Evaluating In Vitro DNA Damage Using Comet Assay Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Bioaccumulation and DNA Adduct Formation of Aristolactam I: Unmasking a Toxicological Mechanism in the Pathophysiology of Aristolochic Acid Nephropathy Source: ACS Publications URL: [Link]
-
Title: ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Genotoxic Effects of Aristolochic Acid in the Mouse Micronucleus Test Source: Planta Medica URL: [Link]
-
Title: DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer Source: PubMed Central (PMC) URL: [Link]
-
Title: Hepatotoxic effects of aristolochic acid: mechanisms and implications Source: ScienceOpen URL: [Link]
-
Title: Comparison of the mutagenicity of aristolochic acid I and aristolochic acid II in the gpt delta transgenic mouse kidney Source: ResearchGate URL: [Link]
-
Title: Evaluating the weak in vivo micronucleus response of a genotoxic carcinogen, aristolochic acids Source: PubMed URL: [Link]
-
Title: Alkaline Comet Assay for Assessing DNA Damage in Individual Cells Source: ResearchGate URL: [Link]
-
Title: TP53 mutation signature supports involvement of aristolochic acid in the aetiology of endemic nephropathy-associated tumours Source: PubMed URL: [Link]
-
Title: Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation Source: Online Microbiology Notes URL: [Link]
-
Title: Diagnostic methods for identifying aristolochic acid in biological samples: Narrative Review Source: Revista de la Facultad de Medicina URL: [Link]
-
Title: TP53 Mutational signature for aristolochic acid: an environmental carcinogen Source: Ovid URL: [Link]
-
Title: Determination of Aristolochic Acid Using Isocratic RP-HPLC Method Source: ResearchGate URL: [Link]
-
Title: DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver Source: Oxford Academic URL: [Link]
-
Title: Aristolochic Acids: Newly Identified Exposure Pathways of this Class of Environmental and Food-Borne Contaminants and its Potential Link to Chronic Kidney Diseases Source: MDPI URL: [Link]
-
Title: The Comet Assay: A straight Way to Estimate Geno-Toxicity Source: 21st Century Pathology URL: [Link]
-
Title: Evaluating the weak in vivo micronucleus response of a genotoxic carcinogen, Aristolochic acids Source: ResearchGate URL: [Link]
-
Title: Measuring DNA modifications with the comet assay: a compendium of protocols Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Metabolic activation and DNA adduct formation of aristolochic acids I (AAI) and II (AAII) Source: ResearchGate URL: [Link]
-
Title: Aromatic amines and aristolochic acids - Tumour Site Concordance and Mechanisms of Carcinogenesis Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Abstract LB-401: TP-53 mutational signature of a urothelial carcinogen Source: AACR Journals URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Aristolochic Acid E in a Laboratory Setting
This document provides essential, step-by-step guidance for the safe handling and disposal of Aristolochic acid E. As a known potent carcinogen, mutagen, and nephrotoxin, all operations involving this compound must be approached with the highest degree of caution.[1][2] This guide is intended for researchers, scientists, and drug development professionals, aiming to establish a self-validating system of protocols that ensures personnel safety and environmental compliance.
The procedures outlined herein are grounded in established safety data and regulatory principles. Adherence to these protocols is not merely procedural; it is a critical component of a responsible laboratory safety culture.
Hazard Assessment: The Imperative for Stringent Control
Aristolochic acids (AAs), including this compound, are a family of phytochemicals classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), meaning there is sufficient evidence of carcinogenicity in humans.[3] Exposure is linked to a high incidence of urothelial cancers and aristolochic acid nephropathy (AAN), a severe and progressive kidney disease.[1][4] The mutagenic activity of AAs is potent, with the potential to cause significant DNA damage, leading to carcinogenesis.[1][5]
Due to these severe health risks, this compound waste is categorized as acutely hazardous chemical waste . Its disposal is strictly regulated under federal and state guidelines, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] All waste generated must be managed from the point of generation to its final disposal at an approved facility.[7]
Table 1: Hazard Summary and Personal Protective Equipment (PPE) for this compound
| Attribute | Description | Source(s) |
| Signal Word | Danger | [9] |
| GHS Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H341: Suspected of causing genetic defects.H350/H351: May cause cancer / Suspected of causing cancer. | [2][10][11] |
| Primary Routes of Exposure | Inhalation (of dust), Dermal Contact, Ingestion | [12] |
| Required Engineering Control | Certified Chemical Fume Hood | [9][12] |
| Minimum PPE | - Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles & Face Shield- Impervious Lab Coat (fully buttoned)- Disposable Sleeve Covers | [11][12] |
The Disposal Workflow: A Systematic Approach
The entire lifecycle of this compound in the laboratory, from initial use to final disposal, must be meticulously planned. The following workflow diagram illustrates the mandatory, self-validating process for handling and disposing of all waste streams contaminated with this compound.
Caption: this compound Disposal Workflow.
Detailed Protocols for Safe Disposal
Protocol 1: Waste Segregation and Collection
The principle of "waste minimization" should be applied, but the primary directive is ensuring all contaminated materials are captured.
-
Establish a Waste Container: Before beginning any work, designate a specific, leak-proof waste container with a screw-top or other secure lid. This container must be obtained from your institution's Environmental Health & Safety (EH&S) department.
-
Labeling: Immediately label the container with a "Hazardous Waste" label.[8] Fill in all required information:
-
Generator Information: Your name, lab, and contact information.
-
Contents: List "this compound" and any solvents or other chemicals present. Do not use abbreviations.
-
Hazards: Check the boxes for "Toxic" and "Carcinogen."
-
-
Waste Collection: During your experiment, place all contaminated items directly into this container. This includes:
-
Solid Waste: Weigh boats, contaminated pipette tips, microfuge tubes, and contaminated gloves (after removal).
-
Liquid Waste: Aqueous and solvent solutions containing this compound. Do not mix incompatible waste streams.
-
Contaminated PPE: All disposable PPE, including lab coat, gloves, and sleeve covers, must be treated as hazardous waste.
-
Protocol 2: Decontamination of Surfaces and Equipment
Decontamination procedures should chemically degrade the carcinogen to a non-hazardous substance.[13] Oxidative degradation is an effective method for many aromatic compounds.
-
Prepare Decontamination Solution: Prepare a fresh solution of 1-2% sodium hypochlorite (household bleach is typically 5-8% sodium hypochlorite, so a 1:4 dilution with water is effective).
-
Initial Cleaning: After completing your work, wipe down all surfaces within the chemical fume hood and any equipment that may have been exposed with a disposable towel soaked in the decontamination solution.
-
Contact Time: Allow the solution to remain on the surface for at least 15 minutes to ensure sufficient time for oxidative degradation.
-
Neutralization/Rinsing: Wipe the surfaces with a towel soaked in 70% ethanol or sterile water to remove residual hypochlorite, which can be corrosive.
-
Disposal of Wipes: All wipes and materials used for decontamination must be placed in the designated this compound hazardous waste container.[10]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area. Evacuate the immediate vicinity of the spill.
-
Secure the Area: Prevent entry into the contaminated area. If the spill is outside a fume hood, close the lab door and post a warning sign.
-
Contact EH&S: Call your institution's emergency EH&S number. Do not attempt to clean a large spill or any spill of powdered material outside of a fume hood yourself.
-
For Minor Spills Inside a Fume Hood:
-
Ensure you are wearing all required PPE (double gloves, lab coat, face shield).
-
Gently cover the spill with absorbent pads to prevent dust from becoming airborne.
-
Carefully place the contaminated pads and any broken glass into the designated hazardous waste container using forceps.
-
Decontaminate the area as described in Protocol 2.
-
Caption: Emergency Spill Response for this compound.
Final Disposal: The Terminal Step
Under no circumstances should this compound or its contaminated materials be disposed of in general trash or washed down the drain.[13]
-
Storage: Once the waste container is full, or if work on the project is complete, ensure the lid is tightly sealed. Store it in a designated satellite accumulation area within your lab, which must have secondary containment.
-
Professional Disposal: The sealed and properly labeled container must be turned over to your institution's EH&S department or a contracted licensed hazardous waste disposal company.[12]
-
Method of Destruction: The required method for the ultimate disposal of carcinogenic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] This process ensures the complete destruction of the hazardous chemical structure.
By adhering to this comprehensive guide, you build a framework of safety and compliance, protecting yourself, your colleagues, and the environment from the significant risks posed by this compound.
References
- Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. (2023).
- Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. (n.d.). MDPI.
- SAFETY DATA SHEET - Aristolochic acid I sodium salt. (2024). Sigma-Aldrich.
- Aristolochic acid. (n.d.). Wikipedia.
- Safety Data Sheet: Aristolochic acid I. (n.d.). Carl Roth.
- Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines. (2020). PMC - NIH.
- Safety Data Sheet: Aristolochic acid sodium salt (I and II). (2024). Carl Roth.
- Aristolochic acid I, diluted Safety D
- SAFETY DATA SHEET - Aristolochic acid I. (2025). Fisher Scientific.
- Safety Data Sheet - Aristolochic Acid I. (2024). Cayman Chemical.
- Bioactivation of the human carcinogen aristolochic acid. (n.d.). PMC - NIH.
- Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
- Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. (n.d.). Texas A&M University Department of Chemistry.
- Aristolochic Acids as Persistent Soil Pollutants: Determination of Risk for Human Exposure and Nephropathy
- Hazardous And Regulated Waste Procedures Manual. (n.d.). University of Maryland.
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A Guide to Personal Protective Equipment for Handling Aristolochic Acid E
As a Senior Application Scientist, my primary objective is to ensure that groundbreaking research can be conducted not only effectively but also with the highest commitment to safety. Aristolochic acid E, like all members of its class, is a compound that demands our utmost respect and caution. It is a potent nephrotoxin, a known human carcinogen (Group 1A), and a suspected mutagen.[1][2][3][4][5] Exposure to aristolochic acids is linked to severe kidney damage, now termed Aristolochic Acid Nephropathy (AAN), and a significantly increased risk of upper urinary tract cancers.[2][4][6][7]
This guide provides an essential operational framework for the safe handling of this compound. It is not merely a list of rules but a system designed to protect you, your colleagues, and the integrity of your work. We will proceed based on the foundational principle of toxicology: sola dosis facit venenum – the dose makes the poison. With compounds of this potency, our goal is to reduce the potential dose to zero through a multi-layered safety strategy.
Hazard Assessment: Understanding the Risk
This compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][3] The primary danger lies in its long-term effects. The compound and its metabolites can form covalent bonds with DNA, creating adducts that lead to genetic mutations and initiate carcinogenesis.[2][6] This mechanism is the basis for its classification as a Group 1A carcinogen by the International Agency for Research on Cancer (IARC), meaning there is sufficient evidence of its carcinogenicity in humans.[6] Therefore, every procedural choice we make must be geared towards preventing any possible route of exposure.
The Hierarchy of Controls: A Foundational Safety Strategy
Before we even consider PPE, we must apply the hierarchy of controls. This is a systematic approach to mitigating risk, prioritizing the most effective measures first. PPE is the final, though critical, line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, elimination or substitution is often not feasible in a research context. Therefore, our focus is heavily on robust Engineering Controls, followed by strict Administrative Controls and mandatory, correct use of PPE.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a scientifically validated barrier between you and the hazardous substance. Given the multiple routes of potential exposure—inhalation of powder, dermal absorption, and accidental ingestion—a comprehensive PPE ensemble is non-negotiable.
-
Requirement: A NIOSH-approved N95 respirator or higher (e.g., P100/P3 filter on an elastomeric respirator) is mandatory when handling this compound in its powdered form.[8] This includes weighing, aliquoting, or any procedure that could generate dust.
-
Causality: The fine particulate nature of chemical powders poses a significant inhalation risk. Standard surgical masks offer no protection against such fine chemical dust.[8] An N95 or P100 filter is designed to capture these microscopic particles before they can enter the respiratory tract, where they can be readily absorbed.
-
Requirement: Double gloving with nitrile gloves is required. Change the outer glove immediately after any overt contact with the substance and discard both pairs after each use.[8]
-
Causality: this compound is toxic in contact with skin.[1][3] Nitrile provides good chemical resistance for incidental contact. Double gloving provides a critical layer of redundancy; if the outer glove is breached or contaminated, the inner glove continues to offer protection while you safely remove the compromised outer layer. Never wear gloves outside the designated work area to prevent the spread of contamination.[9]
-
Requirement: A fully-fastened, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, such as handling larger quantities, a disposable chemical-resistant jumpsuit (e.g., Tyvek) is recommended.
-
Causality: This layer protects your personal clothing and skin from contamination by spills or aerosols.[9][10] Laboratory coats used in the designated carcinogen handling area must not be worn elsewhere in the facility.[9][11] Any clothing that becomes contaminated must be removed immediately and decontaminated or disposed of as hazardous waste.[9]
-
Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times. When handling powder or there is a risk of splashes, upgrade to chemical splash goggles.
-
Causality: The eyes are a rapid route for chemical absorption. Safety glasses protect against incidental contact, while goggles form a seal around the eyes to prevent exposure from splashes or airborne dust.[9]
| Task/Procedure | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection |
| Weighing/Aliquoting Powder | Required: N95 or P100/P3 Respirator | Required: Double Nitrile Gloves | Required: Lab Coat (Jumpsuit Recommended) | Required: Chemical Splash Goggles |
| Preparing Stock Solutions | Recommended (based on risk assessment) | Required: Double Nitrile Gloves | Required: Lab Coat | Required: Safety Glasses (Goggles Recommended) |
| Cell Culture Dosing | Not Required (in BSC) | Required: Double Nitrile Gloves | Required: Lab Coat | Required: Safety Glasses |
| Animal Dosing | Not Required (in BSC/ventilated cage station) | Required: Double Nitrile Gloves | Required: Lab Coat or Jumpsuit | Required: Safety Glasses |
Operational Plan: Step-by-Step Protocols
Adherence to procedure is paramount. A self-validating protocol ensures that safety checks are integrated into the workflow itself.
-
Designate Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood.[9] This area must be clearly marked with a warning sign: "CAUTION: POTENTIAL CANCER HAZARD - AUTHORIZED PERSONNEL ONLY".[10]
-
Assemble Materials: Gather all necessary equipment, including the chemical, consumables, and waste containers, and place them within the fume hood before you begin. This minimizes movement in and out of the containment area.
-
Don PPE: Put on your PPE in the following order: lab coat/jumpsuit, inner gloves, respirator (if required), eye protection, outer gloves.
-
Work Within Containment: Keep all operations within the fume hood sash.
-
Use Pipetting Aids: Mechanical pipetting aids must always be used. Mouth pipetting is strictly forbidden.[9][12]
-
Handle with Care: Avoid generating dusts or aerosols. When preparing solutions, add the solvent to the powder slowly.
-
Immediate Cleanup: Clean minor spills within the hood immediately.
This sequence is critical to prevent contaminating yourself and your environment.
-
Decontaminate: Wipe down the work surface in the fume hood and any equipment used.
-
Doff Outer Gloves: While still in the designated area, remove the outer gloves by peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Remove Coat/Jumpsuit: Remove your lab coat or jumpsuit, turning it inside out as you remove it to contain any surface contamination. Place it in a designated receptacle for laundering or disposal.
-
Remove Goggles/Respirator: Step away from the immediate work area. Remove eye protection and respirator.
-
Remove Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[9][11][12]
Emergency and Disposal Plans
-
Spills: In case of a spill outside the fume hood, evacuate the area, restrict access, and notify your institution's safety officer immediately. Do not attempt to clean a significant spill without proper training and equipment.
-
Waste Disposal: All materials contaminated with this compound—including gloves, pipette tips, vials, and excess chemical—are considered hazardous waste.[1] They must be collected in clearly labeled, sealed containers.[12] Under no circumstances should this waste be disposed of in general trash or down the drain.[11][12] Follow your institution's specific procedures for carcinogenic waste disposal, which typically involves incineration by a licensed contractor.[12]
By integrating these protocols into your daily workflow, you create a robust system that protects you and ensures the continued integrity of your vital research.
References
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Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University.
-
Safety Data Sheet - Aristolochic Acid. Cayman Chemical.
-
SAFETY DATA SHEET - Aristolochic acid I sodium salt. Sigma-Aldrich.
-
Aristolochic Acids - 15th Report on Carcinogens. National Center for Biotechnology Information (NCBI).
-
Report on Carcinogens, Fifteenth Edition - Aristolochic Acids. National Toxicology Program (NTP).
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Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Texas A&M University Department of Chemistry.
-
Guidelines for the laboratory use of chemical carcinogens. National Institutes of Health (NIH).
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Safety Data Sheet - Aristolochic Acid B. Cayman Chemical.
-
Aristolochic Acids - Cancer-Causing Substances. National Cancer Institute (NCI).
-
Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. MDPI.
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Safety Data Sheet: Aristolochic acid I. Carl ROTH.
-
Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. PMC - NIH.
-
Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH).
-
Hepatotoxic effects of aristolochic acid: mechanisms and implications. ScienceOpen.
-
Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines. PMC - NIH.
-
Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA).
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(PDF) Study and opinion on toxicity of aristolochic acid. ResearchGate.
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SAFETY DATA SHEET - Aristolochic acid I. Fisher Scientific.
-
Methods for extracting and isolating aristolochic acid from natural matrices. REV SEN.
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OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com.
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Working with Hazardous Chemicals. NIH Policy Manual.
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Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Princeton University.
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Working Safely with Carcinogens Guideline. The University of Queensland.
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How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
